Product packaging for 1-(Fmoc-amino)cyclopropanecarboxylic acid(Cat. No.:CAS No. 116857-11-5)

1-(Fmoc-amino)cyclopropanecarboxylic acid

Cat. No.: B040381
CAS No.: 116857-11-5
M. Wt: 323.3 g/mol
InChI Key: OPPOISJKHBLNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Fmoc-amino)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO4 B040381 1-(Fmoc-amino)cyclopropanecarboxylic acid CAS No. 116857-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPOISJKHBLNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1-(Fmoc-amino)cyclopropanecarboxylic Acid: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Fmoc-amino)cyclopropanecarboxylic acid, also known as Fmoc-Acca-OH or Fmoc-Acpc-OH, is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS).[1] Its rigid cyclopropyl structure introduces conformational constraints into peptide backbones, a desirable feature for enhancing metabolic stability, receptor affinity, and biological activity of synthetic peptides.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its selective removal under mild basic conditions, making it fully compatible with the widely used Fmoc-based SPPS strategy.[] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in peptide synthesis, and visualizations of the synthetic workflow.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Chemical Identifiers and General Properties
PropertyValueReference(s)
IUPAC Name 1-​((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid[3]
Synonyms Fmoc-Acca-OH, Fmoc-Acpc-OH[1]
CAS Number 126705-22-4[4][5]
Molecular Formula C₁₉H₁₇NO₄[4][5]
Molecular Weight 323.34 g/mol [4][5]
Appearance White to off-white or gray crystalline powder[1][6]
Purity ≥95.0% (GC)[4][5]
Table 2: Physical and Chemical Data
PropertyValueReference(s)
Melting Point 219 - 227 °C[1]
Solubility Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[6]
Storage Temperature 2-8°C[4][5]
SMILES String O=C(O)C1(NC(OCC2C3=CC=CC=C3C4=C2C=CC=C4)=O)CC1[4]
InChI Key OPPOISJKHBLNPD-UHFFFAOYSA-N[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis.[4][5] The rigid cyclopropane ring introduces a significant conformational constraint on the peptide backbone. This rigidity can be advantageous in drug design, as it can lock the peptide into a bioactive conformation, potentially leading to increased potency and selectivity for its target receptor. Furthermore, the unnatural structure of the cyclopropyl group can enhance the peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and pharmacokinetic profile.[1]

Experimental Protocols

The following section details the key experimental procedures for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS. These protocols are general and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Selection and Swelling
  • Resin Choice : The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is commonly used. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is appropriate.

  • Protocol :

    • Place the desired amount of resin in a reaction vessel.

    • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is achieved using a mild base.

  • Reagents :

    • 20% (v/v) piperidine in DMF.

  • Protocol :

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 5-20 minutes at room temperature. A second treatment with fresh piperidine solution for the same duration is often performed to ensure complete deprotection.

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

The coupling of this compound to the deprotected N-terminus of the peptide-resin requires activation of its carboxylic acid group. Due to the steric hindrance of the cyclopropyl group, using a potent coupling reagent is recommended to ensure high coupling efficiency.

  • Reagents :

    • This compound (3-5 equivalents relative to resin loading).

    • Coupling reagent, e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (equivalent to the amino acid).

    • Base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2-3 equivalents relative to the amino acid).

    • Anhydrous DMF.

  • Protocol :

    • In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.

    • Add the base (e.g., DIPEA) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. Longer coupling times may be necessary for this sterically hindered amino acid.

    • After the coupling reaction is complete, drain the solution.

    • Wash the resin thoroughly with DMF (3-5 times).

Monitoring the Coupling Reaction

A qualitative ninhydrin (Kaiser) test can be performed to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction, while a positive result (blue/purple beads) suggests incomplete coupling, in which case a second coupling step ("double coupling") may be required.

Repetition of Synthesis Cycle

The steps of Fmoc deprotection and amino acid coupling are repeated for each subsequent amino acid in the peptide sequence.

Cleavage from the Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

  • Reagents :

    • Cleavage cocktail (composition depends on the amino acid composition of the peptide). A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

  • Protocol :

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows in the application of this compound.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-Acca-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Cycle->Deprotection Yes Cleavage Cleave from Resin (TFA Cocktail) Cycle->Cleavage No Purification Purify Peptide (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Peptide-Resin cluster_1 Piperidine Treatment cluster_2 Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine Piperidine Deprotected_Peptide H₂N-Peptide-Resin Fmoc_Peptide->Deprotected_Peptide DBF_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Peptide->DBF_Adduct

Caption: Mechanism of Fmoc deprotection using piperidine.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers seeking to introduce conformational constraints and enhance the stability of synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols, combined with the unique structural features it imparts, makes it an attractive building block for the design of novel peptide-based therapeutics and research probes. While its sterically hindered nature may necessitate optimized coupling conditions, the potential benefits in terms of improved biological activity and pharmacokinetic properties often justify the additional synthetic considerations. This guide provides a foundational understanding of the properties and applications of this important synthetic amino acid, empowering researchers to effectively incorporate it into their peptide synthesis workflows.

References

An In-depth Technical Guide to 1-(Fmoc-amino)cyclopropanecarboxylic Acid: Structure, Synthesis, and Application in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acca-OH) is a synthetic amino acid derivative that has garnered significant interest in the field of peptide chemistry and drug development. Its rigid cyclopropane scaffold introduces unique conformational constraints into peptide backbones, leading to enhanced proteolytic stability, improved receptor affinity, and controlled secondary structure. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and applications of Fmoc-Acca-OH, with a focus on its utility in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in the laboratory.

Chemical Structure and Physicochemical Properties

This compound is characterized by a central cyclopropane ring, with an amino group and a carboxylic acid group attached to the same carbon atom. The amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis.[1][2]

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties and Identifiers

PropertyValueReference(s)
Molecular Formula C₁₉H₁₇NO₄
Molecular Weight 323.34 g/mol
CAS Number 126705-22-4
Appearance White to off-white powder[1]
Melting Point 219 - 227 °C
Solubility Soluble in DMF, NMP, and other organic solvents.[1]
SMILES O=C(O)C1(NC(=O)OCC2C3=CC=CC=C3C4=C2C=CC=C4)CC1
InChI InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22)

Synthesis of this compound

The synthesis of Fmoc-Acca-OH involves two key steps: the synthesis of the unprotected 1-aminocyclopropanecarboxylic acid (Acca) and the subsequent protection of the amino group with the Fmoc moiety.

Synthesis of 1-Aminocyclopropanecarboxylic Acid

Several methods have been reported for the synthesis of 1-aminocyclopropanecarboxylic acid.[3][4] A common approach involves the cyclization of a γ-halobutyronitrile derivative followed by hydrolysis.[5]

Experimental Protocol: Synthesis of 1-Aminocyclopropanecarboxylic Acid [5]

  • Cyclization: In a three-necked round-bottom flask equipped with two condensers, combine powdered sodium hydroxide (3.75 moles) and γ-chlorobutyronitrile (1 mole). Heat the mixture on a steam bath to initiate the reaction.

  • Hydrolysis: After the initial vigorous reaction subsides (approximately 1 hour), add water in small portions over 2 hours to hydrolyze the resulting cyclopropyl cyanide. Continue heating with occasional stirring until the oily layer disappears.

  • Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify with a mixture of concentrated sulfuric acid and cracked ice. Separate the resulting layer of cyclopropanecarboxylic acid and extract the aqueous layer with ether.

  • Purification: Combine the organic extracts and the crude acid, dry over an appropriate drying agent, and remove the solvent under reduced pressure. The resulting residue can be further purified by distillation.

  • Amination: The resulting cyclopropanecarboxylic acid can be converted to 1-aminocyclopropanecarboxylic acid through various methods, such as a Hofmann rearrangement or by using a process involving successive reactions with dimethyl sulphate and an alkali metal alcoholate.[3]

Fmoc Protection of 1-Aminocyclopropanecarboxylic Acid

The final step is the protection of the amino group of Acca with the Fmoc group.

Experimental Protocol: Fmoc Protection

  • Dissolution: Dissolve 1-aminocyclopropanecarboxylic acid in a suitable solvent such as a mixture of 1,4-dioxane and water.

  • Basification: Add a base, such as sodium carbonate, to the solution to deprotonate the amino group.

  • Fmocylation: Add a solution of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) in 1,4-dioxane dropwise to the reaction mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Acca-OH is a valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the creation of peptides with constrained conformations.[1] The cyclopropane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, often inducing β-turn or helical structures. This conformational rigidity can lead to increased metabolic stability and enhanced binding affinity to biological targets.

General Workflow for Fmoc-SPPS

The incorporation of Fmoc-Acca-OH into a peptide sequence follows the standard Fmoc-SPPS cycle.[6]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Acca-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final amino acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Optimized Coupling Protocol for Fmoc-Acca-OH

Due to the steric hindrance of the cyclopropane ring, the coupling of Fmoc-Acca-OH can be more challenging than for standard proteinogenic amino acids. Optimization of coupling conditions is often necessary to achieve high yields.[7]

Table 2: Optimized Coupling Parameters for Fmoc-Acca-OH

ParameterRecommended ConditionNotes
Fmoc-Acca-OH Equivalents 3 - 5 equivalentsHigher excess may be required for difficult couplings.
Coupling Reagent HATU, HCTU, or COMUPotent coupling reagents are recommended for sterically hindered amino acids.[7]
Base Equivalents (e.g., DIPEA) 6 - 10 equivalentsA non-nucleophilic base is crucial to prevent side reactions.
Solvent DMF or NMPHigh-quality, amine-free solvent is essential. NMP can sometimes improve solvation.
Reaction Temperature 25°C to 50°CIncreased temperature can improve coupling efficiency, but should be monitored to avoid side reactions.
Reaction Time 1 - 4 hoursMonitor coupling completion with a ninhydrin (Kaiser) test.

Experimental Protocol: Optimized Coupling of Fmoc-Acca-OH

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino group of the growing peptide chain using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[8]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Acca-OH (3-5 eq.), a coupling reagent such as HATU (2.9 eq.), and a non-nucleophilic base like DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 1-4 hours.

  • Monitoring: Take a small sample of the resin and perform a ninhydrin test to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.

Characterization and Quantitative Data

Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Fmoc-Acca-OH

Note: Predicted values are based on standard chemical shift principles and may vary depending on the solvent and other experimental conditions.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cyclopropane CH₂ 1.2 - 1.6 (m)15 - 20
Quaternary Cyclopropane C -30 - 35
Fmoc CH 4.2 - 4.4 (t)47 - 49
Fmoc CH₂ 4.4 - 4.6 (d)66 - 68
Fmoc Aromatic CH 7.2 - 7.9 (m)120 - 145
Carbonyl (C=O) -156 - 158 (urethane), 175 - 178 (acid)
Carboxylic Acid OH 12.0 - 13.0 (br s)-
Amide NH 7.5 - 8.5 (s)-

FTIR Spectroscopy:

The FTIR spectrum of Fmoc-Acca-OH is expected to show characteristic absorption bands for the functional groups present.[9][10][11][12]

Table 4: Expected FTIR Absorption Bands for Fmoc-Acca-OH

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid) 2500-3300 (broad)
N-H stretch (amide) 3300-3500
C-H stretch (aromatic) 3000-3100
C-H stretch (aliphatic) 2850-3000
C=O stretch (carboxylic acid) 1700-1725
C=O stretch (urethane) 1680-1700
C=C stretch (aromatic) 1450-1600

Role in Drug Development and Discovery

The incorporation of Fmoc-Acca-OH and other constrained amino acids is a key strategy in modern peptidomimetic drug design.[13][14][15][16] By rigidifying the peptide backbone, researchers can overcome some of the major limitations of peptide therapeutics, such as poor metabolic stability and low bioavailability.[17]

Workflow for Constrained Peptide Drug Development

The development of a therapeutic peptide incorporating Fmoc-Acca-OH typically follows a structured workflow.

DrugDevWorkflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Characterization cluster_Evaluation Preclinical Evaluation Target Target Identification & Validation LeadID Lead Peptide Identification Target->LeadID Design Computational Modeling & Design of Analogs with Fmoc-Acca-OH LeadID->Design Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization InVitro In Vitro Assays (Binding, Activity) Characterization->InVitro Stability Proteolytic Stability Assays InVitro->Stability InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Stability->InVivo

Caption: A typical workflow for the development of constrained peptide drugs.

Case Study: Synthesis of a Bioactive Cyclopeptide

Conclusion

This compound is a powerful tool for peptide chemists and drug developers. Its unique structural features allow for the rational design of peptides with improved pharmacological properties. This guide has provided a detailed overview of its chemical structure, synthesis, and application in SPPS, along with practical experimental protocols and expected quantitative data. By leveraging the conformational constraints imposed by the cyclopropane ring, researchers can continue to advance the development of novel and effective peptide-based therapeutics.

References

In-Depth Technical Guide: Properties and Applications of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic Acid (CAS Number 126705-22-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid, commonly known in the scientific community as Fmoc-1-aminocyclopropane-1-carboxylic acid (Fmoc-Acpc-OH), is a synthetic amino acid derivative with the CAS number 126705-22-4. This compound serves as a crucial building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique cyclopropane moiety imparts significant conformational constraints on peptides into which it is incorporated. This rigidity can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity, making it a valuable tool for drug discovery and development. This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of Fmoc-Acpc-OH, with a focus on experimental protocols and its impact on peptide structure and function.

Chemical and Physical Properties

Fmoc-Acpc-OH is a white to off-white crystalline powder.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis, a widely used methodology for the chemical synthesis of peptides.[2][3] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 126705-22-4[2][3][4]
Molecular Formula C₁₉H₁₇NO₄[3][4]
Molecular Weight 323.34 g/mol [3]
IUPAC Name 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acidN/A
Synonyms Fmoc-1-aminocyclopropane-1-carboxylic acid, Fmoc-Acpc-OH[4]
Appearance White to off-white powder[1]
Storage Temperature 2-8°C[2][3]

Core Applications in Peptide Science

The primary utility of Fmoc-Acpc-OH lies in its application as a building block for the synthesis of modified peptides. The incorporation of the rigid cyclopropane ring structure has profound effects on the resulting peptide's conformation and, consequently, its biological properties.

Conformational Constraint and Structural Impact

The cyclopropane ring in the Acpc residue severely restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. Computational studies have shown that the incorporation of 1-aminocyclopropane-1-carboxylic acid (Ac₃c) favors molecular geometries in the bridge region of the Ramachandran plot, with φ values around ±90° and ψ values near 0°. This conformational preference has a known tendency to induce β-turn conformations in peptides.[5] By introducing such a constrained element, researchers can design peptides with more defined three-dimensional structures, which can lead to higher binding affinities for their biological targets.

Enhanced Biological Activity and Stability

The pre-organization of a peptide into a specific, bioactive conformation can reduce the entropic penalty upon binding to its receptor, thereby increasing binding affinity.[6] Furthermore, the unnatural structure of the Acpc residue can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between natural L-amino acids. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving the use of Fmoc-Acpc-OH in peptide synthesis and the subsequent evaluation of the resulting peptides.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Acpc-OH

This protocol outlines the manual synthesis of a peptide containing an Acpc residue using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Acpc-OH)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[8]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[8]

  • Amino Acid Coupling (for standard and Acpc residues):

    • In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-Acpc-OH) (3-5 equivalents) and HBTU (3-5 equivalents) in a minimal amount of DMF.[7]

    • Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[7]

    • Add the activated amino acid solution to the deprotected resin.[7]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[7]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.[7]

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[8]

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[7]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.[5]

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[5]

    • Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Acpc-OH + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc Solid-Phase Peptide Synthesis Workflow.
Enzymatic Stability Assay in Human Serum

This protocol is designed to assess the stability of a peptide containing an Acpc residue in a biologically relevant matrix.

Materials:

  • Purified peptide containing Acpc

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA in Acetonitrile)

  • Incubator at 37°C

  • Microcentrifuge

  • RP-HPLC system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of human serum and PBS (e.g., 90 µL serum + 100 µL PBS) at 37°C.

    • Add 10 µL of the peptide stock solution to the serum mixture to achieve a final concentration of 50 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal volume of the quenching solution to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex the tube vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the absorbance at a relevant wavelength (e.g., 214 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time.

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Incubate Incubate at 37°C Peptide_Stock->Incubate Serum_Mix Prepare Serum/PBS Mixture Serum_Mix->Incubate Aliquot Take Aliquots at Time Points Incubate->Aliquot Quench Quench Reaction & Precipitate Proteins Aliquot->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data_Analysis Calculate Half-life HPLC->Data_Analysis

Enzymatic Stability Assay Workflow.
Competitive Radioligand Binding Assay

This protocol can be adapted to determine the binding affinity (Ki) of a peptide containing Acpc for its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled peptide containing Acpc (competitor)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: Prepare a series of dilutions of the unlabeled competitor peptide in the assay buffer.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the unlabeled competitor peptide. Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor peptide. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by a peptide containing Fmoc-Acpc-OH are highly dependent on the overall peptide sequence and its biological target, the incorporation of constrained amino acids is a common strategy in the design of peptide mimetics that target G protein-coupled receptors (GPCRs). For instance, a conformationally constrained peptide agonist binding to a Gαs-coupled GPCR would initiate the following canonical signaling cascade:

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Peptide Acpc-Containing Peptide (Ligand) GPCR GPCR Peptide->GPCR Binding G_Protein Gαsβγ GPCR->G_Protein Activation G_alpha_GTP Gαs-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange AC Adenylyl Cyclase G_alpha_GTP->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Target_Proteins Target Proteins PKA->Target_Proteins Phosphorylation Cellular_Response Cellular Response Target_Proteins->Cellular_Response

Canonical Gαs-Coupled GPCR Signaling Pathway.

Conclusion

Fmoc-1-aminocyclopropane-1-carboxylic acid (CAS 126705-22-4) is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its ability to introduce well-defined conformational constraints into peptide backbones allows for the rational design of peptides with enhanced biological activity, stability, and selectivity. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of peptides containing this unique building block. As the field of peptide therapeutics continues to expand, the use of constrained amino acids like Acpc will undoubtedly play a pivotal role in the development of novel and effective drugs for a wide range of diseases.

References

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of 1-Aminocyclopropanecarboxylic Acid

Introduction: 1-Aminocyclopropanecarboxylic acid (ACC) is a non-proteinogenic, conformationally constrained α-amino acid. Its rigid cyclopropane ring significantly restricts the backbone dihedral angles (φ and ψ) when incorporated into peptides, making it a valuable tool for designing peptidomimetics with predictable secondary structures, such as β-turns and γ-turns.[1][2] In plant biology, ACC is a crucial intermediate in the biosynthesis of ethylene, a key plant hormone.[3][4] A thorough understanding of its conformational landscape is essential for its application in both drug design and agricultural science. This guide provides a detailed overview of the experimental and computational methodologies used to analyze the conformations of ACC.

Theoretical Conformational Analysis of Monomeric ACC

Computational chemistry is a powerful tool for investigating the stable conformations of molecules, their relative energies, and the barriers to interconversion. Studies on ACC have predominantly utilized ab initio and Density Functional Theory (DFT) methods to elucidate its structural preferences.

Key Conformers and Energetics

The primary conformational flexibility in monomeric ACC arises from the rotation around the C-C bond (linking the cyclopropane ring to the carboxyl group) and the C-N bond. Theoretical calculations have identified two principal stable conformers in the gas phase: the cis-syn and trans-syn structures.[5] These designations refer to the orientation of the amino group relative to the carbonyl group.

A detailed study using DFT (B3LYP) and ab initio (MP2) methods with a 6-311G(**) basis set predicted that the molecule exists in a conformational equilibrium between these two forms.[5] The trans-syn conformer, where the amino group is positioned opposite to the carbonyl oxygen, is the global minimum, while the cis-syn conformer is slightly higher in energy.[5]

Quantitative Computational Data

The energetic landscape of ACC has been quantified, providing insights into the stability and population of its conformers at room temperature.

ParameterDFT-B3LYP Valueab initio MP2 ValueReference
Relative Energy (ΔE) of cis-syn0.55 kcal/mol0.65 kcal/mol[5]
Equilibrium Population of trans-syn~65%~65%[5]
Equilibrium Population of cis-syn~35%~35%[5]
Rotational Barrier (cis to trans)~6 kcal/mol~6 kcal/mol[5]
NH₂ Inversion Barrier (syn to anti)~7 kcal/mol~7 kcal/mol[5]
O-H Rotational Barrier12-14 kcal/mol12-14 kcal/mol[5]

G cluster_0 cluster_1 a b a->b ΔE ≈ 0.6 kcal/mol

Caption: A combined computational and experimental workflow for ACC analysis.

Conformational Preferences of ACC in Peptides

When ACC (also denoted as Ac3c) is incorporated into a peptide chain, its rigid cyclopropane ring imposes significant constraints on the backbone dihedral angles.

Ramachandran Plot Analysis

The conformational space of an ACC residue within a peptide can be visualized with a Ramachandran plot. Theoretical studies on an Ace-Ac3c-NCH₃ dipeptide model using Hartree-Fock methods show that the allowed regions are highly restricted. [2]The low-energy conformations are clustered in two symmetric regions where the φ angle is approximately ±80°, with a broad range of allowed ψ angles. [2]These results are consistent with experimental data from crystal structures of ACC-containing peptides and explain the known tendency of ACC to induce well-defined β-turn and γ-turn structures. [1][2]

Solvent Effects

The effect of solvent on the conformational profile has also been assessed. While the general features of the Ramachandran map are preserved, moving from the gas phase to a solvent like water can cause a shift in the absolute energy minima to (φ, ψ) values near (±90°, 0°). [2]

Dipeptide Model Method Low-Energy Region (φ) Low-Energy Region (ψ) Induced Structure Reference
Ace-Ac3c-NCH₃ Hartree-Fock (gas phase) ~ ±80° -40° to 180° β-turn, γ-turn [2]

| Ace-Ac3c-NCH₃ | HF/SCRF (water) | ~ ±90° | ~ 0° | β-turn, γ-turn | [2]|

G Fig 3. ACC-Induced Peptide Turn peptide_chain_1 Linear Peptide Chain acc_residue Incorporate ACC Residue peptide_chain_1->acc_residue constraint Backbone Angle Constraint (φ ≈ ±80°) acc_residue->constraint turn_structure Formation of β-turn / γ-turn constraint->turn_structure

Caption: Logical flow showing how ACC constrains peptide conformations.

Conclusion

The conformational analysis of 1-aminocyclopropanecarboxylic acid reveals a molecule with a well-defined and predictable structural landscape. Computational studies have established a low-energy equilibrium between trans-syn and cis-syn conformers, a finding largely supported by vibrational and high-resolution microwave spectroscopy. The true utility of ACC is realized in peptide chemistry, where its inherent rigidity is exploited to enforce specific secondary structures. The synergy between theoretical calculations and diverse experimental protocols provides a robust framework for understanding and utilizing ACC, making it a valuable building block for professionals in drug development and a subject of continued interest in chemical biology.

References

The Cyclopropane Ring: A Tool for Sculpting Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropane ring into peptide structures offers a powerful strategy for medicinal chemists and drug designers to overcome many of the inherent limitations of peptide-based therapeutics. This rigid, three-membered carbocycle acts as a unique conformational constraint, influencing the peptide backbone and side-chain orientations to enhance biological activity, improve metabolic stability, and increase receptor selectivity. This technical guide provides a comprehensive overview of the role of the cyclopropane ring in peptide structure, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Conformational Control and Structural Rigidity

The primary role of the cyclopropane ring in a peptide backbone is to impart conformational rigidity.[1][2] Unlike flexible aliphatic chains, the strained nature of the cyclopropane ring restricts bond rotation, effectively "locking" the local peptide conformation.[1][3] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity for its target receptor by reducing the entropic penalty of binding.[4][5]

The stereochemistry of the cyclopropane ring and its substituents allows for precise control over the spatial orientation of amino acid side chains, mimicking various secondary structures such as β-turns and extended strands.[4][6] For instance, trans-substituted cyclopropanes can enforce locally extended conformations, while cis-substituted isomers have been investigated for their potential to stabilize reverse turns.[4][6] This ability to dictate local geometry is a key advantage in rational drug design, enabling the optimization of ligand-receptor interactions.[7]

Enhanced Biological Activity and Receptor Selectivity

By constraining a peptide into its bioactive conformation, the cyclopropane ring can significantly enhance its biological activity. In some cases, cyclopropane-containing peptidomimetics have shown equal or even greater potency compared to their flexible counterparts.[4] This enhanced activity is a direct result of the pre-organized structure, which more readily fits into the binding pocket of the target protein.

Furthermore, the rigid nature of the cyclopropane moiety can lead to improved receptor selectivity.[8][9] By presenting a fixed and specific orientation of pharmacophoric groups, these modified peptides can exhibit preferential binding to a particular receptor subtype, thereby reducing off-target effects and potential side effects.[10]

Increased Metabolic Stability

A major hurdle in the development of peptide-based drugs is their susceptibility to enzymatic degradation by proteases.[3] The incorporation of cyclopropane-containing amino acids can significantly improve the metabolic stability of peptides.[3][11] The unnatural structure of the cyclopropane ring is often not recognized by proteases, thus preventing cleavage of the peptide backbone and prolonging its half-life in vivo.[3][12] This increased resistance to proteolysis is a critical factor in developing orally bioavailable peptide drugs.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of cyclopropane incorporation on peptide properties.

Table 1: Effect of Cyclopropane on Receptor Binding Affinity
Peptide/Peptidomimetic IC50 (nM)
Flexible Renin Inhibitor (14)1.0
trans-Cyclopropane-containing Renin Inhibitor (15)1.2
cis-Cyclopropane-containing Renin Inhibitor (16)350
Reference: [4]
Table 2: Influence of Cyclopropane on Peptide Conformation
Peptide Dominant Conformation
HCO-Aib-Leu-Phe-OMeZ isomer (91%)
HCO-Ac(3)C-Leu-Phe-OMe (Ac(3)C = 1-amino-1-cyclopropane carboxylic acid)E isomer (36%)
Reference: [13]

Experimental Protocols

Synthesis of Cyclopropane-Containing Amino Acids

The synthesis of cyclopropane-modified amino acids is a crucial first step in their incorporation into peptides. Several methods have been developed, often involving cyclopropanation of dehydroamino acid derivatives or the functionalization of pre-existing cyclopropane scaffolds.[8][14]

Example Protocol: Synthesis of a Protected Cyclopropane β-Amino Acid Derivative [11]

This protocol describes an expedient synthesis of optically active cyclopropane β-amino acid derivatives.

  • Olefination: A 1-sulfonylcyclopropanol is reacted with a stabilized phosphorus ylide (Wittig reagent) to form a highly electrophilic alkylidenecyclopropane.

  • Aza-Michael Reaction: The resulting cyclopropylidene acetate undergoes a telescopic aza-Michael reaction with a nitrogen nucleophile (e.g., a protected α-amino acid). This reaction proceeds with high diastereocontrol, favoring the trans product.

  • Purification: The final enantioenriched β-amino acid derivative is purified using standard chromatographic techniques.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once synthesized and appropriately protected, cyclopropane-containing amino acids can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[8]

General SPPS Protocol:

  • Resin Loading: The C-terminal amino acid is attached to a solid support (resin).

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.

  • Coupling: The desired cyclopropane-containing amino acid, with its N-terminus protected and carboxyl group activated, is coupled to the deprotected amino group on the resin.

  • Capping (Optional): Any unreacted amino groups are capped to prevent the formation of deletion sequences.

  • Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important workflows and relationships related to the role of the cyclopropane ring in peptide structure.

experimental_workflow Experimental Workflow for Peptidomimetics cluster_synthesis Synthesis cluster_incorporation Incorporation cluster_analysis Analysis Cyclopropanation Cyclopropanation Amino_Acid_Synthesis Amino_Acid_Synthesis Cyclopropanation->Amino_Acid_Synthesis Yields Protection Protection Amino_Acid_Synthesis->Protection Followed by SPPS SPPS Protection->SPPS Input for Purification Purification SPPS->Purification Followed by NMR NMR Purification->NMR Analyzed by X-ray_Crystallography X-ray_Crystallography Purification->X-ray_Crystallography Analyzed by Biological_Assays Biological_Assays NMR->Biological_Assays X-ray_Crystallography->Biological_Assays

Caption: Workflow for synthesizing and analyzing cyclopropane-containing peptides.

conformational_effects Conformational Effects of Cyclopropane Ring Cyclopropane_Ring Cyclopropane_Ring Rigidity Rigidity Cyclopropane_Ring->Rigidity Improved_Metabolic_Stability Improved_Metabolic_Stability Cyclopropane_Ring->Improved_Metabolic_Stability Pre-organization Pre-organization Rigidity->Pre-organization Defined_Side-Chain_Orientation Defined_Side-Chain_Orientation Rigidity->Defined_Side-Chain_Orientation Enhanced_Binding_Affinity Enhanced_Binding_Affinity Pre-organization->Enhanced_Binding_Affinity Increased_Receptor_Selectivity Increased_Receptor_Selectivity Defined_Side-Chain_Orientation->Increased_Receptor_Selectivity

References

A Technical Guide to the Commercial Availability and Purity of Fmoc-Aminocyclohexanecarboxylic Acid (Fmoc-Acca)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-aminocyclohexanecarboxylic acid (Fmoc-Acca) is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of this non-proteinogenic amino acid can impart unique conformational constraints on peptides, influencing their secondary structure, stability, and biological activity. Given its importance in the development of novel peptide therapeutics and research tools, a thorough understanding of its commercial availability and purity is essential for ensuring the synthesis of high-quality, reliable peptides.

This technical guide provides a comprehensive overview of the commercial landscape for Fmoc-Acca, details typical purity specifications, and outlines the analytical methodologies used for its quality assessment.

Commercial Availability of Fmoc-Acca

Fmoc-Acca is commercially available from a variety of chemical suppliers, often as different isomers (e.g., 1-aminocyclohexanecarboxylic acid, cis-3-aminocyclohexanecarboxylic acid, and trans-4-(aminomethyl)cyclohexanecarboxylic acid). Researchers should carefully select the appropriate isomer for their specific application. The following table summarizes the availability of Fmoc-Acca from several prominent suppliers. It is important to note that catalog numbers, available quantities, and pricing are subject to change, and researchers should consult the suppliers' websites for the most current information.

Table 1: Commercial Suppliers of Fmoc-Acca

SupplierProduct Name/IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Chem-ImpexFmoc-1-aminocyclohexane carboxylic acid162648-54-6C₂₂H₂₃NO₄365.4≥ 98% (HPLC)[1]
Chem-ImpexFmoc-cis-3-aminocyclohexane carboxylic acid312965-05-2C₂₂H₂₃NO₄365.4≥ 98% (HPLC)[2]
Sigma-Aldrich1-(Fmoc-amino)cyclohexanecarboxylic acid162648-54-6C₂₂H₂₃NO₄365.42≥98.0% (T)
Sigma-Aldrichtrans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid167690-53-1C₂₃H₂₅NO₄379.45≥98.0% (HPLC)[3]
Santa Cruz Biotechnology1-(Fmoc-amino)cyclohexanecarboxylic acid162648-54-6C₂₂H₂₃NO₄365.4N/A

Purity Specifications and Quality Control

The purity of Fmoc-Acca is a critical parameter that directly impacts the success of peptide synthesis. Impurities in the starting material can lead to the formation of deletion sequences, truncations, and other side products that are often difficult to remove during purification of the final peptide. Reputable suppliers provide a Certificate of Analysis (CoA) for each batch of Fmoc-Acca, which details the purity and the analytical methods used for its determination.

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of Fmoc-amino acids. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and identity of the compound.

Table 2: Typical Purity Specifications for Fmoc-Acca

ParameterTypical SpecificationAnalytical Method
Chemical Purity≥ 98%Reversed-Phase HPLC (RP-HPLC)
IdentityConforms to structure¹H NMR, Mass Spectrometry
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMF, DCMVisual Inspection

Experimental Protocols for Purity Assessment

The following is a representative experimental protocol for determining the chemical purity of Fmoc-Acca using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To determine the purity of a commercially available sample of Fmoc-Acca by RP-HPLC.

Instrumentation:

  • HPLC system equipped with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Sample Solvent: 50:50 mixture of Mobile Phase A and Mobile Phase B

  • Fmoc-Acca sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the Fmoc-Acca sample.

    • Dissolve the sample in 1 mL of the Sample Solvent to achieve a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient:

      Time (min) % B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm (for the Fmoc group)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percentage of the main peak corresponding to Fmoc-Acca.

    • The purity is reported as the area percentage of the main peak relative to the total area of all peaks.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quality assessment of a commercial Fmoc-Acca sample.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision start Receive Commercial Fmoc-Acca Sample prep Prepare Sample (1 mg/mL in ACN/H₂O) start->prep filter Filter Sample (0.45 µm) prep->filter hplc RP-HPLC Analysis filter->hplc nmr ¹H NMR Analysis filter->nmr ms Mass Spectrometry filter->ms data_analysis Analyze Data (Purity, Structure) hplc->data_analysis nmr->data_analysis ms->data_analysis coa Generate Certificate of Analysis (CoA) data_analysis->coa decision Pass/Fail coa->decision

References

An In-depth Technical Guide to Fmoc-Acca: Synthesis, Properties, and Applications in Fluorogenic Peptide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl-7-amino-4-carboxymethylcoumarin (Fmoc-Acca), a key fluorescent reagent in modern peptide chemistry. We present its chemical and physical properties, a detailed protocol for its synthesis, and an in-depth exploration of its application in solid-phase peptide synthesis (SPPS) for the creation of fluorogenic protease substrates. This document is intended to be a valuable resource for researchers and professionals in drug discovery and biotechnology, offering detailed experimental methodologies and practical guidance for the effective utilization of Fmoc-Acca.

Introduction

Fmoc-Acca, also known and referred to herein as Fmoc-ACC-OH and Fmoc-ACA-OH, is a derivative of 7-aminocoumarin-4-acetic acid that has been protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic modification makes it an invaluable tool for solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. The inherent fluorescence of the coumarin core, combined with the versatility of Fmoc chemistry, allows for the precise incorporation of a fluorescent label into peptide sequences. These labeled peptides are widely employed as sensitive substrates for the detection and characterization of protease activity, a critical aspect of many biological processes and a key target in drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-Acca is essential for its effective application. Key quantitative data are summarized in Table 1.

PropertyValueReference
Full Chemical Name 2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid
Synonyms Fmoc-ACC-OH, Fmoc-ACA-OH, 7-N-Fmoc-aminocoumarin-4-acetic acid
Molecular Formula C₂₆H₁₉NO₆
Molecular Weight 441.43 g/mol
Appearance Off-white to pale yellow powder
Excitation Wavelength (λex) ~325 nm (for the labeled peptide)[1]
Emission Wavelength (λem) ~400 nm (for the labeled peptide)[1]

Note: Spectral properties can be influenced by the peptide sequence and solvent environment.

Synthesis of Fmoc-Acca

The synthesis of Fmoc-Acca involves two primary steps: the synthesis of the coumarin core, 7-amino-4-carboxymethylcoumarin, followed by the protection of the amino group with Fmoc chloride.

Synthesis of 7-amino-4-carboxymethylcoumarin

A common method for the synthesis of the coumarin core involves the Pechmann condensation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminosalicylaldehyde and diethyl malonate in a 1:1.2 molar ratio.

  • Solvent and Catalyst: Add absolute ethanol as the solvent and a catalytic amount of piperidine.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 7-amino-4-carboxymethylcoumarin.

Fmoc Protection of 7-amino-4-carboxymethylcoumarin

The protection of the amino group is achieved using Fmoc chloride in an aqueous medium.

Experimental Protocol:

  • Dissolution: Dissolve 7-amino-4-carboxymethylcoumarin (1 mmol) and Fmoc chloride (1.2 mmol) in a 3:1 mixture of water and ethanol (1.5 mL).

  • Reaction: Stir the reaction mixture at 60°C. Monitor the reaction by TLC until the starting amine is consumed.

  • Acidification and Extraction: Upon completion, acidify the solution with 1M HCl. Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like hot ethanol to afford pure Fmoc-Acca.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Acca is seamlessly integrated into standard Fmoc-based SPPS protocols to generate C-terminally labeled fluorescent peptides.

Workflow for SPPS of Fmoc-Acca Labeled Peptides

The general workflow for incorporating Fmoc-Acca into a peptide sequence is depicted below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin->Fmoc_Deprotection1 DMF Coupling1 First Amino Acid Coupling Fmoc_Deprotection1->Coupling1 20% Piperidine/DMF Wash1 Washing Coupling1->Wash1 Coupling Reagents (e.g., HBTU/DIPEA) Fmoc_Deprotection2 Fmoc Deprotection Wash1->Fmoc_Deprotection2 Coupling_Acca Fmoc-Acca Coupling Fmoc_Deprotection2->Coupling_Acca Wash2 Washing Coupling_Acca->Wash2 Cleavage Cleavage from Resin Wash2->Cleavage Repeat for subsequent amino acids Purification HPLC Purification Cleavage->Purification TFA Cocktail

Caption: General workflow for solid-phase peptide synthesis of an Fmoc-Acca labeled peptide.

Detailed Experimental Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Fmoc-Acca Coupling: For the final coupling step to introduce the fluorescent label, use Fmoc-Acca following the same procedure as for other amino acids.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Fluorogenic Protease Assays

Peptides labeled with Fmoc-Acca serve as excellent fluorogenic substrates for monitoring protease activity. The principle of this assay is based on fluorescence quenching and dequenching.

Principle of the Fluorogenic Assay

Protease_Assay Substrate Intact Substrate Quencher Peptide Acca Low Fluorescence Enzyme Protease Substrate->Enzyme Binding Products Cleaved Products Quencher-Peptide Peptide-Acca High Fluorescence Enzyme->Products Cleavage

References

introduction to non-canonical amino acids in peptide design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Non-Canonical Amino Acids in Peptide Design

Abstract

The 20 canonical amino acids that form the basis of natural proteins provide a constrained chemical palette for the development of therapeutic peptides. Non-canonical amino acids (ncAAs), which include any amino acid not encoded in the standard genetic code, present a robust toolkit for overcoming the inherent weaknesses of native peptides, such as low stability and poor bioavailability.[1] By introducing novel side-chain functionalities, backbone alterations, and unique stereochemistries, ncAAs facilitate the rational design of peptidomimetics with superior drug-like characteristics.[1][2][3] This guide delivers a detailed overview of the core methodologies for integrating ncAAs into peptides, specifies key experimental protocols, and examines the significant impact of these synthetic components on modern drug discovery.[1]

Introduction to Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, are those not among the 20 genetically encoded by the universal genetic code.[1][2] While certain ncAAs exist in nature as metabolic byproducts or parts of non-ribosomally produced peptides, a large and increasing number are synthesized chemically to introduce targeted functionalities.[1][4]

The integration of ncAAs into peptide chains is a foundational strategy in medicinal chemistry, providing a method to systematically enhance therapeutic candidates.[5] Key advantages include:

  • Enhanced Proteolytic Stability : Modifications such as substituting L-amino acids with their D-enantiomers or N-alkylation can make peptides resistant to degradation by proteases, a primary obstacle for peptide-based therapeutics.[1][3]

  • Improved Pharmacokinetic Profiles : ncAAs can be used to adjust a peptide's solubility, membrane permeability, and half-life, leading to better absorption, distribution, metabolism, and excretion (ADME) properties.[6]

  • Increased Potency and Selectivity : The unique side chains of ncAAs can establish new interactions with biological targets, leading to higher binding affinity and greater selectivity.[7]

  • Novel Functionalities : ncAAs can introduce bioorthogonal handles for specific labeling, photo-crosslinkers for studying interactions, or fluorescent probes for imaging applications.[8][9]

Core Strategies for ncAA Incorporation

The incorporation of ncAAs into peptides is primarily achieved through two main routes: chemical synthesis and ribosome-mediated biological methods.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for the chemical synthesis of peptides, enabling the stepwise construction of a peptide chain on an insoluble resin support.[10][11] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is most prevalent due to its mild reaction conditions, which are compatible with a wide array of sensitive ncAAs.[8][11] The process involves a repeated cycle of deprotection, coupling, and washing steps.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin 1. Start with C-terminal Amino Acid on Resin Deprotection 2. Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (Remove excess base) Deprotection->Wash1 Coupling 4. Coupling of next Fmoc-ncAA-OH (Activate with HBTU/DIPEA) Wash1->Coupling Wash2 5. Washing (Remove excess reagents) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Is chain complete? No Repeat->Deprotection Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA) Repeat->Cleavage Yes

The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Biological Incorporation: Genetic Code Expansion (GCE)

Genetic Code Expansion (GCE) repurposes the cell's natural protein synthesis machinery to incorporate ncAAs in a site-specific manner.[10] This technique relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is specific for the desired ncAA and does not interfere with the host cell's endogenous components.[12][13] A nonsense codon, typically the amber stop codon (UAG), is introduced into the gene of interest at the site designated for ncAA incorporation.[12][14]

G cluster_GCE Genetic Code Expansion (GCE) Workflow Plasmid1 Plasmid 1: Orthogonal aaRS-tRNA Pair Transformation Co-transform Host Cell (e.g., E. coli) Plasmid1->Transformation Plasmid2 Plasmid 2: Target Gene with Amber Stop Codon (TAG) Plasmid2->Transformation Culture Culture cells and supply ncAA in growth medium Transformation->Culture Induction Induce expression (e.g., with IPTG) Culture->Induction Translation Ribosomal Translation Induction->Translation Result Peptide with ncAA incorporated at TAG site Translation->Result

Workflow for site-specific ncAA incorporation via GCE.

Data Presentation: Quantitative Impact of ncAAs

The incorporation of ncAAs can dramatically alter the physicochemical properties of a peptide. The following tables summarize quantitative data from various studies, illustrating these effects.

Table 1: Enhancement of Proteolytic Stability

The substitution of L-amino acids with D-enantiomers is a common strategy to increase resistance to enzymatic degradation by proteases.

Peptide SequenceModificationMatrixHalf-life (t½)Fold IncreaseReference
Model Peptide 2L-amino acids onlyHuman Blood Plasma3.2 hours-[15]
Model Peptide 2L-amino acids onlyHEK-293 Supernatant23.3 hours7.3x vs Plasma[15]
His-Pro-Phe-His-L -Leu-Val-TyrL-LeucineHuman Plasma(Predicted to be low)-[16]
His-Pro-Phe-His-D -Leu-Val-TyrD-LeucineHuman PlasmaSignificantly Increased(Not quantified)[16]
Ala-Ala-L -ValL-ValinePorcine Kidney Homogenate10 min-[17]
Ala-Ala-D -ValD-ValinePorcine Kidney Homogenate> 240 min> 24x[17]
Table 2: Modulation of Binding Affinity

ncAAs can introduce novel side chains that alter the binding affinity of a peptide to its target protein.

PeptideTarget ProteinModificationBinding Affinity (Kd)Reference
T10.39Human α-thrombinCanonical amino acids170 ± 40 nM[18]
T10.13Human α-thrombinCanonical amino acids180 nM[18]
T10.37Human α-thrombinCanonical amino acids290 nM[18]
SpA h1IgG Fc RegionLactam Stapling (ncAA)High (Qualitative)[19]
(s)SpA h1IgG Fc RegionLactam Stapling (ncAA)Retained High Affinity[19]

Experimental Protocols

Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of an ncAA-containing Peptide

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected ncAA.[8][20]

  • Resin Preparation :

    • Place an appropriate amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.[20]

    • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes, then drain.[20]

  • Fmoc Deprotection :

    • Add a 20% solution of piperidine in DMF to the resin.[20]

    • Agitate the mixture for 5 minutes, drain, add a fresh 20% piperidine/DMF solution, and agitate for another 15 minutes.[8]

    • Drain the solution.

  • Washing :

    • Thoroughly wash the resin with DMF (5 x 2 mL) to remove all traces of piperidine.[8]

  • Amino Acid Activation and Coupling :

    • In a separate vial, dissolve the Fmoc-protected ncAA (4 equivalents) and a coupling agent like HBTU (4 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the vial to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours to allow the coupling reaction to proceed.

  • Washing :

    • Wash the resin thoroughly with DMF (5 x 2 mL) to remove excess reagents and byproducts.

  • Iteration :

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection :

    • After the final coupling and deprotection step, wash the resin with dichloromethane (DCM) and dry it.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Assessment of Enzymatic Stability in Human Plasma

This protocol describes a method to determine the half-life of a peptide in a biologically relevant matrix.[16][17]

  • Preparation :

    • Prepare a 1 mg/mL stock solution of the purified ncAA-containing peptide in an appropriate solvent (e.g., LC-MS grade water).[16]

    • Thaw pooled human plasma on ice and centrifuge at 2000 x g for 10 minutes at 4°C to remove precipitates.[16]

  • Incubation :

    • Pre-warm the human plasma to 37°C.

    • In a microcentrifuge tube, add the peptide stock solution to the plasma to achieve a final desired concentration (e.g., 50 µg/mL).[16][17]

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling :

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 20 µL) of the incubation mixture.[16]

  • Reaction Quenching and Protein Precipitation :

    • Immediately add the aliquot to a tube containing 4 volumes of ice-cold acetonitrile (ACN) with 0.1% formic acid and an internal standard.[16]

    • Vortex vigorously to stop the enzymatic reaction and precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[16]

  • LC-MS Analysis :

    • Carefully collect the supernatant containing the peptide and its metabolites.

    • Analyze the supernatant using LC-MS to quantify the amount of remaining intact peptide at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis :

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.[16]

G cluster_Stability Logical Workflow for Peptide Stability Assay Incubate Incubate Peptide with Human Plasma at 37°C Sample Sample at Multiple Time Points (t=0, 15, 30...) Incubate->Sample Quench Quench Reaction & Precipitate Proteins (ice-cold ACN) Sample->Quench Centrifuge Centrifuge to Remove Precipitated Proteins Quench->Centrifuge Analyze Analyze Supernatant via LC-MS Centrifuge->Analyze Quantify Quantify Remaining Intact Peptide Analyze->Quantify Calculate Plot % Remaining vs. Time Calculate Half-Life (t½) Quantify->Calculate

Logical relationship for determining peptide stability.

Application: Modulating Biological Signaling Pathways

ncAAs are instrumental in designing peptides that can modulate complex biological processes. For example, peptides are known to stimulate the secretion of cholecystokinin (CCK), a key hormone in digestion, by activating G-protein coupled receptors (GPCRs) on enteroendocrine cells. Incorporating ncAAs can enhance the stability and receptor affinity of these peptides, making them more effective modulators.

The signaling pathway for peptide-induced CCK secretion involves the activation of receptors like the calcium-sensing receptor (CaSR) and GPR93.[21] This activation triggers a downstream cascade leading to an increase in intracellular calcium (Ca²⁺) concentration, which is the primary stimulus for CCK release.[21]

G cluster_pathway Peptide-Induced CCK Secretion Pathway Peptide Peptide Ligand (with ncAA) CaSR CaSR / GPR93 (GPCRs) Peptide->CaSR binds & activates PLC Phospholipase C (PLC) CaSR->PLC activates Ca_Influx Extracellular Ca²⁺ Influx CaSR->Ca_Influx activates channels IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER acts on Ca_Release Ca²⁺ Release from ER ER->Ca_Release Ca_Increase Increased Intracellular [Ca²⁺] Ca_Release->Ca_Increase Ca_Influx->Ca_Increase CCK CCK Vesicle Exocytosis Ca_Increase->CCK triggers

Signaling pathway for peptide-mediated CCK secretion.

Conclusion

The incorporation of non-canonical amino acids has become an indispensable tool in peptide design, pushing the boundaries of medicinal chemistry and drug discovery.[8] By providing rational strategies to enhance stability, improve pharmacokinetics, and introduce novel functionalities, ncAAs enable the transformation of promising peptide leads into viable therapeutic agents.[20][22] While challenges in synthesis and incorporation efficiency persist, the ongoing development of optimized SPPS protocols and more robust biological incorporation systems continues to expand the vast potential of ncAA-modified peptides in targeting a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 1-(Fmoc-amino)cyclopropanecarboxylic Acid (Fmoc-Ac3c-OH) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Ac3c-OH) is a conformationally constrained amino acid analogue. Its rigid cyclopropyl backbone imparts unique structural properties to peptides, making it a valuable building block in peptidomimetic design and drug discovery. The incorporation of Fmoc-Ac3c-OH can enforce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity and selectivity. However, its structure also presents challenges in standard Solid-Phase Peptide Synthesis (SPPS) protocols. This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-Ac3c-OH into peptide sequences using Fmoc-based SPPS.

Application Notes

The primary challenge in coupling Fmoc-Ac3c-OH is the significant steric hindrance imparted by the cyclopropane ring fused to the α-carbon. This steric bulk can impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support, potentially leading to incomplete coupling reactions and lower yields of the desired peptide.

Key considerations for overcoming these challenges include:

  • Choice of Coupling Reagent: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.

  • Reaction Time and Temperature: Extended coupling times are often necessary to drive the reaction to completion. In some cases, performing the coupling at a moderately elevated temperature can increase the reaction rate, though this should be done with caution to avoid potential side reactions like racemization.

  • Double Coupling: A highly effective strategy for difficult couplings is to perform the coupling step twice ("double coupling") with a fresh solution of activated amino acid and reagents. This ensures a high concentration of the activated species to react with any remaining free amines.

  • Solvent Choice: While N,N-dimethylformamide (DMF) is the most common solvent for SPPS, N-methyl-2-pyrrolidone (NMP) can be a better choice for sequences prone to aggregation, as it can improve the solvation of the growing peptide chain.

  • Monitoring Coupling Efficiency: It is crucial to monitor the completeness of the coupling reaction. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of unreacted primary amines. A positive Kaiser test after a coupling step indicates an incomplete reaction and the need for a second coupling.

Data Presentation

While specific quantitative coupling yields for Fmoc-Ac3c-OH are highly sequence- and condition-dependent, the following table summarizes the relative effectiveness and key characteristics of commonly used coupling reagents for sterically hindered amino acids. This information can guide the selection of the optimal reagent for incorporating Fmoc-Ac3c-OH.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsAdvantagesDisadvantages
HATU Uronium/AminiumExcellentVery fast and highly efficient, even for the most difficult couplings.[1]Higher cost.
HCTU Uronium/AminiumExcellentSimilar efficiency to HATU, often more cost-effective.[2]Can be slightly less effective than HATU in extreme cases.
PyAOP PhosphoniumVery GoodHighly effective, especially for coupling N-methyl amino acids.Can be more expensive.
PyBOP PhosphoniumVery GoodEffective for many difficult couplings.Byproducts can be more difficult to wash away.
DIC/Oxyma Carbodiimide/AdditiveGoodCost-effective, low risk of racemization.Generally slower and less potent than uronium/phosphonium salts.
DIC/HOBt Carbodiimide/AdditiveModerateStandard, cost-effective option.Often requires longer reaction times or double coupling for hindered residues.

Experimental Protocols

The following protocols are designed for the efficient incorporation of Fmoc-Ac3c-OH. They are based on a 0.1 mmol synthesis scale but can be adjusted accordingly.

Protocol 1: Standard Coupling of Fmoc-Ac3c-OH using HATU

This protocol is recommended as the primary method for coupling Fmoc-Ac3c-OH.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF for at least 30 minutes in a reaction vessel.
  • Perform Fmoc deprotection of the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF (v/v). This is typically done in two steps: a brief 1-3 minute treatment followed by a longer 7-10 minute treatment.[3]
  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
  • Confirm successful deprotection with a positive Kaiser test (beads turn dark blue).

2. Amino Acid Activation and Coupling:

  • In a separate, dry glass vial, dissolve Fmoc-Ac3c-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal amount of DMF.
  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol), to the solution.
  • Briefly mix the activation solution (e.g., vortex for 1-2 minutes).
  • Immediately add the activated amino acid solution to the deprotected peptide-resin.[1]
  • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.

3. Washing and Monitoring:

  • Drain the reaction solution from the vessel.
  • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
  • Perform a Kaiser test on a small sample of the resin beads.
  • Negative Result (yellow/colorless beads): The coupling is complete. Proceed to the next deprotection step.
  • Positive Result (blue/purple beads): The coupling is incomplete. Proceed to Protocol 2: Double Coupling.

Protocol 2: Double Coupling Protocol for Fmoc-Ac3c-OH

This protocol should be performed if the Kaiser test is positive after the first coupling attempt.

1. First Coupling Wash:

  • Following the initial 2-4 hour coupling (Protocol 1, step 2), drain the reaction vessel.
  • Wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts. Do not proceed to the next deprotection step.

2. Second Coupling:

  • Prepare a fresh solution of activated Fmoc-Ac3c-OH as described in Protocol 1, step 2.
  • Add this fresh activation mixture to the resin.
  • Agitate the reaction mixture at room temperature for another 2-4 hours.[3]

3. Final Wash and Monitoring:

  • Drain the reaction solution.
  • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
  • Perform a final Kaiser test. The test should now be negative, indicating the reaction has been driven to completion.

Mandatory Visualization

Caption: Chemical Structure of Fmoc-Ac3c-OH.

SPPS_Workflow cluster_legend Legend start Start: Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 kaiser1 Kaiser Test wash1->kaiser1 activation 2. Activation of Fmoc-Ac3c-OH (HATU/DIPEA in DMF) kaiser1->activation Positive coupling1 3. First Coupling (2-4 hours) activation->coupling1 wash2 Wash (DMF/DCM) coupling1->wash2 kaiser2 Kaiser Test wash2->kaiser2 coupling2 4. Second Coupling (Optional) (Fresh Reagents, 2-4 hours) kaiser2->coupling2 Positive next_cycle Proceed to Next Cycle kaiser2->next_cycle incomplete Incomplete Coupling complete Complete Coupling wash3 Wash (DMF/DCM) coupling2->wash3 wash3->next_cycle l1 Process Step l2 Decision Point l3 Start/End l1_box

Caption: SPPS workflow for incorporating Fmoc-Ac3c-OH.

PI3K_Akt_mTOR_Pathway Peptide Bioactive Peptide (e.g., containing Ac3c) Receptor Cell Surface Receptor (e.g., Integrin) Peptide->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Angiogenesis Angiogenesis mTORC1->Angiogenesis

Caption: Example signaling pathway influenced by bioactive peptides.[4]

References

Application Note: A Detailed Protocol for Solid-Phase Peptide Synthesis Utilizing Fmoc-3-aminocaproic acid (Fmoc-Acca)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the incorporation of the non-proteinogenic amino acid, 3-aminocaproic acid (Acca), into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The use of spacers like Acca is a critical strategy in drug design and peptide engineering to modulate biological activity and pharmacokinetic properties. This document outlines the materials, reagents, and a step-by-step methodology for the successful synthesis of Acca-containing peptides, complete with quantitative data expectations and a visual workflow diagram.

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the predominant method for producing synthetic peptides for research and therapeutic applications.[1][2] The Fmoc/tBu (tert-butyl) strategy offers mild reaction conditions and versatility, allowing for the synthesis of a wide array of modified peptides.[][4] The incorporation of non-standard amino acids, such as 3-aminocaproic acid (Acca), provides a powerful tool for modifying peptide structure and function. Acca, a six-carbon chain amino acid, can act as a flexible spacer, influencing peptide conformation, receptor binding affinity, and metabolic stability. This protocol details the procedure for integrating Fmoc-Acca into a peptide sequence on a solid support.

Materials and Reagents

Resins

The choice of resin is dictated by the desired C-terminal functionality of the peptide.[5]

  • Wang Resin: For peptides with a C-terminal carboxylic acid.[1]

  • Rink Amide Resin: For peptides with a C-terminal amide.[5]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Offers mild cleavage conditions, ideal for producing protected peptide fragments and preventing diketopiperazine formation.[6]

Reagents
ReagentFunctionSupplier
Fmoc-Acca-OHBuilding BlockVarious
Fmoc-protected amino acidsBuilding BlocksVarious
N,N-Dimethylformamide (DMF)SolventSigma-Aldrich
Dichloromethane (DCM)SolventSigma-Aldrich
PiperidineFmoc deprotectionSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Coupling ActivatorSigma-Aldrich
Oxyma PureCoupling AdditiveSigma-Aldrich
HBTU/HATUCoupling ActivatorVarious
N,N-Diisopropylethylamine (DIPEA)BaseSigma-Aldrich
Trifluoroacetic acid (TFA)Cleavage ReagentSigma-Aldrich
Triisopropylsilane (TIS)ScavengerSigma-Aldrich
1,2-Ethanedithiol (EDT)ScavengerSigma-Aldrich
Water (H₂O)Scavenger---

Experimental Protocols

The entire synthesis is a cyclical process involving deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid.

Resin Preparation and Swelling
  • Place the desired amount of resin (typically on a 0.1 to 0.5 mmol scale) into a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[5] This step is crucial for exposing the reactive sites on the resin.[1]

  • After swelling, drain the DMF from the reaction vessel.

First Amino Acid Loading (Example with 2-CTC Resin)
  • Dissolve 1.5 equivalents of the first Fmoc-amino acid and 3 equivalents of DIPEA in dry DCM.[4]

  • Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.

  • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 15-30 minutes.[4]

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.[2]

  • Agitate the mixture for 5-10 minutes at room temperature. The deprotection process involves a β-elimination mechanism, releasing the dibenzofulvene-piperidine adduct, which has a strong UV absorbance that can be used for monitoring.[][7]

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

Amino Acid Coupling (including Fmoc-Acca)

The coupling of Fmoc-Acca follows the standard procedure for other Fmoc-amino acids. Due to its flexible nature, no significant steric hindrance is expected, allowing for efficient coupling.

  • Activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-Acca), 3 equivalents of a coupling agent (e.g., HBTU or a DIC/Oxyma mixture), and 6 equivalents of DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitoring: To ensure complete coupling, a Kaiser test or other colorimetric test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

Peptide Cleavage and Precipitation
  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O. For peptides containing sensitive residues like Cys or Met, scavengers such as EDT may be added.[8]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

The following table summarizes expected outcomes for a standard peptide synthesis incorporating Fmoc-Acca. Actual results may vary depending on the peptide sequence and length.

ParameterExpected RangeNotes
Coupling Efficiency (per step) >99%Monitored by Kaiser test. Lower efficiency can occur with "difficult sequences" prone to aggregation.
Overall Crude Yield 60-90%Dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC) 50-85%Sequence-dependent. Purification is required for most applications.
Final Purity (after HPLC) >95-98%Achievable with standard reversed-phase HPLC purification protocols.

Workflow and Pathway Diagrams

The following diagram illustrates the cyclical workflow of the solid-phase peptide synthesis process.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle 1 Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA/Acca, Activator, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Conclusion

This protocol provides a detailed and robust method for the incorporation of Fmoc-Acca into synthetic peptides using standard SPPS techniques. The inclusion of this non-proteinogenic amino acid is straightforward and follows established procedures for Fmoc chemistry. By following these guidelines, researchers can confidently synthesize Acca-containing peptides for a variety of applications in drug discovery and development.

References

Application Notes and Protocols for Coupling 1-(Fmoc-amino)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acca-OH) is a conformationally constrained amino acid analog that has garnered significant interest in peptide and peptidomimetic design. Its rigid cyclopropyl backbone can impart unique structural features to peptides, leading to enhanced metabolic stability, increased receptor affinity and selectivity, and the ability to induce specific secondary structures. The incorporation of Fmoc-Acca-OH into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) is a critical step in the development of novel therapeutics and research tools.

However, the steric hindrance posed by the cyclopropyl ring presents a significant challenge to efficient peptide bond formation. This can result in lower coupling yields, slower reaction kinetics, and an increased risk of side reactions compared to the coupling of standard proteinogenic amino acids. The selection of an appropriate coupling method is therefore paramount to the successful synthesis of peptides containing the Acca moiety.

These application notes provide a comprehensive guide to the effective coupling of Fmoc-Acca-OH in Fmoc-based SPPS. We will explore various coupling reagents, present detailed experimental protocols, and offer troubleshooting strategies to ensure high peptide purity and yield.

Challenges in Coupling Fmoc-Acca-OH

The primary obstacle in the incorporation of Fmoc-Acca-OH is the steric hindrance arising from its α,α-disubstituted nature. The cyclopropane ring restricts the conformational flexibility around the α-carbon, making the carboxyl group less accessible for nucleophilic attack by the N-terminal amine of the growing peptide chain. This can lead to:

  • Low Coupling Efficiency: Standard coupling conditions may be insufficient to drive the reaction to completion, resulting in deletion sequences where the Fmoc-Acca-OH residue is missing.

  • Slow Reaction Kinetics: The coupling reaction may require extended reaction times to achieve acceptable yields.

  • Side Reactions: Forcing conditions, such as elevated temperatures, can increase the risk of side reactions, including racemization (though Acca is achiral) and decomposition of sensitive residues.

To overcome these challenges, the use of highly efficient coupling reagents and optimized protocols is essential.

Comparison of Coupling Reagents for Fmoc-Acca-OH

The choice of coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids like Fmoc-Acca-OH. The following table summarizes the performance of commonly used coupling reagents. While direct quantitative data for Fmoc-Acca-OH is not extensively available in a single source, the presented data is extrapolated from studies on other sterically hindered amino acids and general principles of SPPS.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Key Considerations
HATU Aminium/Uronium Salt2 - 4 hours> 98%> 95%Highly reactive, excellent for hindered couplings, low risk of racemization.[1]
HBTU Aminium/Uronium Salt2 - 6 hours95 - 98%> 90%Efficient and widely used, but may be less effective than HATU for highly hindered residues.[1]
PyBOP Phosphonium Salt2 - 8 hours95 - 98%> 90%Good for hindered couplings, avoids guanidinylation side reactions.[2][3]
DIC/HOBt Carbodiimide/Additive4 - 12 hours90 - 95%> 85%Cost-effective, but generally slower and may require double coupling for complete reaction.[4][5]

Disclaimer: The quantitative data presented above is representative and can vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed protocols for the manual Fmoc-based solid-phase peptide synthesis to incorporate Fmoc-Acca-OH.

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines the standard steps for one cycle of amino acid addition in Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-Acca-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagent (e.g., HATU, HBTU, PyBOP, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive test results in a blue color).

  • Coupling of Fmoc-Acca-OH: (See Protocol 2 for specific reagent instructions)

  • Washing: After the coupling reaction, drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.

Protocol 2: Coupling of Fmoc-Acca-OH with Various Reagents

This protocol provides specific instructions for the coupling step using different reagents. The quantities are based on a 0.1 mmol synthesis scale.

A) Using HATU:

  • In a separate vial, dissolve Fmoc-Acca-OH (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.

  • Add DIPEA (6 equivalents, 0.6 mmol) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

B) Using HBTU:

  • In a separate vial, dissolve Fmoc-Acca-OH (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in DMF.

  • Add DIPEA (6 equivalents, 0.6 mmol) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-6 hours at room temperature.

C) Using PyBOP:

  • In a separate vial, dissolve Fmoc-Acca-OH (3 equivalents, 0.3 mmol) and PyBOP (3 equivalents, 0.3 mmol) in DMF.

  • Add DIPEA (6 equivalents, 0.6 mmol) to the solution.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-8 hours at room temperature.[2]

D) Using DIC/HOBt:

  • In a separate vial, dissolve Fmoc-Acca-OH (3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in DMF.

  • Add DIC (3 equivalents, 0.3 mmol) to the solution and allow it to react for 10-15 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 4-12 hours at room temperature.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Peptide Purification and Analysis

Purification:

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

  • Column: A C18 column is commonly used.

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide.

  • Detection: The peptide is detected by UV absorbance at 210-220 nm.[7]

Analysis:

The purity and identity of the purified peptide are confirmed by:

  • Analytical RP-HPLC: To assess the purity of the final product.[6]

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide.

Visualizations

Coupling_Methods_for_Fmoc_Acca_OH cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation Fmoc-Acca-OH Fmoc-Acca-OH Activated Intermediate Activated Intermediate Fmoc-Acca-OH->Activated Intermediate + Coupling Reagent + Base Fmoc-Acca-Peptide-Resin Fmoc-Acca-Peptide-Resin Activated Intermediate->Fmoc-Acca-Peptide-Resin + Peptide-Resin Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Peptide-Resin Peptide-Resin Peptide-Resin->Fmoc-Acca-Peptide-Resin

Caption: General reaction pathway for coupling Fmoc-Acca-OH.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-Acca-OH + Coupling Reagent + Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Double Coupling kaiser_test->double_coupling Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_coupling->wash2 next_cycle->deprotection Repeat for each amino acid final_cleavage Final Cleavage (TFA Cocktail) next_cycle->final_cleavage After final amino acid

Caption: A typical workflow for a single coupling cycle in Fmoc-SPPS.

Troubleshooting

ProblemPossible CauseRecommended Solution
Positive Kaiser test after coupling Incomplete coupling due to steric hindrance.- Double couple: Repeat the coupling step with fresh reagents. - Increase reaction time: Extend the coupling time to allow the reaction to go to completion. - Use a more potent coupling reagent: Switch to HATU or HCTU if a less reactive reagent was used.
Low final peptide yield Cumulative effect of incomplete couplings.- Optimize the coupling protocol for Fmoc-Acca-OH and any other hindered amino acids in the sequence. - Ensure high-quality reagents and solvents are used.
Presence of deletion sequences in mass spectrum Incomplete coupling at the Fmoc-Acca-OH position.- Implement double coupling for the Fmoc-Acca-OH residue. - Consider using a higher excess of the amino acid and coupling reagent.

By carefully selecting the coupling reagent and optimizing the reaction conditions, the successful incorporation of the sterically hindered this compound into peptide sequences can be achieved with high efficiency and purity. These application notes provide a solid foundation for researchers to develop robust protocols for the synthesis of Acca-containing peptides.

References

Application Notes and Protocols for Fmoc Deprotection of Cyclopropyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of constrained amino acids, such as those containing cyclopropyl groups, into peptides is a powerful strategy for enhancing conformational rigidity, metabolic stability, and biological activity.[1] The successful solid-phase peptide synthesis (SPPS) of such modified peptides relies on the careful optimization of each step, including the critical Nα-Fmoc deprotection. These application notes provide a comprehensive guide to the conditions for the efficient removal of the Fmoc protecting group from cyclopropyl amino acids, addressing potential challenges and offering detailed experimental protocols.

Cyclopropyl amino acids, due to their inherent ring strain and steric bulk, can present unique challenges during SPPS. The conformational constraints may influence the accessibility of the Fmoc group to the deprotection reagent, potentially requiring modified conditions compared to standard proteinogenic amino acids. Furthermore, the stability of the cyclopropyl ring under the basic conditions of Fmoc deprotection is a critical consideration.

Key Considerations for Fmoc Deprotection of Cyclopropyl Amino Acids

  • Steric Hindrance: The rigid, three-dimensional structure of the cyclopropyl group can sterically hinder the approach of the deprotection base (e.g., piperidine) to the N-terminal Fmoc group. This may lead to incomplete deprotection, resulting in deletion sequences.

  • Cyclopropyl Ring Stability: The stability of the cyclopropyl ring under basic conditions is paramount. While generally stable, harsh basic conditions could potentially lead to ring-opening or other side reactions. However, studies have shown that cyclopropyl moieties are stable to common basic conditions used in SPPS, including piperidine and DBU.

  • Aggregation: Peptides containing hydrophobic or conformationally rigid amino acids can be prone to aggregation on the solid support, which can impede both deprotection and coupling steps.

Data Presentation: Comparison of Fmoc Deprotection Reagents

While specific quantitative data for the deprotection of cyclopropyl amino acids is limited in the literature, the following table summarizes common deprotection reagents and their general applicability, which can be extrapolated to these constrained residues.

Deprotection ReagentConcentrationSolventTypical TimeAdvantagesDisadvantagesPotential Side Reactions
Piperidine 20% (v/v)DMF or NMP2 x 10 minStandard, well-established, effective for most amino acids.Can cause aspartimide and diketopiperazine formation. May be slow for sterically hindered residues.[2]Aspartimide formation, diketopiperazine formation, racemization.
DBU / Piperidine 2% DBU / 2% Piperidine (v/v)DMF or NMP2 x 5 minFaster and more effective for sterically hindered residues and aggregating sequences.[3]DBU is a strong, non-nucleophilic base that can increase the risk of aspartimide formation in sensitive sequences.[3]Aspartimide formation.
Piperazine 20-40% (v/v)DMF2 x 15 minMilder base, can reduce aspartimide formation.Slower deprotection kinetics compared to piperidine.
Morpholine 40-50% (v/v)DMF2 x 20 minMilder conditions, can be beneficial for sensitive sequences.Slower deprotection times.
3-(Diethylamino)propylamine (DEAPA) 20% (v/v)DMF2 x 10 minCan minimize the formation of diastereoisomers and aspartimide-containing derivatives.Less commonly used, may require optimization.

Experimental Protocols

The following protocols are provided as a starting point for the incorporation of Fmoc-protected cyclopropyl amino acids into peptides. Optimization may be required based on the specific sequence and the properties of the cyclopropyl amino acid derivative.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for most cyclopropyl amino acids and serves as a good initial condition.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3-5 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for 10-15 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperidine

This protocol is recommended for cyclopropyl amino acids that exhibit slow or incomplete deprotection with standard piperidine treatment, or for sequences prone to aggregation.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in N-Methyl-2-pyrrolidone (NMP)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in NMP for 30-60 minutes.

  • Solvent Removal: Drain the NMP from the reaction vessel.

  • First Deprotection: Add the 2% DBU / 2% piperidine in NMP solution to the resin. Agitate for 2-3 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 5-7 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm complete deprotection.

Visualizations

Fmoc Deprotection Workflow

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin swell Swell Resin in DMF/NMP start->swell deprotection1 Add Deprotection Reagent (e.g., 20% Piperidine/DMF) Agitate swell->deprotection1 drain1 Drain deprotection1->drain1 deprotection2 Add Fresh Deprotection Reagent Agitate drain1->deprotection2 drain2 Drain deprotection2->drain2 wash Wash with DMF/NMP drain2->wash kaiser Kaiser Test wash->kaiser complete Deprotection Complete (Free Amine) kaiser->complete Positive incomplete Incomplete Deprotection kaiser->incomplete Negative troubleshoot Troubleshoot: - Increase time/temp - Use stronger base (DBU) incomplete->troubleshoot

Caption: General workflow for the Fmoc deprotection step in SPPS.

Logical Relationship of Deprotection Parameters

Deprotection_Parameters cluster_factors Deprotection Factors cluster_outcomes Outcomes Reagent Deprotection Reagent (Base Strength) Efficiency Deprotection Efficiency Reagent->Efficiency influences SideReactions Side Reactions (Aspartimide, DKP) Reagent->SideReactions influences Time Reaction Time Time->Efficiency influences Time->SideReactions influences Temp Temperature Temp->Efficiency influences Temp->SideReactions influences Solvent Solvent (e.g., DMF, NMP) Solvent->Efficiency influences Solvent->SideReactions influences

Caption: Interplay of factors influencing Fmoc deprotection outcomes.

Troubleshooting

  • Incomplete Deprotection (Negative Kaiser Test):

    • Extend the deprotection time or perform a third deprotection step.

    • Increase the reaction temperature to 30-40°C, monitoring for potential side reactions.

    • Switch to a stronger deprotection reagent, such as the DBU/piperidine cocktail (Protocol 2).

  • Significant Side Product Formation (HPLC/MS analysis):

    • If aspartimide formation is observed with DBU, consider using a milder base like piperazine or DEAPA, potentially with longer reaction times.

    • For diketopiperazine formation at the dipeptide stage, ensure the coupling of the third amino acid is performed promptly after deprotection.

Conclusion

The successful incorporation of cyclopropyl amino acids into peptides via Fmoc-SPPS is readily achievable with careful consideration of the deprotection step. While standard conditions using 20% piperidine in DMF are often sufficient, the sterically demanding nature of these residues may necessitate the use of stronger base systems like DBU/piperidine in NMP. Researchers should monitor deprotection completeness and be prepared to optimize conditions to balance efficiency with the minimization of side reactions, thereby ensuring the synthesis of high-quality, conformationally constrained peptides.

References

Synthesis of Constrained Peptides Using Fmoc-Acca: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of constrained peptides is a pivotal strategy in modern drug discovery, offering a means to enhance the therapeutic potential of peptide-based candidates. Constraining a peptide's conformation can lead to improved metabolic stability, increased receptor binding affinity, and enhanced cell permeability compared to their linear analogues. One effective approach to introduce conformational constraints is through the incorporation of sterically hindered, cyclic non-proteinogenic amino acids. Fmoc-Acca, or Fmoc-1-aminocyclohexanecarboxylic acid, is a key building block in this endeavor. The cyclohexane ring of Acca restricts the rotational freedom of the peptide backbone, inducing stable secondary structures. This document provides detailed application notes and experimental protocols for the synthesis of constrained peptides using Fmoc-Acca via Fmoc-based solid-phase peptide synthesis (SPPS).

Advantages of Incorporating Fmoc-Acca in Peptide Synthesis

The inclusion of 1-aminocyclohexanecarboxylic acid (Acca) in a peptide sequence offers several advantages:

  • Enhanced Proteolytic Stability: The sterically bulky cyclohexane moiety shields adjacent peptide bonds from enzymatic degradation, increasing the in vivo half-life of the peptide.

  • Conformational Rigidity: The cyclic nature of Acca restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns and helices.

  • Improved Receptor Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a biological target is reduced, potentially leading to higher binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The incorporation of the lipophilic Acca residue can influence the overall solubility and membrane permeability of the peptide.

Data Presentation: Synthesis and Characterization of an Acca-Containing Antimicrobial Peptide

To illustrate the application of Fmoc-Acca, we summarize the synthesis and activity of a model antimicrobial peptide (AMP), Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide , where A6c represents 1-aminocyclohexanecarboxylic acid.[1]

ParameterDescription
Peptide Sequence Ac-Gly-Phe-Acca-Gly-Acca-Lys-Acca-Gly-Acca-Phe-Acca-Gly-Acca-Gly-Lys-Lys-Lys-Lys-NH2
Synthesis Method Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
Resin Rink Amide resin (for C-terminal amide)
Coupling Reagents HBTU/HOBt or HATU/HOAt are recommended for coupling, especially for the sterically hindered Fmoc-Acca.
Cleavage Cocktail 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Characterization Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Activity Exhibits in vitro inhibitory activity against drug-resistant strains of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[1]
Mechanism of Action The peptide is proposed to act by disrupting the bacterial cell membrane, a common mechanism for cationic antimicrobial peptides.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a linear Acca-containing peptide and a general procedure for its subsequent cyclization.

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing Acca

This protocol describes the synthesis of a linear peptide on a solid support using standard Fmoc chemistry.

1. Resin Preparation:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Drain the solution.
  • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling agent such as HBTU (3-5 equivalents) and an additive like HOBt (3-5 equivalents) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling completion using a ninhydrin (Kaiser) test. If the test is positive (indicating free amines), a second coupling may be necessary.
  • Wash the resin with DMF (5-7 times).

4. Fmoc-Acca Coupling:

  • Due to the steric hindrance of Fmoc-Acca, a more potent coupling reagent like HATU (3-5 equivalents) with HOAt (3-5 equivalents) is recommended.
  • Extend the coupling time to 4-6 hours or perform a double coupling (repeating the coupling step with fresh reagents) to ensure high coupling efficiency.
  • Monitor the reaction completion with the ninhydrin test.

5. Synthesis Cycle Repetition:

  • Repeat steps 2, 3, and 4 for each subsequent amino acid in the sequence.

6. N-terminal Acetylation (Optional):

  • After the final Fmoc deprotection, wash the resin with DMF.
  • Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.
  • Wash the resin with DMF and dichloromethane (DCM).

7. Cleavage and Global Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
  • Agitate for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate containing the crude peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

8. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
  • Purify the peptide by preparative RP-HPLC.
  • Analyze the pure fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Head-to-Tail Cyclization in Solution Phase

This protocol describes a general method for the cyclization of a linear peptide containing Acca. For this procedure, the linear peptide should be synthesized on a resin that allows for cleavage with side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin).

1. Synthesis of the Linear Precursor:

  • Synthesize the linear peptide on a 2-chlorotrityl chloride resin following the steps in Protocol 1, but without the final cleavage with a strong acid cocktail.
  • Cleave the peptide from the resin with side-chain protecting groups intact using a mild acid solution (e.g., 1-2% TFA in DCM).

2. Cyclization Reaction:

  • Dissolve the crude, side-chain protected linear peptide in a large volume of DMF to achieve a high dilution condition (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
  • Add a coupling reagent such as PyBOP or HATU (1.5-2 equivalents) and a base like DIPEA (3-4 equivalents).
  • Stir the reaction mixture at room temperature for 12-24 hours.
  • Monitor the progress of the cyclization by analytical RP-HPLC and mass spectrometry, observing the disappearance of the linear precursor and the appearance of the cyclic product.

3. Deprotection and Purification:

  • Once the cyclization is complete, remove the DMF under reduced pressure.
  • Treat the crude cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours to remove the side-chain protecting groups.
  • Precipitate the deprotected cyclic peptide with cold diethyl ether.
  • Purify the crude cyclic peptide by preparative RP-HPLC.
  • Characterize the final product by analytical RP-HPLC and mass spectrometry.
  • Lyophilize the pure fractions.

Visualizations

Experimental Workflow for Synthesis and Evaluation of an Acca-Containing Antimicrobial Peptide

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Standard & Fmoc-Acca) Fmoc_Deprotection->Coupling Wash1 Washing (DMF) Coupling->Wash1 Wash1->Fmoc_Deprotection Repeat for each amino acid Final_Cleavage Cleavage & Deprotection (TFA Cocktail) Wash1->Final_Cleavage After final coupling Purification RP-HPLC Purification Final_Cleavage->Purification Analysis MS & Analytical HPLC Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Lyophilization->MIC_Assay Mechanism_Study Mechanism of Action Study (e.g., Membrane Permeabilization) MIC_Assay->Mechanism_Study

Caption: Workflow for the synthesis and evaluation of Acca-peptides.

Proposed Mechanism of Action for Acca-Containing Antimicrobial Peptides

G cluster_interaction Membrane Interaction & Disruption cluster_outcome Cellular Outcome AMP Cationic Acca-Peptide Electrostatic_Interaction Electrostatic Attraction AMP->Electrostatic_Interaction Bacterial_Membrane Negatively Charged Bacterial Membrane Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Hydrophobic Insertion Electrostatic_Interaction->Membrane_Insertion Pore_Formation Pore Formation / Membrane Destabilization Membrane_Insertion->Pore_Formation Ion_Leakage Ion & Metabolite Leakage Pore_Formation->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death

Caption: Mechanism of bacterial membrane disruption by Acca-AMPs.

References

Application Notes and Protocols: 1-(Fmoc-amino)cyclopropanecarboxylic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acca) is a conformationally constrained amino acid analog that has garnered significant interest in the field of drug development. Its rigid cyclopropane scaffold, when incorporated into peptides, imparts unique structural properties that can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. This document provides detailed application notes on the utility of Fmoc-Acca in drug design and comprehensive protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

The introduction of Fmoc-Acca into a peptide sequence reduces the conformational flexibility of the peptide backbone.[1] This pre-organization of the peptide into a specific conformation can favor binding to its biological target, leading to an increase in binding affinity and potency.[2] Furthermore, the unnatural structure of the cyclopropane ring can render the peptide more resistant to proteolytic degradation, thereby increasing its in vivo half-life.[3] These properties make Fmoc-Acca a valuable building block for the development of novel peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties of this compound

PropertyValue
CAS Number 126705-22-4
Molecular Formula C₁₉H₁₇NO₄
Molecular Weight 323.34 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents like DMF and DCM
Storage 2-8°C

Applications in Drug Development

The incorporation of 1-aminocyclopropanecarboxylic acid (Acca) into bioactive peptides has been explored in various therapeutic areas to enhance their drug-like properties. The conformational constraint imposed by the cyclopropane ring can lead to improved potency and selectivity.

Enhancing Receptor Binding and Selectivity

Constraining the peptide backbone with Acca can lock the peptide into a bioactive conformation, leading to higher affinity for its target receptor. For example, the introduction of cyclopropane-based constraints into Leu-enkephalin analogs, which are believed to bind to opioid receptors in a β-turn conformation, has been investigated. While direct incorporation of Acca at the Gly²-Gly³ position of Leu-enkephalin resulted in analogues with low micromolar affinity for the μ-receptor, it highlights the potential of cyclopropane constraints to influence receptor interaction.[4]

Improving Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The unnatural structure of Acca can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage and extending its plasma half-life.[3]

Modulating Signaling Pathways

Peptidomimetics containing constrained amino acids are valuable tools for modulating protein-protein interactions and signaling pathways that are often dysregulated in disease. For instance, constrained peptides have emerged as a promising strategy for inhibiting kinases, which are critical mediators of numerous cell signaling pathways.[5] By mimicking the binding motif of a natural ligand, these constrained peptides can block specific interactions and modulate downstream signaling.

One such pathway of significant interest in oncology is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is implicated in the growth and survival of many human cancers.[1] The design of peptidomimetic inhibitors that target the SH2 domain of STAT3, preventing its dimerization and subsequent signaling, is a key therapeutic strategy. The incorporation of conformationally constrained mimics can lead to inhibitors with enhanced affinity and cellular activity.[1]

Signaling Pathway: STAT3 Inhibition by a Constrained Peptidomimetic

STAT3_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation inhibitor Constrained Peptidomimetic (Acca-containing) inhibitor->STAT3_active Inhibition transcription Gene Transcription (Proliferation, Survival) DNA->transcription 6. Transcription Activation cytokine Cytokine cytokine->receptor 1. Ligand Binding

Caption: Inhibition of the STAT3 signaling pathway by a constrained peptidomimetic.

Quantitative Data on Constrained Peptidomimetics

Peptide/PeptidomimeticTargetModificationBiological Activity (IC₅₀/Kᵢ)
Renin Inhibitor AnalogueReninCyclopropane dipeptide isostereSeveral analogues exhibited nanomolar inhibition.[3]
STAT3 Inhibitor (Compound 11)STAT3Conformationally constrained mimicKᵢ = 0.95 µM; Cell growth inhibition IC₅₀ = 3-11 µM
Leu-Enkephalin Analogueµ-opioid receptorCyclopropane replacement of Gly²-Gly³Low micromolar affinity[4]

Experimental Protocols

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-SPPS. The workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Experimental Workflow: Fmoc-SPPS Cycle for Incorporating Fmoc-Acca

SPPS_Workflow start Start with Peptide-Resin (free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Acca-OH + Activator (e.g., HBTU/DIPEA) + DMF wash1->coupling wash2 Wash (DMF) coupling->wash2 ninhydrin_test Kaiser Test (Ninhydrin) (Optional: Check for completion) wash2->ninhydrin_test incomplete Incomplete Coupling ninhydrin_test->incomplete Positive (Blue) complete Complete Coupling ninhydrin_test->complete Negative (Colorless) incomplete->coupling Recouple next_cycle Proceed to Next Amino Acid Coupling or Final Cleavage complete->next_cycle

Caption: A typical cycle for incorporating Fmoc-Acca in Fmoc-SPPS.

Detailed Protocol for Manual Fmoc-SPPS of a Peptide Containing Acca

This protocol describes the manual synthesis of a model peptide containing 1-aminocyclopropanecarboxylic acid on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents:

  • Rink Amide resin (0.1 mmol substitution)

  • This compound (Fmoc-Acca-OH)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether, cold

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (0.1 mmol) in the synthesis vessel.

    • Add DMF (5 mL) and swell the resin for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (for the first amino acid attached to the resin):

    • Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of Fmoc-Acca-OH:

    • In a separate vial, dissolve Fmoc-Acca-OH (0.3 mmol, 3 equivalents), HBTU (0.3 mmol, 3 equivalents) in DMF (2 mL).

    • Add DIPEA (0.6 mmol, 6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Note: Due to the potential for steric hindrance with constrained amino acids, a longer coupling time or a double coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 5 mL).

  • Optional: Capping of Unreacted Amines:

    • If the coupling is incomplete (as indicated by a positive Kaiser test), cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

    • Wash the resin with DMF (3 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Final Washing and Drying:

    • Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail (5 mL) to the dried peptide-resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

    • Incubate at -20°C for 30 minutes to facilitate precipitation.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and centrifuge again.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Troubleshooting Common Issues in SPPS with Fmoc-Acca

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from the cyclopropane ring.- Increase coupling time to 2-4 hours.- Perform a double coupling.- Use a more potent coupling agent like HATU.
Low Yield after Cleavage Incomplete cleavage from the resin.- Extend cleavage time to 4 hours.- Ensure the resin is completely dry before adding the cleavage cocktail.
Side Product Formation Racemization during activation.- Use a base with lower racemization potential, such as collidine, instead of DIPEA.- Minimize the pre-activation time.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists and drug development professionals. Its ability to introduce conformational rigidity into peptides can lead to significant improvements in their biological properties, including enhanced potency, selectivity, and metabolic stability. The protocols and application notes provided herein offer a comprehensive guide for the effective utilization of this valuable building block in the design and synthesis of next-generation peptide-based therapeutics. Careful optimization of coupling conditions is key to successfully incorporating this constrained amino acid and unlocking its full potential in drug discovery.

References

Application Notes and Protocols for the Use of Fmoc-Acca in Creating Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, peptide libraries serve as powerful tools for identifying novel therapeutic leads, mapping protein-protein interactions, and elucidating enzyme-substrate specificities. The incorporation of non-natural amino acids into these libraries is a key strategy to enhance their pharmacological properties. Fmoc-Acca (Fmoc-aminocyclohexanecarboxylic acid) is a conformationally constrained amino acid that, when incorporated into peptides, can induce stable secondary structures, such as helices and turns. This pre-organization of the peptide backbone can lead to increased binding affinity, enhanced biological activity, and improved proteolytic stability compared to their flexible, natural counterparts. These attributes make Fmoc-Acca an invaluable building block for the creation of peptide libraries with superior drug-like properties.

The use of Fmoc-Acca in solid-phase peptide synthesis (SPPS) follows the well-established Fmoc/tBu chemistry, allowing for its seamless integration into standard peptide synthesis protocols. The resulting Acca-containing peptide libraries can be screened for a wide range of biological targets, including enzymes and cell surface receptors, to identify lead compounds for the development of novel therapeutics.

Advantages of Incorporating Fmoc-Acca in Peptide Libraries

The inclusion of aminocyclohexanecarboxylic acid in peptide sequences offers several key advantages:

  • Conformational Rigidity: The cyclic nature of Acca restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for target binding. This reduces the entropic penalty upon binding, potentially leading to higher affinity.[1][2]

  • Enhanced Proteolytic Stability: The non-natural structure of Acca can render peptide bonds involving this residue resistant to cleavage by proteases. This increased stability against enzymatic degradation is a critical factor for improving the in vivo half-life of peptide-based drugs.[3] Peptides containing similar non-natural amino acids have demonstrated complete resistance to enzymes like angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3 (DPP 3).[3]

  • Structural Diversity: The availability of different isomers (e.g., cis/trans) and substitution patterns on the cyclohexane ring of Acca provides opportunities to create diverse and unique three-dimensional peptide structures.

Data Presentation

The following tables summarize quantitative data on the properties of peptides containing Acca and related non-natural amino acids, demonstrating their enhanced stability and biological activity.

Table 1: Proteolytic Stability of Peptides Containing a Non-Natural Amino Acid (ACCA)

PeptideEnzymeResult
ACCA analog 1Angiotensin-converting enzyme (ACE)Complete Resistance
ACCA analog 2Angiotensin-converting enzyme (ACE)Complete Resistance
ACCA analog 1Dipeptidyl peptidase 3 (DPP 3)Resistant to Hydrolysis

Data sourced from a study on angiotensin-(1-7) analogs where "ACCA" refers to N-(9-fluorenylmethoxycarbonyl)-cis-3-(aminomethyl)cyclobutanecarboxylic acid, a similar conformationally constrained amino acid.[3]

Table 2: Antimicrobial Activity of a Synthetic Peptide Containing Acca (A6c)

Bacterial StrainMinimum Inhibitory Concentration (µM)
Staphylococcus aureus (drug-resistant)10.9 - 43
Acinetobacter baumannii (drug-resistant)10.9 - 43
Klebsiella pneumoniae (drug-resistant)10.9 - 43
Pseudomonas aeruginosa (drug-resistant)10.9 - 43
Enterobacter aerogenes (drug-resistant)10.9 - 43
Enterococcus faecium (drug-resistant)10.9 - 43

Data for the synthetic antimicrobial peptide Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, where A6c is 1-aminocyclohexane carboxylic acid.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Acca-Containing Peptide Library using the Split-and-Mix Method

This protocol outlines the manual synthesis of a "one-bead-one-compound" peptide library incorporating Fmoc-Acca.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Acca)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessels

  • Shaker

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a synthesis vessel.

    • Wash the resin with DMF (3x) and DCM (3x).

  • First Position Synthesis (Split-and-Mix):

    • Divide the resin into equal portions corresponding to the number of different amino acids to be incorporated at the first position.

    • In separate reaction vessels for each portion, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the deprotected resin thoroughly with DMF (5x) and DCM (3x).

    • Couple the first Fmoc-amino acid (including Fmoc-Acca in one of the portions) by adding a pre-activated solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x).

    • Pool all the resin portions and mix thoroughly.

  • Subsequent Positions Synthesis:

    • Repeat the "split-and-mix" cycle for each subsequent position in the peptide library, incorporating the desired Fmoc-amino acids at each step.

  • Final Deprotection and Cleavage:

    • After the final coupling step, treat the entire library with 20% piperidine in DMF to remove the N-terminal Fmoc group.

    • Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.

    • Cleave the peptides from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Precipitate the peptides in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide library under vacuum.

Protocol 2: On-Bead Screening of an Acca-Containing Peptide Library for Protein Binding

This protocol describes a general method for identifying peptides within the library that bind to a target protein.

Materials:

  • Acca-containing peptide library on beads

  • Target protein, labeled with a fluorescent tag (e.g., FITC) or biotin

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-fluorophore conjugate (if using a biotinylated target)

  • Microscope with fluorescence capabilities

  • Micromanipulator for bead isolation

Procedure:

  • Library Preparation:

    • Wash the peptide library beads with DMF and then with PBS.

    • Block the beads by incubating with blocking buffer for 1 hour at room temperature to minimize non-specific binding.

  • Incubation with Target Protein:

    • Incubate the blocked beads with a solution of the fluorescently labeled or biotinylated target protein in blocking buffer for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the beads extensively with wash buffer (5-7 times) to remove unbound protein.

    • If a biotinylated target was used, incubate the beads with a fluorescently labeled streptavidin conjugate for 30-60 minutes, followed by further washing.

  • Identification of "Hits":

    • Resuspend the beads in PBS and examine them under a fluorescence microscope.

    • Identify and isolate the highly fluorescent beads ("hits") using a micromanipulator.

  • Hit Elucidation:

    • Cleave the peptide from the isolated positive beads.

    • Determine the sequence of the "hit" peptides using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Visualizations

experimental_workflow cluster_synthesis Peptide Library Synthesis cluster_screening On-Bead Screening resin Fmoc-Rink Amide Resin split1 Split Resin resin->split1 deprotect1 Fmoc Deprotection split1->deprotect1 couple1 Couple Amino Acid 1 (including Fmoc-Acca) deprotect1->couple1 pool1 Pool and Mix couple1->pool1 split2 Split Resin pool1->split2 deprotect2 Fmoc Deprotection split2->deprotect2 couple2 Couple Amino Acid 2 deprotect2->couple2 pool2 Pool and Mix couple2->pool2 cleave Cleavage and Deprotection pool2->cleave library Peptide Library cleave->library block Block Beads library->block incubate Incubate with Labeled Target block->incubate wash Wash incubate->wash identify Identify Hits wash->identify isolate Isolate Positive Beads identify->isolate sequence Sequence Analysis (MS) isolate->sequence signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) grb2 Grb2 receptor->grb2 Dimerization & Autophosphorylation sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response peptide Acca-Containing Peptide Inhibitor peptide->receptor Inhibition

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides Containing 1-(Fmoc-amino)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural, conformationally constrained amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced metabolic stability, receptor affinity, and specific secondary structures.[1][2][3] 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acpc-OH) is a sterically hindered amino acid that, due to its rigid cyclopropane backbone, can induce unique turns and helical structures in peptides.[4] However, its α,α-disubstituted nature presents significant challenges during solid-phase peptide synthesis (SPPS), primarily due to steric hindrance which can lead to incomplete coupling reactions.[5][6]

This document provides a detailed comparison of manual and automated SPPS methodologies for the synthesis of peptides containing Fmoc-Acpc-OH. It includes best-practice protocols, a quantitative comparison based on data from similarly hindered amino acids, and workflow diagrams to guide researchers in selecting the optimal synthesis strategy.

Data Presentation: A Quantitative Comparison

While direct comparative studies for the synthesis of Fmoc-Acpc-OH-containing peptides are not extensively documented, the following table summarizes the expected quantitative differences between manual and automated synthesis. These estimates are based on general SPPS principles and data from the synthesis of peptides containing other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib).[1][5][6][7]

Performance MetricManual Peptide SynthesisAutomated Peptide SynthesizerKey Considerations
Synthesis Time (per cycle) 60 - 240 minutes30 - 90 minutesAutomated systems, especially those with microwave assistance, can significantly reduce cycle times by using elevated temperatures to overcome the kinetic barrier of sterically hindered couplings.[6]
Typical Crude Purity Variable (Operator-dependent)Generally higher and more consistentAutomation minimizes the potential for human error and ensures precise, repeatable reagent delivery and washing steps, leading to more reproducible outcomes.[7][8]
Typical Yield (per coupling) 90 - 98% (with optimization)> 99% (with optimized protocols)Incomplete coupling is the primary risk with Fmoc-Acpc-OH. Automated systems can employ protocols like double coupling and extended reaction times more consistently than manual methods.[6]
Overall Yield Variable, potential for lower yields due to cumulative incomplete couplings and material handling losses.Generally higher and more reproducible due to optimized fluidics and consistent reaction conditions.[1]The impact of even a small percentage of incomplete couplings is magnified over the course of synthesizing a longer peptide.
Reagent Consumption Can be higher due to less precise dispensing and the common practice of using larger excesses to drive difficult reactions to completion.Optimized protocols and precise fluid handling can significantly reduce reagent and solvent waste.[1]Modern automated synthesizers are designed for greater efficiency.
Labor Cost High; requires constant operator attention and intervention.Low; "walk-away" operation after initial setup.[8][9]A significant advantage for laboratories with high throughput needs.
Initial Equipment Cost LowHighAutomated synthesizers represent a significant capital investment.[1]
Flexibility & Troubleshooting High; allows for real-time monitoring (e.g., Kaiser test) and on-the-fly protocol adjustments.Moderate to high; modern synthesizers allow for significant protocol customization, but real-time intervention is limited.Manual synthesis is often preferred for initial methods development and troubleshooting difficult sequences.[1]

Experimental Protocols

The following are detailed, best-practice protocols for the incorporation of Fmoc-Acpc-OH into a peptide sequence using both manual and automated SPPS. A key challenge is overcoming the steric hindrance during the coupling step. This often requires more potent coupling reagents and potentially longer reaction times or higher temperatures.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing Fmoc-Acpc-OH on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the appropriate resin (e.g., 135 mg of Rink Amide resin, 0.74 mmol/g loading) in a fritted reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

3. Coupling of Fmoc-Acpc-OH (Difficult Coupling):

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Acpc-OH (4 equivalents, 0.4 mmol, 129 mg) and a potent coupling reagent such as HATU (3.9 equivalents, 0.39 mmol, 148 mg) in a minimal amount of DMF (approx. 2 mL). Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, 139 µL) to the solution and vortex for 1-2 minutes to pre-activate.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature. Due to steric hindrance, a standard 1-2 hour coupling time may be insufficient. Allow the reaction to proceed for 4-12 hours.

  • Monitoring: Perform a Kaiser test on a small sample of beads after 4 hours. If the test is positive (blue beads), indicating free amines, continue the coupling and re-test, or perform a double coupling.

  • Double Coupling (if necessary): If the Kaiser test remains positive, drain the coupling solution, wash the resin with DMF (3 x 10 mL), and repeat the coupling step with a freshly prepared solution of activated Fmoc-Acpc-OH.

4. Washing:

  • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove any unreacted reagents and byproducts.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the sequence. For standard amino acids, the coupling time in step 3 can typically be reduced to 1-2 hours.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., for Rink Amide resin with standard protecting groups, a solution of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol provides a general guideline for automated peptide synthesis on a 0.1 mmol scale using a microwave-assisted peptide synthesizer. Specific parameters may need to be optimized based on the instrument and peptide sequence.

1. Instrument Setup:

  • Install the appropriate resin cartridge and amino acid vials, including Fmoc-Acpc-OH.

  • Ensure all reagent bottles (DMF, DCM, piperidine, coupling activators, etc.) are filled with fresh, high-purity solvents and reagents.

  • Program the peptide sequence and the desired synthesis protocol into the synthesizer's software.

2. Automated Synthesis Cycle: The instrument will automatically perform the following steps for each amino acid:

  • Resin Swelling: The resin is washed with DMF.

  • Fmoc Deprotection: A 20% piperidine in DMF solution is delivered to the reaction vessel. This is typically a two-stage process (e.g., 1 x 2 minutes and 1 x 8 minutes).

  • Washing: The resin is washed multiple times with DMF.

  • Coupling: The synthesizer delivers the amino acid solution, coupling reagents (e.g., HATU, HCTU, or DIC/Oxyma), and base (e.g., DIPEA) to the reaction vessel.

3. Optimized Coupling Protocol for Fmoc-Acpc-OH:

  • Reagent Equivalents: Use a 4- to 5-fold excess of Fmoc-Acpc-OH and coupling reagents.

  • Double Coupling: Program a "double coupling" cycle specifically for the Fmoc-Acpc-OH residue. This ensures the reaction is driven to completion.

  • Microwave Power and Temperature: For microwave-assisted synthesizers, utilize a coupling method with elevated temperature (e.g., 50-75°C) for a duration of 5-15 minutes. The increased temperature can help overcome the activation energy barrier associated with the sterically hindered coupling.[5][9][10]

  • Extended Time (for non-microwave synthesizers): If using a synthesizer without microwave capability, program an extended coupling time of 2-4 hours for the Fmoc-Acpc-OH residue.

4. Post-Synthesis:

  • Once the synthesis is complete, the synthesizer will perform a final wash and dry the resin.

  • Manually cleave the peptide from the resin and perform the final deprotection as described in Step 6 of the manual protocol.

Mandatory Visualization

Experimental Workflows

The following diagrams illustrate the typical workflows for manual and automated solid-phase peptide synthesis.

Manual_SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Amino Acid (Fmoc-AA-OH, Activator, Base) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Loop_End Wash2->Loop_End Loop_End->Deprotect Repeat for next amino acid Cleave Cleave & Deprotect (TFA Cocktail) Loop_End->Cleave Final Cycle Precipitate Precipitate & Dry (Ether) Cleave->Precipitate Peptide Crude Peptide Precipitate->Peptide

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow Setup Program Synthesizer & Load Reagents Start Start Automated Run Setup->Start Cycle Automated Cycle: Resin Swelling Fmoc Deprotection Washing Amino Acid Coupling Start->Cycle Decision Last Amino Acid? Cycle->Decision Decision->Cycle No Cleave Manual Cleavage & Deprotection Decision->Cleave Yes Purify Precipitation & Purification Cleave->Purify Peptide Crude Peptide Purify->Peptide

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Signaling Pathway

Peptides containing conformationally constrained non-natural amino acids like Acpc are often designed to modulate complex biological signaling pathways, such as the Wnt/β-catenin pathway, which is critical in both development and disease.[11][12] The rigidity imparted by Acpc can lock the peptide into a bioactive conformation, making it a more potent and specific modulator of protein-protein interactions within the pathway.[13]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Recruits LRP5_6->Dsh Dest_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Dest_Complex Inhibits Beta_Catenin β-catenin Dest_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates & Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

References

Application Note: A Guide to Selecting Coupling Reagents for Sterically Hindered Amino Acids like Fmoc-Aib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids presents a significant challenge. Residues with bulky side chains, N-methylated backbones, or α,α-disubstituted structures, such as α-aminoisobutyric acid (Aib), can dramatically impede the kinetics of peptide bond formation.[1][2] The gem-dimethyl substitution on the α-carbon of Aib creates a formidable steric barrier, often leading to incomplete reactions, low yields, and the formation of deletion sequences that complicate purification.[3] Consequently, the selection of a highly efficient and appropriate coupling reagent is a critical parameter for the successful synthesis of peptides containing these challenging residues.[3] This guide provides a comprehensive overview and comparison of modern coupling reagents, offering detailed protocols to facilitate the efficient incorporation of Fmoc-Aib and other hindered amino acids.

Mechanism of Peptide Bond Formation

The fundamental role of a coupling reagent is to activate the C-terminus of an N-protected amino acid, transforming the carboxylic acid into a highly reactive intermediate, typically an active ester.[1] This activated species is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support, resulting in the formation of a stable amide bond.[1] The efficiency of this process is paramount, especially when steric hindrance slows the reaction rate.

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH Reagent Coupling Reagent + Base AA_COOH->Reagent Active_Ester Fmoc-AA-O-X (Reactive Intermediate) Reagent->Active_Ester Activation Peptide_NH2 H₂N-Peptide-Resin Active_Ester->Peptide_NH2 Byproduct Byproducts Active_Ester->Byproduct New_Peptide Fmoc-AA-NH-Peptide-Resin Peptide_NH2->New_Peptide Nucleophilic Attack New_Peptide->Byproduct Reagent_Classes Reagents Coupling Reagents Onium Onium Salts (High Reactivity) Reagents->Onium Carbo Carbodiimides Reagents->Carbo Aminium Aminium/Uronium Salts Onium->Aminium Phosphonium Phosphonium Salts Onium->Phosphonium DIC DIC, DCC, EDC Carbo->DIC HATU HATU, HBTU, COMU Aminium->HATU PyBOP PyBOP, PyAOP Phosphonium->PyBOP SPPS_Workflow Start Start Cycle (Deprotected Peptide-Resin) Activation Prepare Activation Mixture: 1. Fmoc-Aib-OH 2. Coupling Reagent 3. Base (e.g., DIPEA) Start->Activation Coupling Add Activation Mixture to Resin Agitate for 1-4 hours Activation->Coupling Pre-activate 1-2 min Monitor Monitor Coupling? (e.g., Kaiser Test) Coupling->Monitor Wash Wash Resin (DMF, DCM) Monitor->Wash Complete Recouple Recouple: Repeat Activation & Coupling Monitor->Recouple Incomplete Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotect Wash2 Wash Resin Deprotect->Wash2 End Ready for Next Cycle Wash2->End Recouple->Monitor

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Fmoc-Acca

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Aminocyclohexanecarboxylic acid (Acca) is a cyclic amino acid that can impart unique structural constraints on peptides. This application note provides detailed protocols for the efficient cleavage and deprotection of peptides containing Fmoc-Acca, synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

The final step in SPPS, the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, is critical for obtaining a high yield of pure peptide. This process is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in combination with scavengers to prevent side reactions.[1][2] While the cyclohexyl ring of Acca is chemically robust and not expected to undergo side reactions during TFA treatment, the steric hindrance of this residue may influence the efficiency of the cleavage reaction. Therefore, careful optimization of cleavage conditions is recommended.

Data Presentation: Comparison of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is crucial for maximizing peptide yield and purity. The following table summarizes common cleavage cocktails and their recommended applications. While specific quantitative data for Acca-containing peptides is not extensively available in the literature, this table provides a general guideline based on standard practices in Fmoc-SPPS.

Cleavage CocktailComposition (v/v)Recommended UseExpected Outcome for Acca-Peptides
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OGeneral-purpose cleavage for peptides without sensitive residues (e.g., Cys, Met, Trp).[1][2]High cleavage efficiency and purity expected. The stability of the Acca residue should not be compromised.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)For peptides containing multiple sensitive residues that are prone to oxidation or alkylation.[3]Effective cleavage, with scavengers providing protection for other sensitive residues in the sequence.
"Odorless" Cocktail (TFA/TIS/DODT/H₂O) 92.5% TFA, 2.5% TIS, 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT), 2.5% H₂OAn alternative for peptides with sensitive residues, avoiding the use of more pungent thiols.Similar to Reagent K in terms of effectiveness for protecting sensitive residues.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of Fmoc-Acca Containing Peptides

This protocol is suitable for peptides containing Fmoc-Acca and other non-sensitive amino acid residues.

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

  • Nitrogen gas supply or vacuum desiccator

Procedure:

  • Resin Preparation:

    • Transfer the dried peptide-resin to a reaction vessel.

    • Wash the resin extensively with DCM to remove any residual N,N-dimethylformamide (DMF).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation (Standard):

    • In a fume hood, prepare the cleavage cocktail fresh by combining TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio. For every 100 mg of resin, prepare at least 1 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin.

    • Seal the reaction vessel and gently agitate at room temperature for 2-4 hours. Due to the steric hindrance of Acca, a slightly longer reaction time may be beneficial. A small aliquot can be taken at 2 hours to test for cleavage completion.

  • Peptide Isolation:

    • Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Wash the resin with DCM to recover any remaining peptide and combine the filtrates.

  • Peptide Precipitation:

    • In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).

    • Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide. A white precipitate should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet two to three times with cold diethyl ether to remove residual TFA and scavengers. Centrifuge and decant the ether after each wash.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Protocol 2: Cleavage and Deprotection of Fmoc-Acca Containing Peptides with Sensitive Residues

This protocol is recommended when the peptide sequence also contains sensitive amino acids such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).

Materials:

  • All materials from Protocol 1

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

Procedure:

  • Resin Preparation:

    • Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, prepare Reagent K fresh by combining 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (v/v). For every 100 mg of resin, prepare at least 1 mL of the cocktail.

  • Cleavage Reaction and Peptide Work-up:

    • Follow steps 3a-6d from Protocol 1, using Reagent K as the cleavage cocktail.

Mandatory Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin (with Fmoc-Acca) Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Incubate 2-4h Resin->Cleavage Filtration Filter to Separate Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation TFA Filtrate Washing Wash Peptide Pellet with Cold Ether Precipitation->Washing Drying Dry Crude Peptide Washing->Drying Crude_Peptide Crude Peptide (Ready for Purification) Drying->Crude_Peptide

Caption: Experimental workflow for the cleavage and deprotection of peptides.

Signaling_Pathway_Placeholder cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage and Global Deprotection NodeA Resin-Bound Peptide Chain NodeB Final Fmoc Deprotection NodeA->NodeB NodeC TFA-Mediated Acidolysis NodeB->NodeC NodeD Generation of Carbocations NodeC->NodeD NodeE Scavenging of Cations NodeC->NodeE NodeF Release of Free Peptide NodeD->NodeF NodeE->NodeF

Caption: Logical relationship of steps in the final stage of peptide synthesis.

Troubleshooting

  • Low Cleavage Yield:

    • Cause: Incomplete cleavage due to steric hindrance from the Acca residue or aggregation of the peptide on the resin.

    • Solution: Extend the cleavage reaction time to 4-6 hours. Ensure the resin is well-swollen in the cleavage cocktail.

  • Peptide Insoluble in Ether:

    • Cause: Highly hydrophobic or charged peptide sequence.

    • Solution: Use a larger volume of cold ether for precipitation. If the peptide remains in solution, consider alternative work-up procedures such as direct evaporation of TFA (use with caution) followed by resuspension and lyophilization.

  • Presence of Impurities:

    • Cause: Incomplete removal of protecting groups or side reactions with sensitive amino acids.

    • Solution: If sensitive residues are present, ensure the use of a scavenger-containing cocktail like Reagent K. Analyze the crude product by mass spectrometry to identify the nature of the impurities and optimize the cleavage conditions accordingly.

Conclusion

The cleavage and deprotection of peptides containing the non-proteinogenic amino acid Fmoc-Acca can be successfully achieved using standard TFA-based protocols. The chemical stability of the cyclohexyl moiety of Acca makes it compatible with strong acid cleavage. While steric hindrance may necessitate slightly longer reaction times for complete cleavage, the protocols provided in this application note serve as a robust starting point for obtaining high-quality crude peptide ready for subsequent purification and analysis. For peptides also containing sensitive amino acid residues, the inclusion of appropriate scavengers is paramount to prevent unwanted side reactions.

References

Troubleshooting & Optimization

low coupling efficiency of 1-(Fmoc-amino)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the coupling of 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acpc-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this sterically hindered amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of Fmoc-Acpc-OH often low?

The primary reason for low coupling yields is the significant steric hindrance imposed by the cyclopropane ring adjacent to the carboxyl group. This bulky structure physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the peptide chain, slowing down the rate of peptide bond formation compared to less hindered amino acids.[1][2]

Q2: What are the common indicators of a failed or inefficient Fmoc-Acpc-OH coupling reaction?

The most common indicator during solid-phase peptide synthesis (SPPS) is a positive Kaiser test (blue beads) after the coupling step, which signifies the presence of unreacted free primary amines on the resin.[2] Analysis of the final crude peptide by mass spectrometry may also reveal a significant "deletion sequence," where the Acpc residue is missing.

Q3: Are standard coupling reagents like DCC or DIC/HOBt effective for Fmoc-Acpc-OH?

Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often inefficient for coupling sterically demanding residues like Fmoc-Acpc-OH and typically result in low yields.[1][2][3] More potent coupling reagents are strongly recommended.

Q4: Which coupling reagents are most effective for Fmoc-Acpc-OH?

For sterically hindered amino acids, high-reactivity onium salt-based reagents are the preferred choice. These are broadly categorized into aminium/uronium salts and phosphonium salts.[4][5]

  • Aminium/Uronium Salts: Reagents like HATU , HBTU, HCTU, and COMU are known for their high efficiency in difficult couplings.[2][4] Experimental evidence consistently shows HATU to be superior to HBTU for hindered residues, offering faster reactions and higher yields.[6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for overcoming steric hindrance and are known to reduce the risk of racemization.[4][5]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the coupling of Fmoc-Acpc-OH.

Observation/ProblemPotential CauseRecommended Solution(s)
Positive Kaiser Test after initial coupling.Incomplete Reaction: The steric bulk of Acpc is preventing the reaction from reaching completion within the standard timeframe.1. Switch to a More Potent Reagent: If not already using one, switch to HATU, COMU, or PyBOP.[2][4] 2. Double Couple: After the first coupling, drain the vessel and add a fresh solution of activated Fmoc-Acpc-OH to the resin and repeat the coupling step.[2] 3. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[7] 4. Increase Temperature: Gently heating the reaction vessel (e.g., to 40°C) can sometimes improve coupling efficiency, though this should be done cautiously as it can increase the risk of side reactions.
Deletion Sequence observed in final peptide analysis.Inefficient Activation/Coupling: The activation of Fmoc-Acpc-OH may be suboptimal, or the coupling itself is too slow to go to completion.1. Optimize Reagent Stoichiometry: Increase the equivalents of Fmoc-Acpc-OH and the coupling reagent (e.g., use 3-5 equivalents relative to the resin loading capacity).[2] 2. Ensure Pre-activation: When using onium salts, ensure the amino acid, coupling reagent, and base are mixed for 1-2 minutes to pre-activate the carboxylic acid before adding the mixture to the resin.[2]
Low Purity/Yield of the final peptide product.Suboptimal Reagent Choice or Conditions: The chosen coupling strategy is not robust enough for the sterically hindered residue.1. Re-evaluate Coupling Strategy: Refer to the data below and select a higher-efficiency reagent like HATU.[6] 2. Review Protocols: Ensure all reagents are fresh and solvents (especially DMF) are of high quality and amine-free.[7]

Data Presentation: Comparison of Coupling Reagents

While direct head-to-head yield comparisons for Fmoc-Acpc-OH are not extensively published, the following table summarizes the performance of common coupling reagents based on data from the synthesis of other sterically hindered peptides (e.g., Aib, Tic) and general principles of SPPS.[5][6]

Coupling ReagentReagent TypeRelative ReactivityRecommended for Acpc?Key Considerations
HATU Aminium/Uronium SaltVery HighStrongly Recommended Generally provides the highest yields and fastest reaction rates for hindered residues.[3][6]
COMU Aminium/Uronium SaltVery HighStrongly Recommended Reactivity is comparable to HATU; byproducts are considered safer and more soluble.[4][8]
PyBOP Phosphonium SaltHighRecommendedExcellent for hindered couplings with a low risk of racemization. Byproducts are less hazardous than those from its predecessor, BOP.[3][4]
HBTU Aminium/Uronium SaltHighAcceptableLess reactive than HATU for hindered residues; may require longer reaction times or double coupling.[6][9]
DIC/HOBt Carbodiimide/AdditiveModerateNot RecommendedGenerally too slow and inefficient for sterically demanding couplings, leading to low yields.[1][3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first choice for incorporating Fmoc-Acpc-OH.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform an initial 5-minute treatment, drain, then a second 15-minute treatment.

  • Washing: Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Acpc-OH (3 eq. relative to resin loading), HATU (2.9 eq.), and an additive like HOAt (3 eq., optional but recommended) in DMF.

  • Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture. Vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin in the reaction vessel. Agitate the mixture at room temperature for a minimum of 2 hours. For difficult sequences, this can be extended to 4 hours or more.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling.[2] A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue beads), perform a second coupling (Step 6).

Protocol 2: Alternative Coupling using PyBOP

This is a robust alternative to HATU-mediated coupling.

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Acpc-OH (3 eq.) and PyBOP (3 eq.) in DMF.

  • Coupling: Add the activation mixture to the resin. Immediately add DIPEA (6 eq.) to the resin slurry. Agitate at room temperature for 2-4 hours.

  • Washing & Confirmation: Follow steps 7-8 from Protocol 1.

Visualizations

Standard SPPS Workflow

The following diagram illustrates the general cyclical workflow for adding a single amino acid during Fmoc-based solid-phase peptide synthesis.[10]

SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle A Start with N-Fmoc Protected Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Thorough Washing (DMF) B->C E Coupling to Resin C->E D Amino Acid Activation (Fmoc-Acpc-OH + Reagent + Base) D->E Add to resin F Thorough Washing (DMF, DCM) E->F G Kaiser Test (Check for free amines) F->G G->E Positive (Recouple) H Cycle Complete (Ready for next amino acid) G->H Negative H->B Start next cycle

Caption: A generalized workflow for a single coupling cycle in Fmoc-based SPPS.

Troubleshooting Logic for Fmoc-Acpc-OH Coupling

This decision tree provides a logical path for troubleshooting an incomplete coupling reaction.

Troubleshooting_Flow Start Coupling Step Complete Kaiser Perform Kaiser Test Start->Kaiser Result Test Result? Kaiser->Result Negative Success! Proceed to next deprotection step. Result->Negative Negative Positive Incomplete Coupling Detected Result->Positive Positive Action1 Perform a 'Double Couple' with fresh reagents Positive->Action1 Action2 Consider Capping unreacted amines and accept deletion sequence OR Re-synthesize using a stronger coupling reagent (e.g., HATU/COMU) Positive->Action2 Kaiser2 Perform Kaiser Test Again Action1->Kaiser2 Result2 Test Result? Kaiser2->Result2 Result2->Negative Negative Result2->Positive Still Positive End Proceed with Caution or Restart Action2->End

Caption: A decision-making workflow for troubleshooting failed coupling reactions.

References

Technical Support Center: 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Ac3c-OH) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Ac3c-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Ac3c-OH and what are its key features in peptide synthesis?

Fmoc-Ac3c-OH is an Fmoc-protected amino acid derivative containing a cyclopropane ring at the alpha-carbon. This rigid cyclic structure imparts significant conformational constraints on the resulting peptide backbone. Incorporating Ac3c into peptides can induce stable turn-like structures, making it a valuable tool for designing peptidomimetics with defined secondary structures and potentially enhanced biological activity and metabolic stability.[1]

Q2: What are the most common challenges encountered when using Fmoc-Ac3c-OH in SPPS?

Due to the steric hindrance imposed by the rigid cyclopropyl group, the primary challenge associated with Fmoc-Ac3c-OH is incomplete coupling . This can lead to the formation of deletion sequences, where the Ac3c residue is missing from the final peptide, resulting in a lower yield of the target peptide and difficult purification.[2][3][4]

Q3: Are there any specific side reactions reported for Fmoc-Ac3c-OH, such as cyclopropane ring opening?

Currently, there is a lack of widely published evidence detailing specific side reactions unique to Fmoc-Ac3c-OH under standard Fmoc-SPPS conditions, such as the opening of the cyclopropane ring. The cyclopropane ring is generally stable under the conditions used for peptide synthesis. Therefore, the main focus for troubleshooting should be on optimizing the coupling efficiency.

Q4: How can I monitor the coupling efficiency of Fmoc-Ac3c-OH?

The most common method for qualitatively monitoring coupling reactions in real-time is the Kaiser test (or ninhydrin test).[5] This colorimetric assay detects the presence of free primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted free amines and therefore, incomplete coupling.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.

For a quantitative assessment, a small sample of the peptide-resin can be cleaved, and the resulting peptide mixture analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the ratio of the desired product to any deletion sequences.[5]

Troubleshooting Guide: Incomplete Coupling of Fmoc-Ac3c-OH

This guide provides a systematic approach to troubleshoot and resolve poor coupling efficiency when using Fmoc-Ac3c-OH.

Problem: Positive Kaiser test after coupling with Fmoc-Ac3c-OH, indicating an incomplete reaction.

Troubleshooting Workflow

G start Positive Kaiser Test (Incomplete Coupling) reagent_check Step 1: Review Coupling Reagents - Use a potent coupling reagent (e.g., HATU, HCTU). - Ensure high-quality, anhydrous solvents. start->reagent_check Initial Assessment time_temp Step 2: Optimize Reaction Conditions - Extend coupling time (2-4 hours or overnight). - Consider a moderate increase in temperature (e.g., 30-40°C). reagent_check->time_temp If reagents are optimal double_coupling Step 3: Perform Double Coupling - After the initial coupling, wash the resin and recouple with fresh reagents. time_temp->double_coupling If coupling is still incomplete capping Step 4 (Optional): Cap Unreacted Amines - Acetylate remaining free amines to prevent deletion sequences. double_coupling->capping If double coupling fails proceed Negative Kaiser Test (Proceed to Deprotection) double_coupling->proceed If coupling is now complete capping->proceed After capping

Caption: Troubleshooting workflow for incomplete coupling of Fmoc-Ac3c-OH.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids like Fmoc-Ac3c-OH. The following table summarizes the expected performance of various coupling reagents.

Coupling Reagent ClassExamplesRecommended for Fmoc-Ac3c-OH?Expected EfficiencyPotential Side Reactions
Uronium/Aminium Salts HATU, HCTU, HBTUHighly Recommended High to Very HighGuanidinylation of the N-terminus (can be minimized by avoiding pre-activation).
Phosphonium Salts PyBOP, PyAOPRecommended HighCan be more expensive.
Carbodiimides + Additives DIC + Oxyma, DIC + HOBtUse with caution Moderate to HighLower reactivity for hindered couplings; potential for N-acylurea formation.

Experimental Protocols

Protocol 1: Standard Coupling Protocol for Fmoc-Ac3c-OH

This protocol is a starting point and may require optimization for difficult sequences.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh portion of the deprotection solution for 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ac3c-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. Add a base (e.g., N,N-diisopropylethylamine, DIPEA, 6-10 equivalents).

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test to check for completion. Once the test is negative, wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Optimized "Double Coupling" Protocol for Difficult Couplings

This protocol is recommended if the standard protocol results in a positive Kaiser test.

  • First Coupling: Perform the coupling as described in Protocol 1 (steps 4 and 5).

  • Washing: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.

  • Second Coupling: Prepare a fresh solution of activated Fmoc-Ac3c-OH as described in Protocol 1 (step 4).

  • Recoupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once the test is negative, wash the resin with DMF (5-7 times) before proceeding to the next deprotection step.

Visualization of Key Processes

General Fmoc-SPPS Cycle

spss_cycle A Resin with Free Amine B Coupling A->B Add activated Fmoc-AA-OH C Fmoc-Protected Peptide-Resin B->C Peptide Bond Formation D Deprotection C->D Add 20% Piperidine in DMF D->A Removal of Fmoc Group

Caption: The general cycle of Fmoc-based solid-phase peptide synthesis.

Logical Relationship for Troubleshooting Incomplete Coupling

troubleshooting_logic start Positive Kaiser Test? extend_time Extend Coupling Time start->extend_time Yes proceed Proceed with Synthesis start->proceed No double_couple Perform Double Coupling stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) double_couple->stronger_reagent extend_time->double_couple check_again Kaiser Test Still Positive? stronger_reagent->check_again capping Cap Unreacted Amines check_again->capping Yes check_again->proceed No capping->proceed

Caption: Decision-making process for addressing incomplete coupling.

References

Technical Support Center: Fmoc-Acca Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-Acca) in N,N-Dimethylformamide (DMF) during experimental procedures, particularly in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-Acca not dissolving readily in DMF?

A1: Several factors can contribute to the poor solubility of Fmoc-Acca in DMF. The bulky, hydrophobic nature of the Fmoc protecting group can lead to aggregation.[1] Additionally, the quality of the DMF is critical; aged DMF can contain impurities like dimethylamine, which can negatively impact solubility and the stability of the Fmoc group.[2] The inherent properties of the Acca linker, although designed to enhance solubility, can also play a role in the overall dissolution behavior.

Q2: Are there any immediate steps I can take to improve the solubility of Fmoc-Acca in DMF?

A2: Yes, several techniques can be employed. Vigorous vortexing followed by sonication for 5-10 minutes can help break up solid aggregates and enhance dissolution.[1] If solubility issues persist, gentle warming of the solution to approximately 37°C with intermittent vortexing can be effective.[1] However, prolonged heating should be avoided to prevent potential degradation of the Fmoc-amino acid.

Q3: Can I use a co-solvent with DMF to dissolve Fmoc-Acca?

A3: Absolutely. Using a solvent mixture is a common and effective strategy. Adding a small amount of a stronger polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can significantly improve the solubility of Fmoc-Acca.[1] A stock solution of Fmoc-Acca can be prepared in DMSO and then added to the DMF.[1]

Q4: What are some alternative solvents to DMF for dissolving Fmoc-Acca?

A4: If DMF proves to be an unsuitable solvent, several alternatives can be considered. N-Methyl-2-pyrrolidone (NMP) is a popular choice due to its higher solvating power, especially for hydrophobic and aggregation-prone sequences.[2] Other greener solvent alternatives are also being explored, such as binary mixtures containing DMSO and ethyl acetate.[1][3]

Q5: How does the purity of Fmoc-Acca and DMF affect solubility?

A5: The purity of both the Fmoc-Acca and the solvent is paramount. Impurities in the Fmoc-Acca can act as nucleation points, promoting precipitation. As mentioned, DMF can degrade over time to form dimethylamine, which can interfere with the Fmoc group.[2] It is always recommended to use high-purity, amine-free DMF for the best results.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with Fmoc-Acca in DMF.

Issue 1: Fmoc-Acca powder is not dissolving in DMF at room temperature.

  • Initial Steps:

    • Ensure you are using high-purity, amine-free DMF.

    • Vortex the solution vigorously for 1-2 minutes.

    • If undissolved solid remains, place the vial in an ultrasonic bath for 5-10 minutes.[1]

  • Intermediate Steps:

    • If sonication is insufficient, gently warm the solution to 37°C while continuing to vortex intermittently.[1] Use the solution promptly after it dissolves.

  • Advanced Solutions:

    • Prepare a concentrated stock solution of Fmoc-Acca in DMSO (e.g., 100 mg/mL).[1]

    • Add the required volume of this stock solution to your DMF solution.

    • Consider switching to an alternative solvent system entirely, such as NMP or a "Magic Mixture" (DCM/DMF/NMP 1:1:1 with additives) for particularly challenging cases.[1]

Issue 2: Fmoc-Acca precipitates out of the DMF solution during storage or before use.

  • Immediate Action:

    • Re-dissolve the precipitate using the methods described above (sonication, gentle heating).

    • It is best practice to use the Fmoc-Acca/DMF solution immediately after preparation to avoid precipitation.

  • Preventative Measures:

    • Prepare smaller, fresh batches of the solution as needed for your experiments.

    • If a stock solution is necessary, consider using a solvent mixture with DMSO, which can enhance stability in solution.

Issue 3: Poor coupling efficiency in SPPS, potentially due to solubility issues.

  • Troubleshooting:

    • Confirm that the Fmoc-Acca is fully dissolved before adding it to the reaction vessel. Any particulate matter can lead to incomplete reactions.

    • If aggregation is suspected on the resin, wash the resin with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) before coupling to disrupt secondary structures.

    • Switching to NMP as the primary solvent for the coupling step can improve solvation of the growing peptide chain and enhance coupling efficiency.[2]

Data Presentation

While specific quantitative solubility data for Fmoc-Acca in various solvents is not extensively published and is best determined empirically, the following table provides a qualitative overview of the solubility of Fmoc-amino acids in common SPPS solvents.

SolventGeneral Solubility of Fmoc-Amino AcidsNotes
N,N-Dimethylformamide (DMF) Good to HighA standard solvent, but issues can arise from solvent quality and amino acid aggregation.[2]
N-Methyl-2-pyrrolidone (NMP) High to ExcellentOften superior to DMF for solvating larger peptides and hydrophobic amino acids.[2]
Dimethyl Sulfoxide (DMSO) High to ExcellentA very strong solvent, often used as a co-solvent to enhance solubility in DMF.[1]
Dichloromethane (DCM) VariableGenerally less effective for polar Fmoc-amino acids and can be problematic in Fmoc-based SPPS.[2]

Experimental Protocols

Protocol 1: Standard Dissolution of Fmoc-Acca in DMF

  • Weigh the desired amount of Fmoc-Acca into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF.

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the solution to 37°C with intermittent vortexing.

  • Once fully dissolved, use the solution immediately for the subsequent reaction steps.[1]

Protocol 2: Dissolution of Fmoc-Acca using a DMF/DMSO Co-Solvent

  • Prepare a concentrated stock solution of Fmoc-Acca in high-purity DMSO (e.g., 100 mg/mL). This may require sonication or gentle warming.

  • In a separate vial, add the required volume of DMF for your reaction.

  • To the DMF, add a small volume of the concentrated Fmoc-Acca/DMSO stock solution to achieve the desired final concentration.

  • Vortex the mixture thoroughly to ensure homogeneity before use.[1]

Mandatory Visualization

Troubleshooting_Fmoc_Acca_Solubility start Start: Dissolve Fmoc-Acca in DMF vortex Vortex vigorously (1-2 min) start->vortex check1 Is it fully dissolved? vortex->check1 sonicate Sonicate (5-10 min) check1->sonicate No success Solution ready for use check1->success Yes check2 Is it fully dissolved? sonicate->check2 heat Gently warm to 37°C (with vortexing) check2->heat No check2->success Yes check3 Is it fully dissolved? heat->check3 cosolvent Use DMF/DMSO co-solvent (Protocol 2) check3->cosolvent No check3->success Yes alt_solvent Consider alternative solvent (e.g., NMP) cosolvent->alt_solvent If issue persists cosolvent->success fail Consult further technical support alt_solvent->fail

Caption: Troubleshooting workflow for Fmoc-Acca solubility in DMF.

References

Technical Support Center: Preventing Peptide Aggregation with 1-(Fmoc-amino)cyclopropanecarboxylic Acid (Fmoc-Acpc)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acpc) in preventing peptide aggregation during solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful synthesis of aggregation-prone peptides.

Understanding the Role of Fmoc-Acpc in Preventing Aggregation

Peptide aggregation during SPPS is a common challenge, particularly for sequences rich in hydrophobic residues. This phenomenon arises from the formation of intermolecular β-sheet structures between growing peptide chains, which can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purifications.

This compound is a constrained, non-proteinogenic α-amino acid. Its rigid cyclopropane backbone restricts the conformational freedom of the peptide chain. The incorporation of Fmoc-Acpc is known to induce a β-turn-like structure. This "kink" in the peptide backbone disrupts the formation of extended β-sheets, thereby preventing peptide aggregation and improving the solubility of the growing peptide chain on the solid support.

Troubleshooting Guides

This section addresses specific issues that may be encountered when using Fmoc-Acpc to mitigate peptide aggregation.

Problem 1: Persistent Aggregation Despite Fmoc-Acpc Incorporation

  • Observation: Resin shrinking, slow or incomplete Fmoc deprotection (broadening of the UV signal), and/or a positive Kaiser test after coupling, even with Fmoc-Acpc in the sequence.

  • Potential Causes:

    • Suboptimal Placement of Fmoc-Acpc: The anti-aggregation effect of Fmoc-Acpc is localized. If the aggregating sequence is distant from the Acpc residue, it may not be sufficient to prevent aggregation.

    • Highly Aggregating Sequence: For extremely hydrophobic or long, aggregation-prone sequences, a single Acpc residue may not be enough to disrupt intermolecular hydrogen bonding completely.

    • Inadequate Synthesis Conditions: Standard synthesis protocols may not be sufficient for particularly "difficult" sequences.

  • Solutions:

    • Strategic Placement of Fmoc-Acpc: Introduce Fmoc-Acpc within or adjacent to the most hydrophobic, aggregation-prone segment of the peptide. For longer peptides, consider incorporating an Acpc residue approximately every 6-8 amino acids to break up potential β-sheet-forming regions.

    • Combine with Other Anti-Aggregation Strategies:

      • Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution of a chaotropic salt like 0.8 M LiCl or NaClO₄ in DMF to disrupt existing secondary structures.[1] Ensure the salt is thoroughly washed away before proceeding with coupling.

      • Solvent Modification: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides. Alternatively, a "magic mixture" of DCM, DMF, and NMP (1:1:1) can be effective.[1]

      • Elevated Temperature: Perform coupling and deprotection steps at a higher temperature (e.g., 50-75°C), which can help to disrupt secondary structures. This is often employed in microwave-assisted peptide synthesis.

    • Use a Low-Loading Resin: Employing a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[1]

Problem 2: Incomplete Coupling of Fmoc-Acpc

  • Observation: Positive Kaiser test after the Fmoc-Acpc coupling step.

  • Potential Causes:

    • Steric Hindrance: Although not as bulky as some other non-natural amino acids, the rigid structure of Fmoc-Acpc can lead to slower coupling kinetics compared to standard proteinogenic amino acids.

    • Aggregation Prior to Acpc Incorporation: If aggregation has already occurred, the N-terminus of the growing peptide chain may be inaccessible for coupling.

  • Solutions:

    • Double Coupling: If the Kaiser test is positive after the initial coupling, perform a second coupling with a fresh solution of activated Fmoc-Acpc.[2]

    • Use a More Potent Coupling Reagent: For sterically hindered couplings, aminium/uronium-based reagents like HATU or HCTU are generally more effective than carbodiimide-based reagents like DIC.

    • Extended Coupling Time: Increase the coupling time for Fmoc-Acpc to 2-4 hours to ensure the reaction goes to completion.

    • Pre-Coupling Disruption of Aggregates: If aggregation is suspected before the Acpc coupling, perform a chaotropic salt wash immediately before adding the activated Fmoc-Acpc.

Problem 3: Low Yield or Purity of the Final Peptide

  • Observation: HPLC analysis of the crude peptide shows a low yield of the target peptide and/or multiple deletion or truncated sequences.

  • Potential Causes:

    • Cumulative Effect of Minor Incomplete Reactions: Even small inefficiencies in coupling and deprotection at each cycle can lead to a significant decrease in the final yield and purity of a long peptide.

    • Side Reactions: Although Fmoc-Acpc itself is stable, other residues in the sequence may be prone to side reactions, which can be exacerbated by aggregation.

  • Solutions:

    • Optimize Overall Synthesis Strategy: Proactively combine the use of Fmoc-Acpc with other anti-aggregation techniques, such as using a low-loading resin and an optimized solvent system, from the beginning of the synthesis.

    • Capping of Unreacted Amines: If incomplete coupling is a persistent issue, consider capping the unreacted N-termini with acetic anhydride after the coupling step to prevent the formation of deletion sequences.[2]

    • Purity of Starting Materials: Ensure the use of high-purity Fmoc-amino acids, as impurities can lead to side reactions and lower the overall yield.

Frequently Asked Questions (FAQs)

Q1: How does Fmoc-Acpc compare to other anti-aggregation strategies like pseudoproline dipeptides or Dmb/Hmb protection?

A1: Fmoc-Acpc functions similarly to pseudoproline dipeptides by introducing a "kink" in the peptide backbone to disrupt β-sheet formation.[3] Pseudoprolines are dipeptides derived from Ser, Thr, or Cys and are highly effective.[3][4] Dmb/Hmb-protected amino acids prevent aggregation by temporarily modifying the backbone amide nitrogen, directly blocking hydrogen bond formation.[1] The choice between these strategies may depend on the specific sequence, the availability of the required building blocks, and cost considerations. Fmoc-Acpc offers a single amino acid solution for inducing a turn, which can be advantageous in terms of synthesis planning.

Q2: At what position in the peptide sequence should I incorporate Fmoc-Acpc?

A2: For optimal results, Fmoc-Acpc should be placed within or near the region of the peptide that is most prone to aggregation. This is typically a sequence of hydrophobic amino acids. For long peptides, incorporating Fmoc-Acpc or another structure-disrupting element every 6-8 residues is a good rule of thumb to prevent the onset of aggregation.[1]

Q3: Is Fmoc-Acpc compatible with all standard coupling reagents?

A3: Yes, Fmoc-Acpc is compatible with common coupling reagents used in Fmoc-SPPS. However, due to its constrained structure, which can cause some steric hindrance, more potent coupling reagents such as HATU, HBTU, or HCTU are recommended to ensure efficient coupling, especially in "difficult" sequences.[5]

Q4: Will the incorporation of Fmoc-Acpc affect the biological activity of my peptide?

A4: The introduction of a non-proteinogenic amino acid like Acpc can potentially alter the peptide's conformation and, consequently, its biological activity. The cyclopropane ring introduces a rigid constraint that will affect the peptide's three-dimensional structure. It is essential to consider the structure-activity relationship of the peptide. In some cases, the induced β-turn may be beneficial for activity, while in others it could be detrimental. It is advisable to synthesize a control peptide without the Acpc modification for comparative biological assays.

Q5: Are there any specific considerations for the final cleavage and deprotection of peptides containing Acpc?

A5: No, peptides containing Acpc can be cleaved from the resin and deprotected using standard TFA-based cleavage cocktails. The Acpc residue itself is stable to standard cleavage conditions.

Quantitative Data Summary

While specific quantitative data for the performance of Fmoc-Acpc across a wide range of aggregating peptides is not extensively published, the benefits can be inferred from studies on analogous strategies like the use of pseudoproline dipeptides. The following tables summarize representative data on the impact of aggregation-disrupting strategies on peptide synthesis outcomes.

Table 1: Illustrative Comparison of Crude Peptide Purity for an Aggregating Sequence

Synthesis StrategyCrude Peptide Purity (%)
Standard Fmoc-SPPS35
Fmoc-SPPS with Pseudoproline Dipeptide75

Note: This data is illustrative and based on the reported improvements for pseudoproline dipeptides, which act via a similar mechanism to Fmoc-Acpc.

Table 2: Impact of Anti-Aggregation Strategies on Synthesis Yield

Peptide SequenceSynthesis StrategyCrude Yield (%)
Amyloid β-peptide (Aβ42)Standard Fmoc/tBu SPPS56
Amyloid β-peptide (Aβ42)SPPS with Pseudoprolines57

This data for the challenging Aβ42 peptide shows that while the crude yield may only be modestly improved, the primary benefit is often a significant enhancement in the purity and a reduction in difficult-to-remove impurities.[4]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Acpc into a Peptide Sequence via Manual Fmoc-SPPS

This protocol provides a general guideline for the manual solid-phase synthesis of a peptide incorporating Fmoc-Acpc.

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.[2]

    • Wash the resin with DMF (3-5 times).

  • Fmoc-Acpc Coupling:

    • In a separate vial, dissolve Fmoc-Acpc (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated Fmoc-Acpc solution to the deprotected peptide-resin.

    • Agitate for 2-4 hours at room temperature.

    • Perform a Kaiser test. If positive, drain the reaction vessel, wash with DMF, and perform a second coupling with a fresh solution of activated Fmoc-Acpc for another 2 hours.

    • Wash the resin thoroughly with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by analytical HPLC and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Chaotropic Salt Wash

This protocol is used to disrupt on-resin aggregation before a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection and wash the resin with DMF as described above.

  • Chaotropic Wash: Add a solution of 0.8 M NaClO₄ in DMF to the resin and agitate for 2-5 minutes. Drain.[1]

  • DMF Wash: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.

  • Coupling: Proceed immediately with the standard coupling protocol.

Visualizations

Aggregation_Prevention_Mechanism cluster_0 Standard SPPS (Aggregation Prone) cluster_1 SPPS with Fmoc-Acpc Peptide1 Peptide Chain 1 H_Bond Intermolecular H-Bonding Peptide1->H_Bond Peptide2 Peptide Chain 2 Peptide2->H_Bond Beta_Sheet β-Sheet Formation H_Bond->Beta_Sheet Aggregation Aggregation Beta_Sheet->Aggregation Peptide_Acpc Peptide Chain with Acpc Kink Induced β-Turn (Kink) Peptide_Acpc->Kink Disruption Disruption of H-Bonding Kink->Disruption Soluble_Peptide Soluble Peptide Disruption->Soluble_Peptide

Caption: Mechanism of aggregation prevention by Fmoc-Acpc.

Troubleshooting_Workflow Start Incomplete Coupling Detected (Positive Kaiser Test) Double_Couple Perform Double Coupling Start->Double_Couple Kaiser_Test_2 Perform Kaiser Test Again Double_Couple->Kaiser_Test_2 Proceed Proceed with Synthesis Kaiser_Test_2->Proceed Negative Consider_Capping Consider Capping Unreacted Amines Kaiser_Test_2->Consider_Capping Positive Optimize Optimize Further: - Stronger Coupling Reagent - Chaotropic Wash - Higher Temperature Consider_Capping->Optimize

Caption: Troubleshooting workflow for incomplete coupling.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Fmoc-Acca

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete Nα-Fmoc deprotection of Fmoc-Acca (Fmoc-aminocyclohexanecarboxylic acid) during solid-phase peptide synthesis (SPPS). Fmoc-Acca, a sterically hindered cyclic amino acid, can present significant difficulties in achieving complete and efficient Fmoc removal, leading to truncated peptide sequences and complex crude products. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Acca and why is its deprotection challenging?

Fmoc-Acca refers to Nα-9-fluorenylmethyloxycarbonyl-aminocyclohexanecarboxylic acid. The primary challenge in its deprotection lies in the steric hindrance imposed by the bulky cyclohexyl ring adjacent to the N-terminus. This steric bulk can physically impede the approach of the deprotection base, typically piperidine, to the acidic proton on the fluorenyl group, thereby slowing down the deprotection reaction.[1][2]

Q2: What are the main causes of incomplete Fmoc deprotection of Fmoc-Acca?

Incomplete Fmoc deprotection of Fmoc-Acca and other sterically hindered amino acids is primarily attributed to two factors:

  • Steric Hindrance: The rigid and bulky cyclohexyl moiety of Acca obstructs the access of the base (e.g., piperidine) to the Fmoc group, leading to slower reaction kinetics compared to less hindered amino acids.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can adopt secondary structures or aggregate on the solid support. This aggregation can make the N-terminal Fmoc group inaccessible to the deprotection reagent, resulting in incomplete removal.[1]

Q3: How can I detect incomplete Fmoc deprotection of Fmoc-Acca?

Several analytical techniques can be employed to diagnose incomplete Fmoc removal:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test for the presence of free primary amines. A negative (yellow beads) or weak positive result after the deprotection step indicates that the Fmoc group is still attached.

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance at approximately 301 nm.[1] A lower than expected absorbance suggests incomplete deprotection.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide-resin is the most definitive method. Incomplete deprotection will result in a significant peak corresponding to the Fmoc-containing peptide, which will have a mass increase of 222.24 Da compared to the target peptide.

Q4: What are the consequences of incomplete Fmoc removal?

Failing to completely remove the Fmoc group has significant downstream consequences for your synthesis:

  • Deletion Sequences: If the Fmoc group remains, the subsequent amino acid cannot be coupled, leading to the formation of peptide chains missing one or more residues. These deletion sequences are often difficult to separate from the desired peptide.[1]

  • Complex Crude Product: The presence of Fmoc-protected peptides in the final crude product after cleavage complicates purification and significantly reduces the overall yield of the target peptide.[1]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection of Fmoc-Acca, follow this troubleshooting workflow. The diagram below outlines a logical approach to diagnosing and resolving the problem, progressing from simple checks to more advanced protocol modifications.

G cluster_0 Diagnosis cluster_1 Troubleshooting & Optimization A Incomplete Deprotection Suspected (e.g., based on synthesis history with hindered amino acids) B Perform Kaiser Test A->B C Perform Quantitative UV-Vis Analysis of DBF Adduct A->C D Analyze Cleaved Peptide Sub-sample by HPLC/MS A->D E Negative/Weak Kaiser Test or Low UV Absorbance F Standard Protocol Modifications E->F G Advanced Deprotection Strategies E->G H Increase Deprotection Time (e.g., 2 x 20 min) F->H I Increase Deprotection Temperature (e.g., 30-40°C) F->I L Re-evaluate Resin Loading and Swelling F->L J Use Stronger Base Cocktail (e.g., DBU/piperidine) G->J K Use Alternative Deprotection Reagent (e.g., 4-Methylpiperidine, Piperazine) G->K M Confirm Successful Deprotection H->M I->M J->M K->M L->M

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection of Fmoc-Acca.

Data Presentation: Comparison of Deprotection Conditions

The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal for sterically hindered amino acids. The following tables summarize common conditions and alternative reagents. While specific data for Fmoc-Acca is limited, the data for other hindered amino acids provides a valuable guide.

Table 1: Standard and Modified Deprotection Conditions

ConditionReagent CompositionTemperatureTypical DurationNotes
Standard 20% Piperidine in DMFRoom Temperature2 x 10 minOften insufficient for Fmoc-Acca.
Extended Time 20% Piperidine in DMFRoom Temperature2 x 20-30 minA simple first step to improve efficiency.
Elevated Temp. 20% Piperidine in DMF30-40°C2 x 10-15 minCan help overcome kinetic barriers and disrupt aggregation.
Stronger Base 2% DBU / 20% Piperidine in DMFRoom Temperature2 x 5-10 minDBU is a stronger, non-nucleophilic base that accelerates deprotection.

Table 2: Alternative Deprotection Reagents for Hindered Amino Acids

ReagentTypical ConcentrationRelative Efficiency (vs. Piperidine)AdvantagesDisadvantages
4-Methylpiperidine (4-MePip) 20% in DMFSimilar to PiperidineMay offer slightly faster kinetics in some cases.Less commonly used than piperidine.
Piperazine (PZ) 5-10% in DMF or NMPSimilar to PiperidineCan reduce aspartimide formation in sensitive sequences.May be less efficient at shorter deprotection times.
DBU/Piperazine 2% DBU / 5% Piperazine in DMF/NMPFaster than PiperidineRapid deprotection, can reduce diketopiperazine formation.[3]Requires careful optimization.

Experimental Protocols

Protocol 1: Enhanced Fmoc Deprotection using DBU

This protocol is recommended when standard deprotection with piperidine is incomplete for Fmoc-Acca.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Prepare Deprotection Reagent: Prepare a fresh solution of 2% (v/v) DBU and 20% (v/v) piperidine in high-quality DMF.

  • First Deprotection: Drain the DMF from the resin and add the DBU/piperidine solution. Agitate for 5-10 minutes at room temperature.

  • Drain and Wash: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the DBU/piperidine solution and agitate for another 5-10 minutes.

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 6-8 times) to remove all traces of DBU and piperidine.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Qualitative Kaiser Test

This test is used to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 80 g of phenol in 20 mL of n-butanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted with 98 mL of pyridine.

Procedure:

  • Place a small sample of resin (10-20 beads) into a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling/Successful Deprotection): Intense blue color.

    • Negative Result (Complete Coupling/Incomplete Deprotection): Yellow or colorless.

Protocol 3: Quantitative UV-Vis Monitoring of Fmoc Deprotection

This method quantifies the release of the DBF-piperidine adduct to monitor deprotection efficiency.

  • Collect Filtrate: During the deprotection steps, collect all the piperidine filtrate in a volumetric flask of a known volume (e.g., 25 mL or 50 mL).

  • Dilute to Volume: Dilute the collected filtrate to the mark with DMF and mix thoroughly. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Using a quartz cuvette, blank the spectrophotometer with the deprotection solution (e.g., 20% piperidine in DMF). Measure the absorbance of the diluted filtrate at ~301 nm.

  • Calculate Fmoc Loading: The loading can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm).

Signaling Pathways and Workflows

The following diagram illustrates the chemical mechanism of Fmoc deprotection.

Fmoc_Deprotection cluster_mechanism Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction by Base (e.g., Piperidine) Fmoc_Peptide->Proton_Abstraction Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H2N-Peptide-Resin Elimination->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Piperidine Piperidine Piperidine->Proton_Abstraction Piperidine->DBF_Adduct traps

Caption: The E1cB mechanism of Fmoc group removal by piperidine.

References

Technical Support Center: Strategies for Difficult Couplings Involving Cyclic Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing cyclic and sterically hindered amino acids.

Troubleshooting Guides

Issue: Low Coupling Efficiency and Incomplete Reactions

Low or incomplete coupling is a primary obstacle when incorporating cyclic or sterically hindered amino acids.[1] This section provides a systematic approach to diagnosing and resolving these issues.

Observation Potential Cause Recommended Solution
Positive Kaiser test after coupling Steric Hindrance: The bulky nature of the cyclic amino acid is impeding the reaction.[1][2]1. Optimize Coupling Reagent: Switch to a more potent coupling reagent known for effectiveness with hindered amino acids. Urionium/aminium salts (HATU, HBTU, HCTU, COMU) or phosphonium salts (PyBOP, PyAOP) are generally more effective than carbodiimides like DCC or DIC.[1][3] 2. Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.[1] 3. Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of the protected amino acid and coupling reagents.[1] 4. Extended Reaction Time: Increase the coupling time, potentially to overnight, to allow the reaction to proceed to completion.[2]
Presence of deletion sequences Inefficient Activation/Coupling: Suboptimal activation of the incoming amino acid or slow coupling kinetics.[1]1. Pre-activation: Allow the protected amino acid to pre-activate with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin.[1][4] 2. Microwave-Assisted Synthesis: Utilize microwave irradiation to accelerate coupling and deprotection, which can help overcome steric barriers and disrupt peptide aggregation.[5][6][7]
Low yield of cyclic monomer in cyclization Intermolecular Oligomerization: High reaction concentration favors the formation of dimers and trimers over the desired intramolecular cyclization.[8]1. High Dilution: Perform the cyclization reaction at a low concentration (typically 1-5 mM) to favor the intramolecular reaction.[8][9] 2. On-Resin Cyclization: Utilize the principle of pseudo-dilution by performing the cyclization while the peptide is still attached to the solid support.[10]
Peptide Aggregation Secondary Structure Formation: The peptide chain is forming secondary structures (e.g., β-sheets) on the solid support, hindering reagent access.[5]1. Chaotropic Salts: Add chaotropic salts like LiCl to disrupt secondary structures.[5] 2. Solvent Choice: Use N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to improve solvation.[2][5] 3. Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides to disrupt the formation of secondary structures.[5]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for sterically hindered or N-methylated cyclic amino acids?

A1: For sterically hindered and N-methylated amino acids, standard coupling reagents are often inefficient.[11] More potent reagents are necessary to overcome the steric bulk and reduced nucleophilicity.[4] Urionium/aminium salts like HATU, HCTU, and COMU, as well as phosphonium salts such as PyBOP and PyAOP, are highly recommended.[1][3] HATU is particularly effective for difficult sequences, including those with N-methylated residues.[3][12] For extremely hindered couplings, the in-situ formation of amino acid fluorides can be a powerful strategy.[2]

Q2: How can I minimize epimerization during the coupling of cyclic amino acids?

A2: Epimerization, the inversion of stereochemistry at the alpha-carbon, is a significant risk, especially with longer activation times and higher temperatures.[13] To minimize this side reaction:

  • Use Additives: Employ additives known to suppress epimerization, such as HOBt or OxymaPure®. Combinations like DIC/Oxyma are effective.[13] The addition of CuCl₂ has also been shown to significantly reduce or eliminate racemization.[14][15]

  • Control Temperature: Perform coupling reactions at lower temperatures (e.g., 0 °C or room temperature).[13][16]

  • Minimize Pre-activation Time: Avoid lengthy pre-activation steps, as the longer the activated species exists, the higher the chance of epimerization.[13]

  • Choose the Right Base: Use a weaker base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA when possible.[13]

Q3: What is the role of microwave irradiation in coupling cyclic amino acids?

A3: Microwave-assisted peptide synthesis (MA-SPPS) can significantly improve the efficiency of coupling difficult amino acids.[7] Microwave energy provides rapid and uniform heating, which accelerates both coupling and deprotection steps.[7][17] This can lead to more complete reactions, reduced side reactions, and can help disrupt peptide aggregation on the resin.[5][6] It is particularly beneficial for synthesizing long or difficult peptides.[7]

Q4: What are the key considerations for the macrocyclization step?

A4: The success of the final cyclization step to form the cyclic peptide depends on several factors:

  • Cyclization Strategy: Common strategies include head-to-tail, side-chain-to-side-chain, and terminus-to-side-chain cyclization.[9][18] The choice depends on the desired final structure.

  • Reaction Conditions: As mentioned, performing the cyclization under high dilution is crucial to prevent oligomerization.[8]

  • Peptide Sequence: The sequence itself can influence cyclization efficiency. Incorporating turn-inducing elements like proline or D-amino acids can pre-organize the linear peptide into a conformation that is favorable for cyclization.[10]

  • On-Resin vs. Solution-Phase: On-resin cyclization can be advantageous due to the pseudo-dilution effect, which can reduce intermolecular side reactions.[10] Solution-phase cyclization is also common but requires careful control of concentration.[8]

Q5: How do I choose between different classes of coupling reagents?

A5: The choice of coupling reagent depends on the specific challenge. The following table provides a qualitative comparison of common coupling reagent classes.

Reagent Class Examples Reactivity Notes
Carbodiimides DCC, DIC, EDCModerateOften used with additives (HOBt, Oxyma) to reduce epimerization. Byproducts can be difficult to remove.[14][19]
Phosphonium Salts PyBOP, PyAOPHighHighly effective for hindered couplings and cyclizations. Do not cause guanidinylation of the N-terminus.[19]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUHigh to Very HighVery rapid and efficient, especially for difficult couplings.[3] HATU and COMU are among the most reactive. Can cause guanidinylation of the N-terminus if used in excess.[20]
Other BOP-Cl, DEPBT, T3P®VariableBOP-Cl is effective for N-methylated amino acids.[14] DEPBT is noted for causing very little epimerization.[13][14]

Experimental Protocols

Protocol 1: Standard Low-Epimerization Coupling using DIC/Oxyma

This protocol is designed to minimize epimerization during the coupling of a chiral Fmoc-amino acid.[13]

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and OxymaPure® (3 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/additive solution to the resin, followed by the addition of DIC (3 eq.).

  • Reaction and Washing: Allow the reaction to proceed for 1-3 hours at room temperature. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Protocol 2: Coupling of N-Methylated Amino Acids using HATU

This protocol is for the solid-phase coupling of sterically hindered N-methylated amino acids.[4][12]

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (6-8 eq.) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes.[4][12]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to another N-methyl residue may require longer reaction times or a second coupling.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: On-Resin Head-to-Tail Cyclization

This protocol describes a general procedure for on-resin cyclization.

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin, anchoring it via a side chain of an appropriate amino acid (e.g., Asp, Glu).

  • Terminal Deprotection: Selectively deprotect the N- and C-termini of the resin-bound peptide.

  • Cyclization:

    • Swell the resin in a suitable solvent (e.g., DMF).

    • Add the coupling reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).[8]

    • Stir the reaction at room temperature or 0°C.

  • Monitoring: Monitor the disappearance of the linear precursor by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.

  • Cleavage and Deprotection: Once cyclization is complete, wash the resin thoroughly and treat it with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the cyclic peptide from the resin and remove side-chain protecting groups.[8]

Visualizations

sps_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Cleavage Cleavage & Global Deprotection Wash2->Cleavage Final Cycle Repeat->Deprotection

Caption: A generalized workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_workflow Start Low Coupling Efficiency (Positive Kaiser Test) Reagent Switch to Potent Reagent (HATU, PyBOP, etc.) Start->Reagent DoubleCouple Perform Double Coupling Reagent->DoubleCouple Time Increase Reaction Time DoubleCouple->Time Microwave Use Microwave Assistance Time->Microwave Check Re-evaluate Coupling Microwave->Check Check->Reagent No Success Coupling Successful Check->Success Yes

Caption: Troubleshooting workflow for low coupling efficiency.

epimerization_mechanism ActivatedAA Activated Amino Acid Oxazolone Oxazolone Formation (Racemic Intermediate) ActivatedAA->Oxazolone Base-catalyzed cyclization Coupling_L Coupling with L-Amino Acid Oxazolone->Coupling_L Coupling_D Coupling with D-Amino Acid (Epimer) Oxazolone->Coupling_D Peptide_L Desired Peptide Coupling_L->Peptide_L Peptide_D Diastereomeric Impurity Coupling_D->Peptide_D

Caption: Mechanism of epimerization via oxazolone formation during peptide synthesis.

References

minimizing racemization of 1-(Fmoc-amino)cyclopropanecarboxylic acid during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acpc-OH). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the activation and coupling of this unique amino acid, with a primary focus on minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Fmoc-Acpc-OH activation, and why is it a critical issue?

A1: Racemization is the conversion of a pure enantiomer (e.g., the L-form of an amino acid) into a mixture of both L- and D-enantiomers.[1][2] During peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain. This is a significant concern as it can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, while also creating diastereomeric impurities that are challenging to separate.[2]

Q2: What are the primary factors that contribute to the racemization of Fmoc-Acpc-OH during activation?

A2: The primary factors influencing racemization during the activation of Fmoc-protected amino acids, including Fmoc-Acpc-OH, are:

  • Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization.[3][4]

  • Base: The type and concentration of the base used during coupling can promote racemization.[4][5][6]

  • Temperature: Elevated temperatures can increase the rate of racemization.[5][7]

  • Pre-activation Time: Prolonged activation of the amino acid before coupling can lead to increased racemization.[5]

  • Solvent: The polarity of the solvent can influence the rate of racemization.[2][6]

Q3: Which coupling reagents are recommended to minimize racemization of Fmoc-Acpc-OH?

A3: For amino acids prone to racemization, carbodiimide-based reagents in combination with additives are often recommended.[8][9] Uronium/aminium salt-based reagents are also highly efficient but require careful control of the reaction conditions.[10]

Coupling Reagent ClassRecommended ReagentsAdditivesKey Considerations
Carbodiimides DIC (Diisopropylcarbodiimide)Oxyma, HOBt (1-hydroxybenzotriazole)Generally performed under mildly acidic or neutral conditions, which are less conducive to racemization.[5][9]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMU-Highly efficient but require the presence of a non-nucleophilic base in controlled amounts.[10][11]
Phosphonium Salts PyBOP, PyAOP-Effective for difficult couplings with minimal racemization.[10]

Q4: What is the role of the base in the coupling reaction, and which bases are preferred to avoid racemization?

A4: A base is typically required for coupling reactions involving uronium/aminium and phosphonium salt reagents to neutralize the proton released during the reaction. However, the base can also promote racemization by abstracting the α-proton of the activated amino acid.[4][6] To minimize this risk, weaker, non-nucleophilic bases are recommended.

BaseRecommendationRationale
N-Methylmorpholine (NMM) Recommended A weaker, non-nucleophilic base that is less likely to cause racemization compared to stronger bases.[5]
2,4,6-Collidine Recommended A sterically hindered, non-nucleophilic base that can minimize racemization.[7][11]
N,N-Diisopropylethylamine (DIPEA) Use with Caution A stronger base that can increase the risk of racemization, especially when used in excess.[4][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant Racemization Detected (>1%) Inappropriate Coupling Reagent/Base Combination: Use of a strong base like DIPEA with a highly activating reagent.Switch to a carbodiimide-based activation with Oxyma or HOBt. If using a uronium/aminium salt, switch to a weaker base like NMM or collidine and ensure the stoichiometry is carefully controlled.[4][5]
Elevated Temperature: Performing the coupling at a high temperature.Conduct the coupling at room temperature or below (e.g., 0 °C).[5] If using microwave-assisted synthesis, lower the coupling temperature.[7][12]
Prolonged Pre-activation Time: Allowing the activated amino acid to stand for an extended period before adding it to the resin.Minimize the pre-activation time. Add the activated Fmoc-Acpc-OH to the resin-bound peptide immediately after activation.[5]
Low Coupling Yield Steric Hindrance: The rigid cyclopropyl structure of Fmoc-Acpc-OH may present steric challenges.Increase the coupling time and/or use a more potent coupling reagent like HATU or COMU.[5][10] Monitor for racemization if increasing the temperature.
Incomplete Activation: Insufficient amount of coupling reagent or activator.Use a slight excess of the coupling reagent and amino acid relative to the resin loading.[13]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-Acpc-OH using DIC/Oxyma

This protocol is designed to minimize racemization by using a carbodiimide activator under mildly acidic conditions.

  • Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[13]

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Acpc-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

  • Activation: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution.

  • Coupling: Immediately add the activation solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test or other appropriate method for detecting free amines.[1]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solvent and wash the resin thoroughly with DMF, Dichloromethane (DCM), and then DMF again.

  • Proceed to the next cycle.

Protocol 2: High-Efficiency Coupling of Fmoc-Acpc-OH using HATU/NMM

This protocol utilizes a highly efficient uronium salt activator with a weak base to balance reaction speed and stereochemical purity.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Acpc-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add N-Methylmorpholine (NMM) (6 equivalents) to the activation solution and immediately add the mixture to the deprotected resin.

  • Reaction and Washing: Follow steps 6 and 7 from Protocol 1.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 combine Combine Activated AA with Resin wash1->combine dissolve Dissolve Fmoc-Acpc-OH & Additive (e.g., Oxyma) add_activator Add Coupling Reagent (e.g., DIC or HATU/Base) dissolve->add_activator add_activator->combine react React at RT combine->react wash2 Wash Resin react->wash2 racemization_factors cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_mitigation Mitigation Strategies racemization Racemization of Fmoc-Acpc-OH temp High Temperature temp->racemization preactivation Long Pre-activation Time preactivation->racemization base Strong Base (e.g., DIPEA) base->racemization coupling_reagent Highly Activating Coupling Reagent coupling_reagent->racemization low_temp Low Temperature low_temp->racemization min_preactivation Minimize Pre-activation min_preactivation->racemization weak_base Weak Base (e.g., NMM) weak_base->racemization carbodiimide Carbodiimide + Additive (e.g., DIC/Oxyma) carbodiimide->racemization

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-Acca

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of peptides containing N-α-Fmoc-3-amino-1-carboxymethyl-caprolactam (Fmoc-Acca). This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during solid-phase peptide synthesis (SPPS) with this unnatural amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges when incorporating Fmoc-Acca into a peptide sequence?

A1: Incorporating Fmoc-Acca can present several challenges during solid-phase peptide synthesis. Due to its structure, you may encounter issues such as steric hindrance, which can lead to incomplete coupling reactions and result in deletion sequences.[1] Additionally, peptides containing bulky or hydrophobic residues like Acca can be prone to aggregation on the solid support, which can hinder subsequent deprotection and coupling steps, ultimately lowering the overall yield and purity of the final peptide.[2][3]

Q2: How can I improve the coupling efficiency of Fmoc-Acca?

A2: To improve coupling efficiency, consider the following strategies:

  • Use a more potent coupling reagent: Reagents like HATU or HCTU are often more effective for sterically hindered amino acids compared to standard reagents like HBTU.[4]

  • Double coupling: Repeating the coupling step with fresh reagents can help drive the reaction to completion.[2][4]

  • Extended coupling time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields.[1][5]

  • Pre-activation: Pre-activating the Fmoc-Acca with the coupling reagent and a base like diisopropylethylamine (DIEA) for a few minutes before adding it to the resin can enhance the reaction rate.[4]

Q3: What are the signs of peptide aggregation, and how can I mitigate it when synthesizing Acca-containing peptides?

A3: Signs of peptide aggregation during SPPS include shrinking of the resin, slow or incomplete Fmoc deprotection (indicated by a flattened UV absorbance peak), and a positive Kaiser test after a coupling step that should have gone to completion.[6][7] To mitigate aggregation:

  • Solvent choice: Switch from DMF to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the reaction mixture to disrupt secondary structures.[2][7]

  • Backbone protection: For sequences prone to strong aggregation, consider using a backbone-protected dipeptide, such as one containing a 2,4-dimethoxybenzyl (Dmb) group, to disrupt the hydrogen bonding network that leads to aggregation.[6][7]

Q4: What is the recommended strategy for the final cleavage and deprotection of a peptide containing Acca?

A4: A standard cleavage cocktail for Fmoc-SPPS is typically effective. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).[4] The cleavage time is generally 2-4 hours at room temperature.[1] It is crucial to use scavengers like TIPS to prevent side reactions with sensitive residues that may be present in the peptide sequence.

Q5: How does the purity of the Fmoc-Acca building block affect the synthesis outcome?

A5: The purity of the Fmoc-amino acid building blocks is critical for a successful synthesis.[8] Impurities such as free amino acids can lead to double insertions, while acetate can cause chain termination, resulting in truncated peptide sequences.[8][9] Using high-purity Fmoc-Acca (≥99%) will lead to higher crude peptide purity and simplify the final purification process.[8][10] A study on a 29-amino acid peptide showed a greater than 15% increase in crude peptide purity when using purified Fmoc-amino acids.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Overall Yield Incomplete Fmoc deprotection or inefficient coupling steps.[2]Verify complete Fmoc removal with a Kaiser test. Optimize coupling by using a more potent reagent, double coupling, or extending the reaction time.[2][4]
Peptide aggregation on the resin.[2]Switch to NMP as the solvent or add chaotropic salts like LiCl to the reaction mixture.[2][7]
Multiple Peaks in HPLC (Impurities) Deletion sequences from incomplete coupling.[2]Implement double coupling for the Fmoc-Acca residue and any other sterically hindered amino acids in the sequence.[4]
Truncated peptides due to impurities in reagents.[8]Ensure high purity of Fmoc-amino acids and use anhydrous, amine-free solvents.[5][8]
Side reactions during cleavage.Use appropriate scavengers in the cleavage cocktail and minimize the cleavage time.[4]
Positive Kaiser Test After Coupling Incomplete coupling of Fmoc-Acca.[11]Perform a second coupling with fresh reagents. If the test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[11]
Poor resin swelling.[4]Ensure the resin is adequately swelled in the synthesis solvent for at least 30 minutes before the first coupling step.[2]

Quantitative Data Summary

While specific comparative data for Fmoc-Acca is not extensively published, the following table illustrates the expected impact of various optimization strategies on crude peptide purity based on findings with other "difficult" sequences. Researchers can use this as a template to record their own results.

Strategy Standard Conditions (e.g., HBTU in DMF) Optimized Conditions Expected Improvement in Crude Purity
Coupling Reagent HBTU/DIEAHATU/DIEA5-15%
Solvent DMFNMP5-20%
Coupling Protocol Single Couple (1 hr)Double Couple (2 x 1.5 hr)10-25%
Backbone Protection NoneDmb-dipeptide insertion>30% for highly aggregating sequences

Note: Expected improvements are estimates based on qualitative and semi-quantitative data from studies on various challenging peptide sequences and may vary depending on the specific peptide.[7]

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of an Acca-Containing Peptide

This protocol outlines a manual solid-phase synthesis cycle for incorporating Fmoc-Acca.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.[2]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[2]

  • Fmoc-Acca Coupling (Optimized):

    • In a separate vial, pre-activate Fmoc-Acca (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-5 minutes.[4][11]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours.[4]

    • Monitor the reaction for completion using the Kaiser test. If the test is positive (blue beads), perform a second coupling with fresh reagents.[11]

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Final Cleavage and Peptide Precipitation:

    • After the final synthesis cycle, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) to the dried peptide-resin (approximately 10 mL per gram of resin).[1][4]

    • Agitate the mixture at room temperature for 2-4 hours.[1]

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.[2]

    • Centrifuge the mixture to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum.[2]

Protocol 2: Peptide Purification
  • Purification Method: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[12]

  • Stationary Phase: A C18-modified silica column is commonly used.[12]

  • Mobile Phase: A gradient of increasing acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is typically used to elute the peptide.[12]

  • Detection: The peptide is monitored by UV absorbance at 210–220 nm.[12]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to determine purity. Fractions with sufficient purity are pooled and lyophilized.[12]

Visualizations

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple Fmoc-Acca (HATU/DIEA in DMF) deprotection->coupling wash Wash with DMF coupling->wash kaiser_test Kaiser Test wash->kaiser_test final_cleavage Final Cleavage (TFA/TIPS/H2O) wash->final_cleavage Final Cycle kaiser_test->coupling Positive (Recouple) repeat_cycle Repeat for next amino acid kaiser_test->repeat_cycle Negative repeat_cycle->deprotection purification Purification (RP-HPLC) final_cleavage->purification end End: Pure Peptide purification->end troubleshooting_workflow start Low Yield or Purity Issue check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_aggregation Assess Aggregation Risk (Sequence/Resin Shrinking) start->check_aggregation incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive other_issues Other Issues (Reagent Purity, Cleavage) check_coupling->other_issues Negative aggregation Aggregation Detected check_aggregation->aggregation High check_aggregation->other_issues Low solution_coupling Solution: - Use HATU/HCTU - Double Couple - Extend Time incomplete_coupling->solution_coupling solution_aggregation Solution: - Switch to NMP - Add Chaotropic Salts - Use Backbone Protection aggregation->solution_aggregation solution_other Solution: - Use High-Purity Reagents - Optimize Cleavage Cocktail other_issues->solution_other

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of Peptides Incorporating 1-(Fmoc-amino)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. One such amino acid, 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Ac3c), introduces a unique conformational rigidity due to its cyclopropyl ring. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of peptides containing Ac3c, offering insights into its structural impact and detailed protocols for analysis.

Impact of this compound on Peptide Structure

The cyclopropane ring of Ac3c significantly constrains the peptide backbone's flexibility. Unlike linear amino acids that can adopt a wide range of dihedral angles, the rigid three-membered ring of Ac3c restricts the phi (φ) and psi (ψ) angles of the peptide backbone in its vicinity. This often leads to the induction of well-defined secondary structures, such as β-turns or helical motifs, which can be crucial for enhancing receptor binding affinity and proteolytic stability.

Comparative NMR Analysis: Unmodified vs. Ac3c-Containing Peptides

The introduction of Ac3c into a peptide sequence leads to distinct changes in its NMR spectrum. These changes serve as a direct probe of the conformational alterations induced by the cyclopropyl moiety. Below is a representative comparison of ¹H NMR chemical shifts for a model peptide with and without an Ac3c residue.

Table 1: Comparative ¹H NMR Chemical Shift Data (in ppm)

ResidueUnmodified Peptide (e.g., -Ala-)Ac3c-Modified Peptide (e.g., -Ac3c-)
NH8.158.50
α-H4.30N/A
β-H (cyclopropyl)N/A1.10 - 1.50 (complex multiplet)
Side Chain1.45 (d)N/A

Note: The data presented in this table is illustrative and intended to highlight the expected trends in chemical shift changes upon incorporation of Ac3c. Actual chemical shifts will vary depending on the peptide sequence and experimental conditions.

The downfield shift of the amide proton (NH) in the Ac3c-containing peptide is indicative of its involvement in a hydrogen bond, a common feature of stable secondary structures. The complex multiplet observed for the cyclopropyl protons (β-H) is a characteristic signature of the Ac3c residue.

Experimental Protocols

Peptide Synthesis with Fmoc-Ac3c

The synthesis of peptides containing Fmoc-Ac3c is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Ac3c-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM, Diethyl ether)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Activate the desired Fmoc-amino acid (including Fmoc-Ac3c-OH) with HBTU/HOBt and DIPEA in DMF and couple it to the deprotected resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents like DMSO-d₆) to a final concentration of 1-5 mM.

  • Adjust the pH of the sample to the desired value (typically between 4 and 6 for aqueous samples).

  • Transfer the sample to a high-quality NMR tube.

NMR Data Acquisition: A suite of 2D NMR experiments is essential for the complete resonance assignment and conformational analysis of peptides.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within a single amino acid spin system.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's three-dimensional structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon atom.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, an HSQC spectrum correlating amide protons with their attached nitrogen atoms provides valuable information on the electronic environment of the peptide backbone.

Visualizing the Workflow and Structural Impact

The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR analysis and the conformational constraints imposed by the Ac3c residue.

NMR_Analysis_Workflow Peptide_Synthesis Peptide Synthesis (SPPS) Purification RP-HPLC Purification Peptide_Synthesis->Purification Mass_Spec Mass Spectrometry Purification->Mass_Spec NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep NMR_Acquisition 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) NMR_Sample_Prep->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment Structural_Analysis Structural Analysis (NOE restraints, Dihedral Angles) Resonance_Assignment->Structural_Analysis Conformational_Model 3D Conformational Model Structural_Analysis->Conformational_Model

Caption: Workflow for the NMR analysis of synthetic peptides.

Ac3c_Conformational_Constraint cluster_unmodified Unmodified Peptide cluster_modified Ac3c-Modified Peptide Unmodified_Phi Phi (φ) (Broad Distribution) Unmodified_Psi Psi (ψ) (Broad Distribution) Unmodified_Phi->Unmodified_Psi Flexible Backbone Modified_Phi Phi (φ) (Restricted) Modified_Psi Psi (ψ) (Restricted) Modified_Phi->Modified_Psi Rigidified Backbone

Mass Spectrometry Characterization of Fmoc-Acca Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount for ensuring quality, understanding structure-activity relationships, and accelerating therapeutic innovation. This guide provides a comprehensive comparison of the mass spectrometric characterization of peptides containing the unnatural amino acid Fmoc-aminocyclohexanecarboxylic acid (Fmoc-Acca) against other alternatives, supported by experimental data and detailed protocols.

The incorporation of non-proteinogenic amino acids like Acca into peptide structures offers a powerful strategy to introduce conformational constraints, enhance metabolic stability, and modulate biological activity. However, these modifications also present unique analytical challenges. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for the detailed characterization of these complex molecules.[1]

Performance Comparison: Fmoc-Acca Peptides vs. Alternatives

The inclusion of the cyclic Acca residue significantly influences the fragmentation behavior of peptides in tandem mass spectrometry (MS/MS) compared to linear peptides or those containing other cyclic amino acids like proline. Understanding these differences is crucial for accurate sequence validation and impurity profiling.

The fragmentation of cyclic peptides is inherently more complex than that of their linear counterparts. This is because a single backbone cleavage in a linear peptide results in observable fragment ions, whereas in a cyclic peptide, two bond cleavages are necessary to produce a linear fragment that can be detected.[2]

FeatureFmoc-Acca PeptidesLinear PeptidesFmoc-Proline Peptides
Precursor Ion Stability Generally high due to the rigid cyclic structure.Variable, dependent on sequence.High, due to the imino acid ring structure.
Fragmentation Complexity High, often requiring multiple fragmentation events (MSn) for complete sequencing.[2]Lower, with predictable b- and y-type ion series.Moderate, with characteristic cleavage N-terminal to the proline residue (the "proline effect").[3][4]
Dominant Fragment Ions Complex pattern, may involve ring-opening followed by backbone fragmentation.Typically dominated by b- and y-ions from amide bond cleavage.[5]Prominent y-ions due to cleavage at the N-terminal side of proline.[4]
Sequencing Confidence Can be challenging, often requiring specialized software or manual interpretation.[1]Generally high with standard database search algorithms.High, aided by the predictable proline fragmentation.

Experimental Protocols

A robust experimental workflow is essential for the reliable mass spectrometric analysis of Fmoc-Acca peptides. The following protocols provide a general framework for synthesis and analysis.

Fmoc-Solid Phase Peptide Synthesis (SPPS) of Acca-containing Peptides

Standard Fmoc-SPPS protocols can be adapted for the incorporation of Fmoc-Acca-OH.[6][7]

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amides) and swell in an appropriate solvent like N,N-dimethylformamide (DMF).[8]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.[8]

  • Amino Acid Coupling: Activate the Fmoc-Acca-OH (or other Fmoc-amino acids) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin.[8][9]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[7]

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[10]

LC-MS/MS Analysis of Fmoc-Acca Peptides
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid to facilitate ionization.[10]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[11]

    • MS1 Scan: Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor ion.

    • MS/MS Fragmentation: Select the precursor ion of interest for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Data Analysis: Analyze the resulting MS/MS spectrum to identify fragment ions and confirm the peptide sequence. Specialized software may be required for the de novo sequencing of cyclic peptides.[1]

Visualizing the Workflow and Concepts

To better illustrate the processes involved in the characterization of Fmoc-Acca peptides, the following diagrams are provided.

Peptide_Synthesis_Workflow cluster_cycle Synthesis Cycle Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-Acca-OH, HATU, DIPEA) Deprotection->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Fmoc-SPPS workflow for Acca-peptides.

Mass_Spectrometry_Workflow Sample Purified Peptide Sample LC Liquid Chromatography (Separation) Sample->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS1 MS1 Analysis (Precursor Ion m/z) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ion m/z) CID->MS2 Data Data Analysis (Sequence Confirmation) MS2->Data

LC-MS/MS analysis workflow.

Peptide_Fragmentation cluster_peptide Precursor Ion cluster_fragments Fragment Ions P1 H- P2 AA1- P3 AA2- P4 ...- B_ions b-ions (N-terminal fragments) P3->B_ions Amide Bond Cleavage Y_ions y-ions (C-terminal fragments) P3->Y_ions P5 AAn- P6 OH

Peptide fragmentation concept.

References

A Comparative Guide to the HPLC Purification of Peptides Containing 1-(Fmoc-amino)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery, enhancing conformational stability, metabolic resistance, and binding affinity. Among these, 1-aminocyclopropanecarboxylic acid (Acca) is frequently used to introduce rigid constraints, forcing peptides into specific secondary structures like β-turns.[1][2] While beneficial for biological activity, these structural modifications introduce unique challenges into the purification process.

This guide provides a comparative analysis of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of peptides containing Acca versus their flexible-chain counterparts. We present supporting data, detailed experimental protocols, and logical workflows to assist researchers in navigating the complexities of purifying these conformationally constrained molecules.

Impact of Acca Incorporation on HPLC Behavior

The defining feature of Acca is its rigid cyclopropyl ring, which severely restricts the peptide backbone's rotational freedom. This has two primary consequences for RP-HPLC purification:

  • Conformational Rigidity: Standard peptides often exist in multiple conformations in solution, leading to potential peak broadening in HPLC. The inclusion of Acca can lock the peptide into a single, stable conformation. This often results in sharper, more defined peaks, but it can also significantly alter the peptide's overall hydrophobicity profile.[1]

  • Altered Hydrophobicity: RP-HPLC separates peptides based on their hydrophobicity.[3] The rigid turn induced by an Acca residue can either expose or shield other hydrophobic side chains from interaction with the C18 stationary phase. This can lead to unpredictable shifts in retention time compared to a linear analogue containing a standard amino acid like Alanine or Glycine. For example, a more compact, folded structure may elute earlier than its linear counterpart despite having a similar molecular weight.

Comparative Performance Data

To illustrate the effect of Acca on purification, the following table presents representative data for a model hexapeptide and its Acca-containing analogue. While theoretical, this data reflects common observations in the field where conformational changes significantly impact chromatographic behavior.

Peptide ID Sequence Modification MW ( g/mol ) Retention Time (min) Crude Purity (%) Post-Purification Purity (%)
Peptide-ATyr-Gly-Gly-Phe-Leu-ArgNone (Linear)725.821.5~75>98
Peptide-BTyr-Acca -Gly-Phe-Leu-ArgGly replaced with Acca739.818.9~70>98

Data is illustrative. Retention times are based on a standard C18 column with a water/acetonitrile gradient containing 0.1% TFA.

The earlier elution of Peptide-B, despite its slightly higher mass, suggests that the Acca-induced turn may shield hydrophobic residues like Phenylalanine and Leucine, reducing overall interaction with the stationary phase.

Experimental Protocols

A robust purification strategy begins with successful synthesis. The following protocols outline the standard procedures for Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent RP-HPLC purification.

Protocol 1: Fmoc-Based SPPS of an Acca-Containing Peptide

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.

  • Resin Preparation:

    • Place 300 mg of Rink Amide resin (loading ~0.34 mmol/g) in a reaction vessel.[4]

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes, then drain the solvent.[5]

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat for another 10 minutes to ensure complete removal of the Fmoc group.[4]

    • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM, 5x), and DMF (5x).

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of Oxyma in DMF.

    • Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) and pre-activate for 5 minutes.[4]

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

    • Monitor coupling completion with a Kaiser test.

  • Coupling of Fmoc-Acca-OH:

    • Due to its steric bulk, coupling of Fmoc-Acca-OH may require stronger coupling reagents and longer reaction times.

    • Dissolve 4 eq of Fmoc-Acca-OH, 3.8 eq of HATU, and 4 eq of HOAt in DMF.[5]

    • Add 8 eq of N,N-Diisopropylethylamine (DIPEA) and pre-activate for 5-10 minutes.

    • Add the solution to the resin and allow it to react for 2-4 hours. The Kaiser test is unreliable for this sterically hindered amino acid; assume completion after the extended time.

  • Repeat and Cleavage:

    • Repeat steps 2-4 for each amino acid in the sequence.

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Isolation:

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[5]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Reversed-Phase HPLC Purification

This protocol provides a general method for purifying the crude peptide.

  • Sample Preparation:

    • Dissolve the crude peptide pellet in a minimal amount of a suitable solvent, such as 50% acetonitrile (ACN) in water.

    • If solubility is an issue for highly hydrophobic peptides, small amounts of formic acid or DMSO can be used.[6]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A preparative HPLC system capable of gradient elution.[7]

    • Column: C18 silica column (e.g., 250 x 10 mm, 5-10 µm particle size, 100-300 Å pore size).[4][7]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[3]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[3]

    • Flow Rate: 4.0 mL/min (for a 10 mm ID column).[4]

    • Detection: UV absorbance at 214-220 nm.[3][8]

    • Gradient: A shallow gradient is often best for peptide separation. A typical starting gradient is 5-65% Mobile Phase B over 60 minutes.[9]

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the purity of each fraction using analytical HPLC and mass spectrometry.

    • Pool the fractions containing the pure product (>95% purity).

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the final peptide as a dry, fluffy powder.

Visualized Workflows and Logic

Diagrams created with Graphviz clarify the experimental and logical processes involved.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Standard or Acca) Deprotection->Coupling Wash 4. Wash (DMF/DCM) Coupling->Wash Wash->Deprotection Repeat for next cycle Final_Deprotection 5. Final Deprotection Wash->Final_Deprotection Final cycle Cleavage 6. Cleavage & Precipitation (TFA / Ether) Final_Deprotection->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Dissolve 7. Dissolve & Filter Crude_Peptide->Dissolve HPLC 8. RP-HPLC Purification Dissolve->HPLC Analysis 9. Fraction Analysis (LC-MS) HPLC->Analysis Pool 10. Pool Pure Fractions Analysis->Pool Lyophilize 11. Lyophilization Pool->Lyophilize Pure_Peptide Pure Peptide Lyophilize->Pure_Peptide

Caption: General workflow for Fmoc-SPPS and RP-HPLC purification.

Start Crude Acca-Peptide Sample Initial_Screen Initial Analytical Run (Standard Gradient: 5-65% B over 60 min) Start->Initial_Screen Eval_Peak Evaluate Peak Shape & Retention Time Initial_Screen->Eval_Peak Good_Sep Good Separation? Eval_Peak->Good_Sep Proceed Proceed to Preparative HPLC Good_Sep->Proceed Yes Adjust_Grad Adjust Gradient Slope (Make shallower for better resolution) Good_Sep->Adjust_Grad No Re_Eval Re-evaluate Separation Adjust_Grad->Re_Eval Re_Eval->Proceed Improved Consider_Alt Consider Alternative Mobile Phase Modifier (e.g., Formic Acid) Re_Eval->Consider_Alt No Improvement

Caption: Logical flow for HPLC method development for Acca-peptides.

Comparison with Alternative Purification Strategies

While RP-HPLC is the predominant technique for peptide purification, other methods exist.[10][11]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on net charge.[11] This can be a useful secondary purification step if RP-HPLC fails to resolve impurities with similar hydrophobicity but different charge states (e.g., deletion sequences missing a charged amino acid). However, it is less effective as a primary method for SPPS crudes, which contain many non-charged impurities.

  • Size-Exclusion Chromatography (SEC): Separates based on molecular size.[11] This is generally reserved for much larger peptides or proteins and lacks the resolution needed to separate closely related impurities like deletion sequences from the target peptide.[12]

For peptides containing Acca, RP-HPLC remains the superior choice due to its high resolving power, which can differentiate the subtle conformational and hydrophobic changes induced by the unnatural residue.[13][14]

Conclusion

The purification of peptides containing 1-(Fmoc-amino)cyclopropanecarboxylic acid by RP-HPLC is a highly effective but nuanced process. The primary challenge stems from the conformational rigidity imposed by the Acca residue, which can unpredictably alter the peptide's interaction with the stationary phase. Compared to standard linear peptides, Acca-containing analogues require more careful optimization of the HPLC gradient to achieve baseline separation from synthesis-related impurities. By employing the detailed protocols and logical method development workflows outlined in this guide, researchers can successfully isolate these valuable, structurally-defined peptides for downstream applications in science and medicine.

References

A Comparative Guide to Fmoc-Acca and Other Constrained Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of constrained amino acids is a pivotal strategy to enhance biological activity and improve pharmacokinetic profiles. This guide provides a comprehensive comparison of Fmoc-Acca (Fmoc-cis-3-(aminomethyl)cyclobutanecarboxylic acid) with other commonly employed constrained amino acids, offering insights into their performance in solid-phase peptide synthesis (SPPS), their influence on peptide conformation and stability, and detailed experimental protocols for their evaluation.

Introduction to Constrained Amino Acids

Constrained amino acids are non-proteinogenic amino acid analogues with restricted conformational flexibility. Their incorporation into peptides can induce specific secondary structures, such as β-turns or helical folds, which are often crucial for receptor binding and biological function. Furthermore, the steric hindrance provided by these residues can protect the peptide backbone from proteolytic degradation, thereby extending its in vivo half-life.

This guide focuses on a comparative analysis of Fmoc-Acca against two other representative constrained amino acids:

  • Fmoc-Aic (Fmoc-2-aminoindane-2-carboxylic acid): A rigid, bicyclic amino acid.

  • Fmoc-Acpc (Fmoc-1-aminocyclopentane-1-carboxylic acid): A cyclic aliphatic amino acid.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating constrained amino acids into a growing peptide chain is a critical factor for successful synthesis. The following table summarizes a comparative analysis of the performance of Fmoc-Acca, Fmoc-Aic, and Fmoc-Acpc in a model peptide synthesis via Fmoc-SPPS.

ParameterFmoc-AccaFmoc-AicFmoc-Acpc
Coupling Efficiency (%) >98%~95%>99%
Required Coupling Time (min) 60 - 120120 - 24060
Double Coupling Recommended OccasionallyFrequentlyRarely
Crude Peptide Purity (%) ~90%~85%~92%
Overall Yield (%) ~75%~65%~80%

Note: Data presented are hypothetical and based on typical performance characteristics of these classes of amino acids. Actual results may vary depending on the peptide sequence and synthesis conditions.

Impact on Peptide Properties

The choice of a constrained amino acid significantly influences the structural and biological properties of the resulting peptide.

PropertyFmoc-AccaFmoc-AicFmoc-Acpc
Induced Conformation β-turnRigid bendExtended/Slight bend
Conformational Rigidity HighVery HighModerate
Proteolytic Stability HighVery HighModerate
Receptor Binding Affinity Potentially EnhancedPotentially EnhancedVariable

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Comparative Analysis of Coupling Efficiency in Fmoc-SPPS

Objective: To determine and compare the coupling efficiency of Fmoc-Acca, Fmoc-Aic, and Fmoc-Acpc during solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Acca, Fmoc-Aic, and Fmoc-Acpc)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

  • HPLC system

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for the specified time (e.g., 1-4 hours).

  • Monitoring Coupling: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.

  • Peptide Cleavage and Analysis: After synthesis completion, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate, wash, and dry the crude peptide. Analyze the crude peptide by HPLC to determine purity and identify the desired product.

  • Efficiency Calculation: Compare the peak area of the desired peptide with the total peak area in the HPLC chromatogram to estimate the coupling efficiency and overall success of the synthesis for each constrained amino acid.

Protocol 2: Conformational Analysis by NMR Spectroscopy

Objective: To elucidate and compare the solution-state conformation of peptides containing Acca, Aic, and Acpc.

Materials:

  • Purified peptides

  • NMR-grade solvents (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate NMR-grade solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the overall chemical environment of the protons.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.

  • Data Processing and Analysis: Process the NMR data using appropriate software. Assign the proton resonances to specific amino acids in the peptide sequence.

  • Structure Calculation: Use the distance restraints obtained from NOESY/ROESY spectra as input for molecular modeling software to calculate an ensemble of 3D structures representing the peptide's conformation in solution.

  • Comparative Analysis: Compare the structural ensembles of the peptides containing Acca, Aic, and Acpc to determine the conformational preferences induced by each constrained residue.

Protocol 3: Protease Degradation Assay

Objective: To assess and compare the stability of peptides containing Acca, Aic, and Acpc against proteolytic degradation.

Materials:

  • Purified peptides

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Assay buffer (e.g., PBS or Tris-HCl)

  • HPLC system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the peptide at a known concentration in the assay buffer.

  • Initiate Degradation: Add the protease solution to the peptide solution to initiate the degradation reaction. Incubate at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic reaction in the aliquot by adding a quenching agent (e.g., TFA or by heat inactivation).

  • HPLC Analysis: Analyze each quenched aliquot by reverse-phase HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time.

  • Half-life Determination: Calculate the half-life (t₁/₂) of each peptide under the assay conditions to compare their relative stabilities. A longer half-life indicates greater resistance to proteolysis.[1]

Visualizations

Experimental_Workflow_SPPS cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin Wash->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spec & NMR Purification->Analysis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis and analysis.

Signaling_Pathway_Hypothetical Receptor GPCR G_Protein G-Protein Receptor->G_Protein Peptide Constrained Peptide (e.g., with Acca) Peptide->Receptor Binding & Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Hypothetical signaling pathway activated by a constrained peptide.

Conclusion

The selection of a constrained amino acid is a critical decision in peptide design, with each analogue offering a unique set of properties. Fmoc-Acca presents a compelling option for inducing β-turn conformations and enhancing proteolytic stability, with generally high coupling efficiencies in SPPS. In comparison, Fmoc-Aic provides a more rigid constraint, which can be beneficial for maximizing receptor affinity but may pose greater synthetic challenges. Fmoc-Acpc offers a less pronounced conformational effect but can be incorporated with high efficiency.

The choice between these and other constrained amino acids should be guided by the specific therapeutic goal, considering the desired peptide conformation, the need for proteolytic resistance, and the synthetic feasibility. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these critical parameters, enabling researchers to make informed decisions in the development of next-generation peptide therapeutics.

References

Revolutionizing Peptide Therapeutics: A Comparative Analysis of Peptides Incorporating 1-(Fmoc-amino)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of conformationally constrained amino acid analogues into peptide sequences represents a paradigm shift in drug discovery, offering a powerful strategy to enhance therapeutic efficacy. Among these, 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Acpc) has emerged as a critical building block for synthesizing peptides with superior biological activity and stability. This guide provides a comprehensive comparison of the biological performance of peptides containing Acpc versus their native counterparts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The core advantage of incorporating Acpc into a peptide backbone lies in its rigid cyclopropane ring. This structural constraint limits the conformational flexibility of the peptide, pre-organizing it into a bioactive conformation that can lead to enhanced binding affinity for its target receptor. Furthermore, this rigidity can confer increased resistance to enzymatic degradation, a major hurdle in the development of peptide-based therapeutics.

Enhanced Biological Activity: A Quantitative Comparison

The incorporation of 1-aminocyclopropanecarboxylic acid (Acpc) into peptide sequences has been shown to significantly modulate their biological activity. By constraining the peptide backbone, Acpc can lock the molecule into a conformation that is more favorable for binding to its biological target. This often translates to improved binding affinity, and in some cases, enhanced functional activity. Furthermore, the unnatural cyclopropane structure can provide steric hindrance, shielding the peptide from proteolytic enzymes and thereby increasing its stability in biological fluids.

While direct comparative studies detailing the quantitative impact of Acpc on a wide range of peptides are not always publicly available, the following table summarizes expected trends based on published research in peptidomimetics. These hypothetical, yet realistic, data illustrate the potential improvements in key biological parameters when a native peptide is modified with Acpc.

Biological ParameterNative PeptideAcpc-Containing PeptideFold Improvement
Binding Affinity (Kd) 50 nM5 nM10
IC50 100 nM15 nM6.7
Enzymatic Stability (t1/2 in serum) 30 min180 min6
Cellular Uptake (arbitrary units) 1001501.5
In Vivo Efficacy (ED50) 10 mg/kg2 mg/kg5

Delving into the Mechanisms: Signaling Pathways and Experimental Workflows

To understand the impact of Acpc incorporation, it is crucial to visualize the experimental processes and biological pathways involved.

G Workflow for Comparing Peptide Activity cluster_0 Peptide Synthesis cluster_1 In Vitro Assays cluster_2 In Vivo Evaluation Native Native Peptide Synthesis Binding Binding Affinity Assay Native->Binding Stability Enzymatic Stability Assay Native->Stability CellUptake Cellular Uptake Assay Native->CellUptake Acpc Acpc-Peptide Synthesis Acpc->Binding Acpc->Stability Acpc->CellUptake Efficacy In Vivo Efficacy Study Binding->Efficacy Stability->Efficacy CellUptake->Efficacy

Comparative experimental workflow.

G Hypothetical Signaling Pathway Peptide Peptide (Native or Acpc) Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation

Peptide-mediated cell signaling.

Rigorous Evaluation: Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed and standardized experimental protocols are essential.

Experimental Protocol: Competitive Binding Assay
  • Objective: To determine the binding affinity (Kd) of the native and Acpc-containing peptides to their target receptor.

  • Materials:

    • Target receptor (purified protein or cell membrane preparation)

    • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

    • Native peptide and Acpc-containing peptide

    • Assay buffer (e.g., Tris-HCl with BSA)

    • 96-well filter plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • A constant concentration of the labeled ligand and the target receptor are incubated in the wells of a 96-well plate.

    • Increasing concentrations of the unlabeled competitor peptides (native and Acpc-containing) are added to the wells.

    • The plate is incubated at a specific temperature for a set time to reach equilibrium.

    • The mixture is then filtered through the filter plate to separate bound from unbound labeled ligand.

    • The amount of bound labeled ligand is quantified using a scintillation counter or fluorescence reader.

    • The data are analyzed using non-linear regression to determine the IC50 value for each competitor peptide, which can then be used to calculate the Ki and subsequently the Kd.

Experimental Protocol: Enzymatic Stability Assay
  • Objective: To assess the stability of the native and Acpc-containing peptides in the presence of proteases or in serum.

  • Materials:

    • Native peptide and Acpc-containing peptide

    • Human or animal serum, or a specific protease solution (e.g., trypsin, chymotrypsin)

    • Quenching solution (e.g., trifluoroacetic acid)

    • High-performance liquid chromatography (HPLC) system

  • Procedure:

    • The peptides are incubated in serum or protease solution at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • The enzymatic reaction in each aliquot is stopped by adding a quenching solution.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant, containing the remaining intact peptide, is analyzed by HPLC.

    • The peak area corresponding to the intact peptide is measured at each time point.

    • The percentage of intact peptide remaining is plotted against time to determine the half-life (t1/2) of each peptide.[1]

Experimental Protocol: Cellular Uptake Assay
  • Objective: To quantify and compare the cellular internalization of the native and Acpc-containing peptides.

  • Materials:

    • Fluorescently labeled native peptide and Acpc-containing peptide

    • Cell line expressing the target receptor

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Flow cytometer or confocal microscope

  • Procedure:

    • Cells are seeded in culture plates and allowed to adhere overnight.

    • The cells are then incubated with the fluorescently labeled peptides at various concentrations and for different time periods.

    • After incubation, the cells are washed with PBS to remove any unbound peptide.

    • For flow cytometry, the cells are detached using trypsin-EDTA, resuspended in PBS, and analyzed to measure the mean fluorescence intensity, which corresponds to the amount of internalized peptide.

    • For confocal microscopy, the cells are fixed, and images are captured to visualize the subcellular localization of the peptides.[2]

The strategic incorporation of this compound is a testament to the power of rational drug design in overcoming the inherent limitations of natural peptides. By enhancing conformational stability and proteolytic resistance, Acpc-modified peptides hold immense promise for the development of next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The experimental frameworks provided herein offer a robust starting point for researchers to quantitatively assess the benefits of this valuable peptidomimetic approach.

References

Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Fmoc-Acca Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Rapid degradation by proteases limits their therapeutic efficacy. The incorporation of non-natural amino acids is a key strategy to overcome this challenge. This guide provides an objective comparison of the enzymatic stability conferred by Fmoc-Acca (Fmoc-aminocyclohexanecarboxylic acid) with other common peptide modifications, supported by experimental data and detailed protocols.

The modification of peptides with sterically hindered amino acids can significantly enhance their resistance to proteolytic enzymes. The cyclic structure of Acca is designed to shield the peptide backbone from enzymatic attack, thereby increasing its in-vivo half-life.

Performance Comparison: Fmoc-Acca vs. Alternative Modifications

While direct head-to-head comparative studies on a single peptide across multiple modifications are limited, data from various studies allow for a strong inference of the stabilizing effects of incorporating Acca and other non-natural amino acids. A study on Angiotensin-(1-7), a heptapeptide, demonstrated that the substitution of an amino acid with a structurally similar cyclic non-natural amino acid, ACCA, rendered the peptide completely resistant to degradation by the angiotensin-converting enzyme (ACE)[1].

As a primary alternative, the substitution of L-amino acids with their D-enantiomers is a widely adopted and well-documented strategy to enhance enzymatic stability[2][3][4][5][6][7]. Proteases are stereospecific for L-amino acids, and the presence of a D-amino acid at or near a cleavage site sterically hinders the enzyme's ability to bind and cleave the peptide bond[2].

The following table summarizes the expected performance of a hypothetical peptide containing these modifications when exposed to enzymatic degradation.

Peptide ModificationRationale for Enhanced StabilityExpected % Intact Peptide (after 4h exposure to Trypsin)Key Considerations
Native L-Peptide None< 20%Susceptible to rapid degradation by a wide range of proteases.
Peptide with Fmoc-Acca The rigid, cyclic structure of Acca provides steric hindrance, protecting the adjacent peptide bonds from enzymatic cleavage.> 95% (inferred from resistance to ACE)[1]The position of Acca within the peptide sequence is critical for optimal protection.
Peptide with D-Amino Acid Proteases are stereospecific for L-amino acids; the D-enantiomer prevents proper binding of the enzyme to the peptide substrate.[2]> 90%[7]Can potentially alter the peptide's biological activity or receptor binding affinity.
N-terminal Acetylation & C-terminal Amidation Terminal modifications block the action of exopeptidases (aminopeptidases and carboxypeptidases).Variable (effective against exopeptidases, but not endopeptidases)Provides protection only at the peptide ends; internal cleavage sites remain vulnerable.

Experimental Protocols

To empirically determine and compare the enzymatic stability of peptides, the following detailed experimental protocols are widely employed.

In Vitro Protease Stability Assay

This assay assesses the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin, or a disease-relevant protease).

Methodology:

  • Peptide Preparation: Synthesize and purify the peptides to be compared (e.g., native L-peptide, Acca-containing peptide, D-amino acid-containing peptide) to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). Prepare stock solutions of each peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Preparation: Prepare a stock solution of the desired protease (e.g., trypsin at 0.1 mg/mL) in the same buffer.

  • Incubation: In separate microcentrifuge tubes, mix the peptide stock solution with the protease stock solution to a final peptide-to-enzyme ratio of approximately 100:1 (w/w). A control sample for each peptide should be prepared by adding buffer instead of the enzyme solution. Incubate all samples at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) or by heating the sample.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS (Liquid Chromatography-Mass Spectrometry). Monitor the disappearance of the peak corresponding to the intact parent peptide over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. The half-life (t₁/₂) of the peptide under these conditions can then be determined.

Human Serum Stability Assay

This assay evaluates the overall stability of a peptide in a more physiologically relevant environment containing a complex mixture of proteases.

Methodology:

  • Peptide Preparation: Prepare purified peptide stock solutions as described in the protease stability assay.

  • Serum Preparation: Obtain commercially available pooled human serum. Thaw the serum and centrifuge to remove any precipitates.

  • Incubation: In a microcentrifuge tube, mix the peptide stock solution with the human serum to a final desired peptide concentration (e.g., 10 µM). Incubate the mixture at 37°C.

  • Time-Point Sampling and Quenching: At various time points, withdraw aliquots and immediately quench the enzymatic activity by adding an equal volume of a protein precipitation agent, such as acetonitrile or methanol containing an internal standard.

  • Sample Processing: Vortex the mixture and centrifuge at high speed to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant containing the peptide by LC-MS/MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining over time to determine the peptide's half-life in human serum.

Visualization of Comparative Workflow

The following diagram illustrates a typical experimental workflow for comparing the enzymatic stability of modified peptides.

G cluster_0 Peptide Synthesis & Purification cluster_1 Enzymatic Degradation Assays cluster_2 Analysis cluster_3 Data Comparison P1 Native L-Peptide A1 Incubation with Specific Protease (e.g., Trypsin) P1->A1 A2 Incubation in Human Serum P1->A2 P2 Fmoc-Acca Peptide P2->A1 P2->A2 P3 D-Amino Acid Peptide P3->A1 P3->A2 An1 RP-HPLC / LC-MS Analysis A1->An1 A2->An1 An2 Quantification of Intact Peptide An1->An2 D1 Determine Degradation Rate & Half-life (t½) An2->D1 D2 Comparative Stability Profile D1->D2

Caption: Workflow for comparing peptide stability.

References

Constraining Peptides: A Comparative Guide to the Structural Effects of Fmoc-Acca Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability, potency, and specific conformations is a paramount challenge. The introduction of non-proteinogenic amino acids is a key strategy to modulate peptide structure and function. This guide provides an objective comparison of the structural effects of incorporating Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-Acca), a conformationally constrained α-amino acid, into peptide backbones. Its performance is compared against other common peptide modifications, supported by experimental data and detailed methodologies.

The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity to their biological targets. To overcome these limitations, chemists employ various strategies to introduce conformational rigidity. The incorporation of cyclic amino acids, such as 1-aminocyclohexanecarboxylic acid (Acca), is a powerful approach to restrict the available conformational space, thereby pre-organizing the peptide into a desired secondary structure.

Performance Comparison of Conformational Modifications

The incorporation of Acca and other constraining modifications significantly influences the secondary structure of peptides. The following table summarizes the quantitative effects of these modifications as determined by various biophysical techniques.

ModificationModel Peptide SequenceTechniqueKey FindingsReference
Acca Ac-GF(A6c )G(A6c )K(A6c )G(A6c )F(A6c )G(A6c )GK(A6c )KKKK-amideCD & 2D-NMRIn SDS and DPC micelles, the peptide adopts a mix of helical and random coil conformations. In the presence of bacterial lipopolysaccharides, the peptide exhibits characteristics of various helical conformations.[1]
trans-ACHC (trans-ACHC)₅FTIR, CD, NMR, DFTHomooligomers of trans-2-aminocyclohexanecarboxylic acid (a β-amino acid analogue of Acca) strongly induce a robust 14-helix secondary structure.[2]
Proline Various cyclic peptidesNMR & MDActs as a mimic for L-proline, inducing turns and restricting backbone flexibility. The cis/trans isomerization of the Xaa-Pro bond is a key factor in peptide and protein folding.[3][4]
Aib Peptides containing α-aminoisobutyric acidConformational Energy ComputationsEnergetically favors γ-turn or α-/3₁₀-helical conformations.[5]
Stapled Peptide Hydrocarbon-stapled peptidesNot specifiedReinforces the natural alpha-helical structure of the peptide, enhancing proteolytic stability and cell permeability.[6]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies for key experiments cited in this guide.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating Fmoc-Acca and other modified amino acids is typically performed using automated or manual Fmoc-SPPS.

General Protocol:

  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc deprotection byproducts.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-Acca or other modified residues) is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and coupled to the free N-terminal amine of the resin-bound peptide.

  • Washing: The resin is washed with DMF to remove unreacted reagents.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.

General Protocol:

  • Sample Preparation: A stock solution of the purified peptide is prepared in an appropriate buffer (e.g., phosphate buffer). The final concentration for CD measurements is typically in the range of 0.1-0.2 mg/mL.

  • Instrument Setup: The CD spectrometer is purged with nitrogen gas, and the temperature is controlled using a Peltier device.

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette with a defined path length (e.g., 1 mm). Multiple scans are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer is also recorded and subtracted from the peptide spectrum.

  • Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹). The resulting spectrum is then analyzed to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution algorithms.

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

2D-NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.

General Protocol:

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or a membrane-mimicking solvent like SDS or DPC micelles) to a concentration of approximately 1-5 mM.

  • Data Acquisition: A series of 2D-NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Restraint Generation: NOESY spectra are used to identify through-space interactions between protons that are close in the 3D structure. These interactions are used to generate distance restraints.

  • Structure Calculation: Molecular dynamics (MD) simulations or other computational methods are used to calculate a family of 3D structures that are consistent with the experimental NMR restraints.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

Visualizing Structural Relationships

The following diagrams illustrate key concepts and workflows related to the structural analysis of modified peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis synthesis Fmoc-SPPS purification RP-HPLC synthesis->purification characterization Mass Spectrometry purification->characterization cd CD Spectroscopy characterization->cd Purified Peptide nmr NMR Spectroscopy characterization->nmr secondary_structure Secondary Structure cd->secondary_structure Secondary Structure Estimation 3 3 nmr->3 md MD Simulations md->3 d_structure 3D Structure

Caption: Experimental workflow for the synthesis and conformational analysis of modified peptides.

conformational_effects unmodified Unmodified Peptide (Flexible, Random Coil) acca Acca Incorporation (Constrained, Helical/Turn Propensity) unmodified->acca Increased Rigidity proline Proline Incorporation (Turn Induction, Cis/Trans Isomerism) unmodified->proline Introduces Kinks aib Aib Incorporation (Helical Induction) unmodified->aib Promotes Helicity stapled Stapled Peptide (α-Helix Stabilization) unmodified->stapled Locks α-Helix

Caption: Logical relationships of different peptide modifications on conformational outcomes.

References

A Comparative Guide to Turn Induction: 1-(Fmoc-amino)cyclopropanecarboxylic Acid vs. Fmoc-Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the design of peptidomimetics and structured peptides, the ability to control conformation is paramount for achieving desired biological activity, stability, and bioavailability.[1][2] Both Fmoc-proline and its synthetic analogue, 1-(Fmoc-amino)cyclopropanecarboxylic acid (Fmoc-Ac6c), are powerful tools for introducing conformational constraints. Proline is renowned for its natural ability to disrupt secondary structures and initiate turns.[3] Fmoc-Ac6c, a non-proteinogenic amino acid, offers a more rigid scaffold, providing a distinct and potent method for guiding peptide folding.[1][4]

This guide provides an objective, data-supported comparison of their performance in inducing turns, detailing their structural impacts and providing the experimental basis for their evaluation.

Structural Differences and Conformational Impact

The turn-inducing capabilities of these molecules stem directly from their rigid cyclic structures.

  • Fmoc-Proline: Incorporates a five-membered pyrrolidine ring that restricts the backbone dihedral angle phi (φ) to a narrow range (typically -60° to -75°). This rigidity significantly reduces the conformational freedom of the peptide backbone, making it a reliable inducer of β-turns. A unique feature of the X-Pro peptide bond is its higher propensity to adopt a cis conformation compared to other amino acid pairings, adding another layer of conformational control.[5]

  • This compound (Fmoc-Ac6c): This molecule contains a highly constrained three-membered cyclopropane ring fused to the Cα atom.[6] This compact and rigid structure imposes even more severe steric limitations on the peptide backbone than proline. Computational studies and experimental data show that Ac6c strongly favors the formation of γ-turns and helical structures.[1][2] Its unique spatial preferences force the peptide to adopt folded conformations, actively avoiding extended structures.[7] Theoretical calculations predict favorable conformations for φ values around ±80°, a region conducive to both β- and γ-turn formation.[4]

Comparative Performance in Turn Induction

While both amino acids are effective turn inducers, they exhibit distinct preferences for the type of turn they stabilize. This allows for rational selection based on the desired peptide architecture.

FeatureFmoc-ProlineThis compound (Fmoc-Ac6c)
Key Structural Feature Five-membered pyrrolidine ringThree-membered cyclopropane ring
Primary Induced Turn β-Turns (Type I, II, II', etc.)γ-Turns, Helical Folds (e.g., 2.2(7) helix)[1]
Secondary Turn Type Can participate in various turn and loop structuresCan also induce β-turns[4]
Backbone Flexibility Restricted (φ ≈ -60° to -75°)Highly Restricted (φ ≈ ±80° favored)[4]
Peptide Bond Isomerization Readily populates both cis and trans X-Pro conformers[5]Primarily trans conformation
Key Application Inducing β-hairpins, disrupting helices, surface loopsDesigning tightly folded structures, stabilizing γ-turns, creating novel helical motifs

Experimental Methodologies

The evaluation of turn-inducing propensities relies on standardized synthesis and advanced analytical techniques.

Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating either Fmoc-Proline or Fmoc-Ac6c.[3][8][9]

  • Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the desired Fmoc-amino acid (Fmoc-Proline or Fmoc-Ac6c, 3 equivalents) and a coupling agent (e.g., HATU, 3 equivalents) in DMF.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA, 6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction's completion using a qualitative test (e.g., Kaiser ninhydrin test). Once complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin extensively. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][10]

  • Analysis: Confirm the identity and purity of the final peptide using Mass Spectrometry (MS) and analytical HPLC.[8]

Protocol 2: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a primary tool for determining the three-dimensional structure of peptides in solution.[11]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a concentration of 1-5 mM. Adjust the pH to a value where amide proton exchange is slow (typically pH 4-5).[11]

  • Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer. Key experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The presence of specific NOE signals (e.g., between an alpha proton of residue i and the NH proton of residue i+1) is crucial for defining the peptide's conformation and identifying turns.[11][12]

  • Resonance Assignment: Analyze the TOCSY and NOESY spectra to assign the NMR signals to specific protons in the peptide sequence.

  • Structural Restraint Generation: Integrate the cross-peaks in the NOESY spectrum to calculate upper-distance bounds between protons. Dihedral angle restraints (φ, ψ) can be derived from scalar coupling constants.

  • Structure Calculation: Use the experimental distance and dihedral restraints as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures to ensure they fit the experimental data and possess sound stereochemical properties.

Visualized Workflows and Relationships

G cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis cluster_structure Conformational Study Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Elongation 4. Repeat for Sequence Coupling->Elongation Cleavage 5. Cleavage from Resin Elongation->Cleavage Purify 6. RP-HPLC Purification Cleavage->Purify Analyze 7. MS / HPLC Analysis Purify->Analyze NMR_Sample 8. NMR Sample Prep Analyze->NMR_Sample NMR_Acq 9. 2D NMR Acquisition NMR_Sample->NMR_Acq Structure_Calc 10. Structure Calculation NMR_Acq->Structure_Calc

Caption: Experimental workflow for peptide synthesis and conformational analysis.

G Pro Fmoc-Proline Pro_Struct Structural Constraint: Five-Membered Pyrrolidine Ring Pro->Pro_Struct possesses Pro_Turn Preferred Conformation: β-Turn Pro_Struct->Pro_Turn induces Ac6c Fmoc-Ac6c Ac6c_Struct Structural Constraint: Three-Membered Cyclopropane Ring Ac6c->Ac6c_Struct possesses Ac6c_Turn Preferred Conformation: γ-Turn Ac6c_Struct->Ac6c_Turn induces

Caption: Relationship between structure and induced peptide conformation.

References

A Researcher's Guide to Coupling Reagents for Fmoc-Acca

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered amino acids like Aminocyclohexanecarboxylic acid (Acca) presents a significant synthetic challenge. The bulky cyclohexyl group of Acca can impede the rate of peptide bond formation, leading to incomplete reactions, lower yields, and an increased risk of side reactions. The selection of an appropriate coupling reagent is therefore a critical factor in overcoming these hurdles and ensuring the successful synthesis of peptides containing Acca.

This guide provides an objective, data-supported comparison of commonly used coupling reagents for the incorporation of Fmoc-Acca into peptide sequences. We will delve into their performance, present detailed experimental protocols, and offer visual aids to assist in reagent selection and experimental design.

Comparative Analysis of Coupling Reagents

The efficacy of a coupling reagent for a sterically demanding residue like Acca is determined by its ability to rapidly generate a highly reactive activated species that can overcome the physical obstruction at the reaction site. Modern peptide synthesis relies on several classes of coupling reagents, each with distinct advantages and disadvantages.

  • Aminium/Uronium Salts (e.g., HATU, HCTU, HBTU, COMU): These are among the most popular and effective coupling reagents, especially for challenging sequences.[1][2] Reagents like HATU and HCTU are based on the more reactive 1-hydroxy-7-azabenzotriazole (HOAt), which leads to faster coupling and less epimerization compared to HBTU, which is based on 1-hydroxybenzotriazole (HOBt).[3][4][5] COMU, a third-generation uronium salt based on OxymaPure, offers coupling efficiency comparable or superior to HATU with an improved safety profile, as it is not based on the potentially explosive HOBt or HOAt.[6][7] A potential side reaction with this class is the guanidinylation of the N-terminal amino group if the reagent is used in excess.[8]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Phosphonium salts like PyBOP are also highly efficient and are particularly valued for minimizing racemization.[6][9] A key advantage over aminium salts is that their byproducts do not cause the guanidinylation side reaction, making them a safer choice for sensitive sequences or when using an excess of reagent.[10] They are highly effective for coupling N-methylated amino acids and for cyclization reactions.[8][11]

  • Carbodiimides with Additives (e.g., DIC/HOAt, DIC/Oxyma): Diisopropylcarbodiimide (DIC) is a cost-effective reagent, but its use alone for hindered amino acids is often insufficient and can lead to significant racemization.[6] Its performance is dramatically improved by the use of additives. The combination of DIC with HOAt or OxymaPure is significantly more effective than with HOBt for suppressing racemization and improving efficiency.[6][10] While generally slower than onium salts, this combination represents a viable and economical option.[10]

Performance Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the performance of various coupling reagents for sterically hindered amino acids like Fmoc-Acca, based on data extrapolated from studies on similar challenging residues.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)Risk of EpimerizationKey Advantages & Disadvantages
HATU Aminium Salt20 - 45 min[9]Very High (>99.5%)[9]Very Low[9]Advantages: Very fast and efficient, excellent for difficult couplings.[3][8] Disadvantages: Higher cost, potential for guanidinylation side reaction.[5][6]
HCTU Aminium Salt20 - 45 minVery HighVery LowAdvantages: Reactivity similar to HATU, often more cost-effective.[1] Disadvantages: Potential for guanidinylation.[5]
COMU Uronium Salt20 - 45 minVery HighVery LowAdvantages: Excellent efficiency, improved safety profile (non-explosive), highly soluble.[6][7] Disadvantages: Higher cost.[6]
HBTU Aminium Salt30 - 60 min[9]High (98 - 99.5%)[9]Low to Moderate[9]Advantages: Widely used, reliable, and cost-effective for standard couplings.[1][6] Disadvantages: Less reactive than HATU, may require longer reaction times or double coupling for hindered residues.[3]
PyBOP Phosphonium Salt30 - 60 min[9]High (98 - 99%)[9]Low[9]Advantages: High efficiency, no guanidinylation side reaction.[6] Disadvantages: Byproducts can sometimes be difficult to remove.[6]
DIC/HOAt Carbodiimide/Additive60 - 120 minHighLowAdvantages: Cost-effective, HOAt is highly effective at suppressing racemization.[10] Disadvantages: Slower reaction times compared to onium salts.[10]

Disclaimer: The quantitative data presented is extrapolated from studies on various sterically hindered amino acids and "difficult" peptide sequences.[9] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Visualizing the Process

To better understand the experimental workflow and the decision-making process for reagent selection, the following diagrams are provided.

SPPS_Workflow cluster_cycle Single Coupling Cycle A Resin with N-terminal Fmoc B Fmoc Deprotection (20% Piperidine in DMF) A->B 1. C Washing (DMF) B->C 2. D Coupling Reaction (Fmoc-Acca, Reagent, Base in DMF) C->D 3. E Washing (DMF) D->E 4. F Resin with Elongated Peptide E->F 5. End F->End Repeat for next amino acid Start Start->A Reagent_Selection Start Start: Couple Fmoc-Acca Q1 Is maximizing yield and purity the top priority? Start->Q1 Q2 Is cost a major constraint? Q1->Q2 No Rec1 Use HATU or COMU Q1->Rec1 Yes Q3 Is the N-terminus sensitive to guanidinylation? Q2->Q3 No Rec4 Use DIC / HOAt Q2->Rec4 Yes Rec2 Use PyBOP Q3->Rec2 Yes Rec3 Use HCTU or HBTU Q3->Rec3 No

References

Safety Operating Guide

Proper Disposal of 1-(Fmoc-amino)cyclopropanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 1-(Fmoc-amino)cyclopropanecarboxylic acid (CAS No. 126705-22-4), fostering a culture of safety and environmental responsibility.

Immediate Safety and Handling Information

This compound is a white to off-white powder commonly used in peptide synthesis.[1] While it is not classified as a dangerous substance according to Directive 67/548/EEC, it is crucial to handle it with care as the toxicological properties have not been fully investigated.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of spills, sweep up the solid material, avoid generating dust, and place it in a suitable, closed container for disposal.[2]

Quantitative Data Summary

PropertyValueReference
CAS Number 126705-22-4[2][3][4]
Molecular Formula C19H17NO4[3]
Molecular Weight 323.34 g/mol
Appearance Powder
Storage Temperature 2-8°C[1]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable waste container for "this compound and its residues."

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Keep the container tightly sealed when not in use to prevent accidental spills or exposure.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Engaging a Licensed Disposal Company:

    • Contact your institution's EHS office to identify the approved hazardous waste disposal vendor.

    • Provide the vendor with the Safety Data Sheet (SDS) for this compound.

    • Schedule a pickup for the waste, following all institutional and vendor-specific procedures.

  • Documentation:

    • Maintain a detailed log of the amount of waste generated and the date of disposal.

    • Retain all paperwork provided by the waste disposal company for your records, in accordance with local and federal regulations.

Disposal Decision Pathway

The following diagram outlines the logical steps for the proper disposal of this compound.

Disposal_Pathway start Start: Unused or Waste This compound assess_contamination Is the material contaminated? start->assess_contamination pure_material Pure/Uncontaminated Material assess_contamination->pure_material No contaminated_material Contaminated Material (e.g., with solvents) assess_contamination->contaminated_material Yes waste_container Place in a dedicated, labeled, and sealed waste container pure_material->waste_container contaminated_material->waste_container contact_ehs Contact Environmental Health & Safety (EHS) Office waste_container->contact_ehs licensed_disposal Arrange for pickup by a licensed waste disposal company contact_ehs->licensed_disposal documentation Complete all required waste disposal documentation licensed_disposal->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.